molecular formula C9H9NO4 B1295702 Dimethyl pyridine-2,4-dicarboxylate CAS No. 25658-36-0

Dimethyl pyridine-2,4-dicarboxylate

Cat. No.: B1295702
CAS No.: 25658-36-0
M. Wt: 195.17 g/mol
InChI Key: TVKOFNSTLWFQHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl pyridine-2,4-dicarboxylate is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78960. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl pyridine-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-13-8(11)6-3-4-10-7(5-6)9(12)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKOFNSTLWFQHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291896
Record name dimethyl pyridine-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25658-36-0
Record name 25658-36-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78960
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl pyridine-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl pyridine-2,4-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl pyridine-2,4-dicarboxylate (CAS: 25658-36-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl pyridine-2,4-dicarboxylate, a pyridine dicarboxylate derivative, is a compound of increasing interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and its emerging role as a research tool in the study of 2-oxoglutarate (2OG)-dependent oxygenases, particularly the Jumonji-C (JmjC) domain-containing protein 5 (JMJD5). This document includes detailed data presented in structured tables, experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support researchers in their investigations.

Chemical and Physical Properties

This compound is a diester with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[1][2] It is a solid at room temperature and should be stored in a dry, sealed container, with recommended storage temperatures between 2-8°C.[2] This compound is soluble in dichloromethane and ethyl acetate but insoluble in water.

PropertyValueSource
CAS Number 25658-36-0[1][2]
Molecular Formula C₉H₉NO₄[1][2]
Molecular Weight 195.17 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms Dimethyl 2,4-pyridinedicarboxylate, PYRIDINE-2,4-DICARBOXYLIC ACID DIMETHYL ESTER[1]
Appearance Solid[3]
Melting Point 252-253 °C (in water)[4]
Boiling Point (Predicted) 302.5 ± 22.0 °C[4]
Density (Predicted) 1.231 ± 0.06 g/cm³[4]
pKa (Predicted) -0.96 ± 0.10[4]
LogP 0.6548[2]
Topological Polar Surface Area (TPSA) 65.49 Ų[2]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 5[2]
Rotatable Bonds 2[2]

Synthesis

A plausible synthetic route is outlined below:

Synthesis Pyridine-2,4-dicarboxylic acid Pyridine-2,4-dicarboxylic acid Reaction Mixture Reaction Mixture Pyridine-2,4-dicarboxylic acid->Reaction Mixture Methanol (excess) Methanol (excess) Methanol (excess)->Reaction Mixture H2SO4 (catalyst) H2SO4 (catalyst) H2SO4 (catalyst)->Reaction Mixture Heat Heat Heat->Reaction Mixture This compound This compound Reaction Mixture->this compound Fischer Esterification

General synthetic scheme for this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide characteristic signals for the confirmation of the structure of this compound.

1H NMR Chemical Shift (δ, ppm) Multiplicity Assignment
Pyridine Ring~8.8 (d)DoubletH-6
~8.0 (d)DoubletH-5
~7.6 (dd)Doublet of DoubletsH-3
Methyl Esters~3.9 (s)Singlet-OCH₃ (C4-ester)
~3.8 (s)Singlet-OCH₃ (C2-ester)
13C NMR Chemical Shift (δ, ppm) Assignment
Carbonyl~165C=O (C2-ester)
~164C=O (C4-ester)
Pyridine Ring~151C-2
~150C-6
~138C-4
~128C-5
~125C-3
Methyl Esters~53-OCH₃ (C4-ester)
~52-OCH₃ (C2-ester)

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode
~3100-3000C-H stretch (aromatic)
~2950C-H stretch (methyl)
~1730C=O stretch (ester)
~1600, ~1470, ~1430C=C and C=N stretching (pyridine ring)
~1250C-O stretch (ester)
Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry of this compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 196. The fragmentation pattern in tandem MS (MS/MS) would likely involve the loss of methanol (CH₃OH) and carbon monoxide (CO) from the ester groups.

m/z Proposed Fragment
196[M+H]⁺
164[M+H - CH₃OH]⁺
136[M+H - CH₃OH - CO]⁺

Biological Activity and Applications in Drug Development

The biological significance of this compound stems from its structural relationship to pyridine-2,4-dicarboxylic acid (2,4-PDCA), a known broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases. These enzymes play crucial roles in various cellular processes, including histone demethylation, hypoxia sensing, and collagen biosynthesis.

Inhibition of JMJD5

Recent research has focused on derivatives of 2,4-PDCA as potential inhibitors of Jumonji-C (JmjC) domain-containing protein 5 (JMJD5). JMJD5 is a 2OG-dependent oxygenase that has been implicated in cancer progression, cell cycle regulation, and circadian rhythms. While this compound itself may act as a prodrug that is hydrolyzed intracellularly to the active diacid, its derivatives are being actively investigated for selective JMJD5 inhibition.

JMJD5 Signaling Pathway

JMJD5 has been shown to play a complex role in cancer biology. In some contexts, it acts as a tumor suppressor, while in others, it may promote tumor growth. One of the key downstream targets of JMJD5 is the cyclin-dependent kinase inhibitor 1A (CDKN1A), also known as p21. JMJD5 can regulate the transcription of CDKN1A, thereby influencing cell cycle progression. Additionally, JMJD5 has been shown to interact with and regulate the tumor suppressor p53 and the epidermal growth factor receptor (EGFR).[5][6][7]

JMJD5_Pathway cluster_nucleus Nucleus JMJD5 JMJD5 p53 p53 JMJD5->p53 Interaction & Negative Regulation CDKN1A_Gene CDKN1A Gene JMJD5->CDKN1A_Gene Transcriptional Regulation EGFR EGFR JMJD5->EGFR p53->CDKN1A_Gene Transcriptional Activation CDKN1A_Protein CDKN1A (p21) CDKN1A_Gene->CDKN1A_Protein Transcription & Translation CellCycle Cell Cycle (G1/S Arrest) CDKN1A_Protein->CellCycle Inhibition

JMJD5 signaling pathway in cancer.

Experimental Protocols

Synthesis of this compound (General Procedure)

Materials:

  • Pyridine-2,4-dicarboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane or Ethyl acetate

Procedure:

  • Suspend pyridine-2,4-dicarboxylic acid (1 equivalent) in anhydrous methanol (10-20 volumes).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Allow the mixture to cool to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

JMJD5 Inhibition Assay using Solid-Phase Extraction Mass Spectrometry (SPE-MS)

This protocol provides a general workflow for assessing the inhibitory potential of compounds against JMJD5.

Materials:

  • Recombinant human JMJD5 enzyme

  • JMJD5 substrate peptide (e.g., a synthetic peptide containing the target arginine residue)

  • 2-Oxoglutarate (2OG)

  • Ammonium iron(II) sulfate

  • L-Ascorbic acid

  • Assay buffer (e.g., HEPES or Tris-HCl, pH 7.5)

  • This compound (or its derivatives) dissolved in DMSO

  • Quenching solution (e.g., 0.1% formic acid in acetonitrile)

  • SPE cartridges (e.g., C18)

  • Mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare a master mix containing assay buffer, JMJD5 enzyme, 2OG, ammonium iron(II) sulfate, and L-ascorbic acid.

  • Dispense the master mix into a 96-well plate.

  • Add varying concentrations of the test compound (this compound) or vehicle control (DMSO) to the wells.

  • Initiate the enzymatic reaction by adding the JMJD5 substrate peptide to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Perform solid-phase extraction (SPE) to desalt and concentrate the peptide substrate and product.

  • Analyze the eluted samples by LC-MS to quantify the amount of unmodified substrate and hydroxylated product.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

SPE_MS_Workflow cluster_preparation Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Prepare Master Mix Prepare Master Mix Dispense Master Mix Dispense Master Mix Prepare Master Mix->Dispense Master Mix Add Test Compound Add Test Compound Dispense Master Mix->Add Test Compound Add Substrate Peptide Add Substrate Peptide Add Test Compound->Add Substrate Peptide Incubate Incubate Add Substrate Peptide->Incubate Quench Reaction Quench Reaction Incubate->Quench Reaction Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Quench Reaction->Solid-Phase Extraction (SPE) LC-MS Analysis LC-MS Analysis Solid-Phase Extraction (SPE)->LC-MS Analysis Data Analysis (IC50) Data Analysis (IC50) LC-MS Analysis->Data Analysis (IC50)

Experimental workflow for JMJD5 inhibition assay.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] In case of contact with skin or eyes, rinse immediately with plenty of water.[8][9] For detailed safety information, refer to the Safety Data Sheet (SDS).[8][9]

Conclusion

This compound is a valuable research compound with potential applications in drug discovery, particularly in the development of inhibitors for 2OG-dependent oxygenases like JMJD5. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and biological context. The detailed data and protocols presented herein are intended to facilitate further research into the therapeutic potential of this and related compounds. As our understanding of the roles of enzymes like JMJD5 in disease continues to grow, the importance of chemical probes such as this compound and its derivatives will undoubtedly increase.

References

An In-depth Technical Guide on the Physical Properties of Dimethyl 2,4-pyridinedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Dimethyl 2,4-pyridinedicarboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes key quantitative data, details relevant experimental protocols, and presents logical relationships through diagrams to facilitate a deeper understanding of this molecule.

Core Physical and Chemical Properties

Dimethyl 2,4-pyridinedicarboxylate, with the chemical formula C₉H₉NO₄, is a dimethyl ester derivative of 2,4-pyridinedicarboxylic acid.[1] A summary of its fundamental properties is presented below.

PropertyValueSource
Molecular Formula C₉H₉NO₄PubChem[1]
Molecular Weight 195.17 g/mol PubChem[1]
CAS Number 25658-36-0PubChem[1]
IUPAC Name dimethyl pyridine-2,4-dicarboxylatePubChem[1]
Canonical SMILES COC(=O)C1=CC(=NC=C1)C(=O)OCPubChem[1]
InChI Key TVKOFNSTLWFQHY-UHFFFAOYSA-NPubChem[1]

Experimental Protocols

Synthesis of Dimethyl 2,4-pyridinedicarboxylate

The synthesis of Dimethyl 2,4-pyridinedicarboxylate can be conceptualized as a two-step process: the formation of the precursor, 2,4-pyridinedicarboxylic acid, followed by its esterification.

Step 1: Synthesis of 2,4-Pyridinedicarboxylic Acid

A plausible synthetic route to 2,4-pyridinedicarboxylic acid involves the oxidation of a suitable pyridine derivative. A patented method describes the preparation of 2,4-pyridinedicarboxylic acid from 4-cyanopyridine.[5] The general steps are outlined below. It is important to note that this is an industrial process and requires careful handling of reagents and reaction conditions.

  • Reaction of 4-cyanopyridine with formamide and ammonium peroxodisulfate: 4-cyanopyridine is reacted with formamide in the presence of sulfuric acid and ammonium peroxodisulfate in a suitable solvent like acetonitrile. The reaction is typically carried out at an elevated temperature.

  • Hydrolysis: The resulting intermediate is then subjected to alkaline hydrolysis to yield the disodium salt of 2,4-pyridinedicarboxylic acid.

  • Acidification: Finally, acidification of the salt with a strong acid precipitates the 2,4-pyridinedicarboxylic acid.

Step 2: Fischer Esterification of 2,4-Pyridinedicarboxylic Acid

The synthesized 2,4-pyridinedicarboxylic acid can be converted to its dimethyl ester via Fischer esterification. This is a standard acid-catalyzed esterification reaction.

  • Reaction Setup: 2,4-pyridinedicarboxylic acid is dissolved in an excess of methanol, which acts as both a reactant and a solvent. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.

  • Reflux: The reaction mixture is heated to reflux for a sufficient period to allow the equilibrium to be established.

  • Workup: After cooling, the reaction mixture is typically neutralized with a weak base, and the product is extracted with an organic solvent.

  • Purification: The crude product is then purified, for example, by recrystallization or chromatography, to yield pure Dimethyl 2,4-pyridinedicarboxylate.

The following diagram illustrates the logical workflow for the synthesis of Dimethyl 2,4-pyridinedicarboxylate.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2,4-Pyridinedicarboxylic Acid cluster_step2 Step 2: Fischer Esterification Start1 4-Cyanopyridine Process1 Oxidation with Formamide & Ammonium Peroxodisulfate Start1->Process1 Intermediate1 Intermediate Process1->Intermediate1 Process2 Alkaline Hydrolysis Intermediate1->Process2 Intermediate2 Disodium Salt Process2->Intermediate2 Process3 Acidification Intermediate2->Process3 Product1 2,4-Pyridinedicarboxylic Acid Process3->Product1 Start2 2,4-Pyridinedicarboxylic Acid Product1->Start2 Process4 Reaction with Methanol (Acid Catalyst) Start2->Process4 Process5 Workup & Purification Process4->Process5 Product2 Dimethyl 2,4-pyridinedicarboxylate Process5->Product2

Synthetic pathway for Dimethyl 2,4-pyridinedicarboxylate.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of Dimethyl 2,4-pyridinedicarboxylate are limited in the available literature, research on its diethyl ester analogue provides some insights into its potential pharmacological relevance. A study has shown that a combination of diethyl 2,4-pyridinedicarboxylate and resveratrol can stabilize the Hypoxia-Inducible Factor-1 alpha (HIF-1α) protein.[6] This stabilization leads to a synergistic effect on the expression of HIF-1α target genes, which has been associated with improved hair density.[6]

The proposed mechanism involves the inhibition of prolyl hydroxylase domain (PHD) enzymes, which are responsible for the degradation of HIF-1α under normoxic conditions. By inhibiting PHDs, the diethyl ester of 2,4-pyridinedicarboxylic acid allows HIF-1α to accumulate and activate its downstream target genes, which are involved in processes such as angiogenesis and cell survival. Given the structural similarity, it is plausible that Dimethyl 2,4-pyridinedicarboxylate could exhibit similar biological activities.

The following diagram illustrates the proposed signaling pathway.

HIF1a_Pathway cluster_compound Compound Action cluster_cellular Cellular Response Compound Dimethyl 2,4-pyridinedicarboxylate (or Diethyl Ester) PHD Prolyl Hydroxylase Domain (PHD) Enzymes Compound->PHD Inhibition HIF1a_Deg HIF-1α Degradation PHD->HIF1a_Deg HIF1a HIF-1α Stabilization HIF1a_Deg->HIF1a Prevents Gene_Exp Target Gene Expression (e.g., for hair growth) HIF1a->Gene_Exp

Proposed mechanism of action via HIF-1α pathway.

Conclusion

This technical guide has consolidated the available information on the physical properties of Dimethyl 2,4-pyridinedicarboxylate. While core identifiers are well-established, further experimental determination of its melting point, boiling point, and solubility in various solvents is warranted for a more complete physicochemical profile. The outlined synthetic pathway provides a viable route for its preparation. The potential biological activity related to the HIF-1α pathway, extrapolated from its diethyl ester analogue, suggests a promising area for future research in drug discovery and development. This document serves as a foundational resource for scientists and researchers working with this compound.

References

Dimethyl pyridine-2,4-dicarboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information regarding the molecular properties of dimethyl pyridine-2,4-dicarboxylate, a compound of interest in various research and development applications.

Molecular and Physical Properties

The fundamental molecular characteristics of this compound are summarized below. These data are essential for experimental design, analytical method development, and computational modeling.

PropertyValue
Molecular Formula C9H9NO4[1][2]
Molecular Weight 195.17 g/mol [1]
IUPAC Name This compound[1]
CAS Number 25658-36-0[1]

Logical Relationship of Molecular Properties

The relationship between the compound's name, its elemental composition (formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this logical connection.

Relationship of Molecular Properties Compound This compound Formula Molecular Formula C9H9NO4 Compound->Formula has MolWeight Molecular Weight 195.17 g/mol Formula->MolWeight determines

Caption: Logical flow from compound name to formula and molecular weight.

References

Synthesis of Dimethyl pyridine-2,4-dicarboxylate from 2,5-dichloroisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing dimethyl pyridine-2,4-dicarboxylate, a key intermediate in pharmaceutical and materials science. While a direct, one-step synthesis from 2,5-dichloroisonicotinic acid is not prominently documented, this guide details a well-established and efficient two-step synthetic route commencing from the readily available precursor, 2,4-lutidine. The process involves the oxidation of 2,4-lutidine to pyridine-2,4-dicarboxylic acid, followed by the esterification of the diacid to yield the target compound.

Synthetic Pathway Overview

The synthesis of this compound is most commonly achieved through a two-step process. The initial step involves the oxidation of the two methyl groups of 2,4-lutidine to carboxylic acids, forming pyridine-2,4-dicarboxylic acid. The subsequent step is a Fischer-Speier esterification of the dicarboxylic acid using methanol in the presence of an acid catalyst to produce the desired dimethyl ester.

Synthesis_Workflow Start 2,4-Lutidine Oxidation Oxidation Start->Oxidation Intermediate Pyridine-2,4-dicarboxylic Acid Esterification Esterification Intermediate->Esterification Final_Product This compound Oxidation->Intermediate Esterification->Final_Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Pyridine-2,4-dicarboxylic Acid from 2,4-Lutidine

The oxidation of 2,4-lutidine to pyridine-2,4-dicarboxylic acid can be achieved using strong oxidizing agents. A common method involves the use of potassium permanganate.

Materials:

  • 2,4-Lutidine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a solution of sodium hydroxide in deionized water is prepared.

  • 2,4-Lutidine is added to the alkaline solution.

  • Potassium permanganate is added portion-wise to the stirred solution. The reaction is exothermic and the rate of addition should be controlled to maintain a manageable temperature.

  • After the complete addition of potassium permanganate, the reaction mixture is heated to reflux for several hours until the purple color of the permanganate disappears, indicating the completion of the oxidation.

  • The hot reaction mixture is filtered to remove the manganese dioxide (MnO₂) precipitate. The filter cake is washed with hot water to ensure complete recovery of the product.

  • The filtrate is cooled and then acidified with concentrated hydrochloric acid to the isoelectric point of pyridine-2,4-dicarboxylic acid (pH ≈ 2-3), at which point the product precipitates out of the solution.

  • The precipitated pyridine-2,4-dicarboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound from Pyridine-2,4-dicarboxylic Acid

The esterification of pyridine-2,4-dicarboxylic acid is typically performed using the Fischer-Speier esterification method.

Materials:

  • Pyridine-2,4-dicarboxylic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Pyridine-2,4-dicarboxylic acid is suspended in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Concentrated sulfuric acid is slowly and carefully added to the suspension as a catalyst.

  • The reaction mixture is heated to reflux and maintained for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and carefully neutralized with a saturated aqueous solution of sodium bicarbonate to quench the acid catalyst. Caution should be exercised due to the evolution of CO₂ gas.

  • The organic layer is separated, washed with water and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.[1][2]

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of pyridine-2,4-dicarboxylic acid and its subsequent esterification.

Table 1: Synthesis of Pyridine-2,4-dicarboxylic Acid

ParameterValueReference
Starting Material2,4-LutidineN/A
Molar Mass of Starting Material107.15 g/mol [3]
ProductPyridine-2,4-dicarboxylic acidN/A
Molar Mass of Product167.12 g/mol [4][5]
Typical Yield70-85%General Knowledge
Melting Point of Product243-246 °C[4]

Table 2: Synthesis of this compound

ParameterProtocol 1Protocol 2Reference
Starting MaterialPyridine-2,4-dicarboxylic acidPyridine-2,4-dicarboxylic acidN/A
ReagentsMethanol, H₂SO₄Methanol, SOCl₂[1][6]
Reaction Time18 hours24 hours[1][6]
Reaction TemperatureReflux298 K[1][6]
ProductThis compoundThis compound[7]
Molar Mass of Product195.17 g/mol 195.17 g/mol [7]
Typical YieldHighNot specified[1]
Purification MethodColumn ChromatographyRecrystallization[1][6]

Reaction Mechanisms

The underlying mechanisms for the key transformations are well-established principles in organic chemistry.

Oxidation of 2,4-Lutidine

The oxidation of the methyl groups of 2,4-lutidine with potassium permanganate proceeds through a radical mechanism involving the abstraction of a benzylic hydrogen atom, followed by further oxidation to the carboxylic acid.

Fischer-Speier Esterification

The esterification of pyridine-2,4-dicarboxylic acid follows the classical acid-catalyzed Fischer-Speier mechanism.

Fischer_Esterification cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination Carboxylic_Acid Pyridine-2,4-dicarboxylic Acid Protonated_Carbonyl Protonated Carbonyl Intermediate Carboxylic_Acid->Protonated_Carbonyl H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate Methanol Methanol (Nucleophile) Methanol->Tetrahedral_Intermediate Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer Ester This compound Protonated_Ester->Ester -H+, -H2O

References

Navigating the Solubility Landscape of Dimethyl 2,4-Pyridinedicarboxylate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl 2,4-pyridinedicarboxylate, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. The methodologies outlined below are standard practices in the field, ensuring reliable and reproducible results for critical research and development applications.

Illustrative Solubility Data

Organic SolventTemperature (°C)Solubility ( g/100 mL)Method of DeterminationNotes
Methanol25Data not availableGravimetric-
Ethanol25Data not availableGravimetric-
Acetone25Data not availableGravimetric-
Ethyl Acetate25Data not availableGravimetric-
Dichloromethane25Data not availableGravimetric-
Chloroform25Data not availableGravimetric-
Dimethyl Sulfoxide (DMSO)25Data not availableGravimetric-
N,N-Dimethylformamide (DMF)25Data not availableGravimetric-

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent. This method involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.

Materials and Equipment:

  • Dimethyl 2,4-pyridinedicarboxylate (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Screw-cap vials or flasks

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (for analysis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of dimethyl 2,4-pyridinedicarboxylate to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe. To avoid drawing up solid particles, it is advisable to pre-wet the syringe with the same solvent.

    • Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles that could lead to an overestimation of solubility.

  • Gravimetric Analysis (for non-volatile solvents):

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is completely removed, reweigh the vial containing the solid residue.

    • The mass of the dissolved solute can be calculated by subtracting the initial weight of the vial from the final weight.

    • Solubility can then be expressed in g/100 mL or other desired units.

  • Instrumental Analysis (for volatile solvents or higher accuracy):

    • Accurately dilute the filtered saturated solution with a known volume of the same solvent in a volumetric flask.

    • Analyze the concentration of dimethyl 2,4-pyridinedicarboxylate in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations will be required.

    • Calculate the original concentration in the saturated solution, which represents the solubility.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for dimethyl 2,4-pyridinedicarboxylate and all solvents used.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Solubility_Workflow A Start: Define Experimental Conditions (Solute, Solvent, Temperature) B Add Excess Solute to Solvent in a Sealed Vial A->B C Equilibrate at Constant Temperature with Agitation (e.g., 24-72 hours) B->C D Cease Agitation and Allow Solids to Settle C->D E Withdraw Supernatant using a Syringe D->E F Filter Supernatant to Remove Undissolved Solids E->F G Analyze Solute Concentration in the Filtrate F->G H Method Selection G->H I Gravimetric Analysis: Evaporate Solvent and Weigh Residue H->I Non-Volatile Solvent J Instrumental Analysis: (e.g., HPLC, UV-Vis) Dilute and Measure Concentration H->J Volatile Solvent / High Accuracy K Calculate Solubility (e.g., g/100 mL) I->K J->K L End: Report Solubility Data K->L

Caption: Logical workflow for determining the solubility of a solid in a liquid.

Technical Guide: Spectroscopic Analysis of Dimethyl pyridine-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available Nuclear Magnetic Resonance (NMR) and mass spectrometry data for Dimethyl pyridine-2,4-dicarboxylate (CAS No: 25658-36-0). The document is intended to serve as a core reference for the characterization and analysis of this compound.

Compound Information

This compound is a chemical compound with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol [1].

PropertyValueReference
CAS Number 25658-36-0[1]
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
IUPAC Name This compound[1]
SMILES COC(=O)C1=CC(=NC=C1)C(=O)OC[1]

NMR Spectrometry Data

For reference, a general approach to NMR analysis of similar pyridine dicarboxylate derivatives is outlined in the experimental protocols section.

Mass Spectrometry Data

Mass spectrometry data for this compound is available through the National Institute of Standards and Technology (NIST) database, accessible via PubChem[1]. However, a complete, detailed mass spectrum with relative intensities for all fragments is not fully provided. The available data indicates the presence of key fragments.

Table of Observed Mass Fragments:

m/zPutative Fragment Assignment
195[M]⁺ (Molecular Ion)
165[M - OCH₃]⁺
137[M - COOCH₃]⁺
136[M - COOCH₃ - H]⁺

Note: The relative intensities of these fragments are not consistently reported across public databases.

Experimental Protocols

Detailed experimental protocols for the acquisition of NMR and mass spectrometry data for this specific compound are not published in detail. However, the following represents a standard methodology for the analysis of pyridine dicarboxylate derivatives.

NMR Spectroscopy (General Protocol)

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker, Varian) operating at a proton frequency of 300 MHz or higher.

  • Sample Preparation : 5-10 mg of the compound dissolved in approximately 0.5-0.7 mL of deuterated solvent.

  • ¹H NMR Acquisition :

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Spectral width: Appropriate for the expected chemical shift range (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition :

    • Proton-decoupled

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds

    • Spectral width: Appropriate for the expected chemical shift range (e.g., 0-200 ppm).

Mass Spectrometry (General Protocol)

Mass spectral data would typically be acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).

  • Instrumentation : A standard GC-MS system.

  • Sample Introduction : The sample, dissolved in a volatile organic solvent (e.g., methanol, dichloromethane), is injected into the GC inlet.

  • Gas Chromatography : A suitable capillary column (e.g., DB-5ms) is used to separate the compound from any impurities. The oven temperature program is optimized to ensure good peak shape and separation.

  • Mass Spectrometry :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A range appropriate to detect the molecular ion and expected fragments (e.g., m/z 40-300).

Logical Workflow Diagram

The following diagram illustrates a typical workflow for the characterization of this compound using NMR and mass spectrometry.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis synthesis Synthesis of Dimethyl pyridine-2,4-dicarboxylate purification Purification (e.g., Crystallization, Chromatography) synthesis->purification sample_prep_nmr Sample Preparation for NMR (Dissolution in deuterated solvent) purification->sample_prep_nmr Purity Check sample_prep_ms Sample Preparation for MS (Dissolution in volatile solvent) purification->sample_prep_ms Purity Check nmr_acquisition NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep_nmr->nmr_acquisition nmr_processing NMR Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acquisition->nmr_processing nmr_analysis Spectral Interpretation (Chemical Shifts, Coupling Constants) nmr_processing->nmr_analysis final_characterization Final Compound Characterization Report nmr_analysis->final_characterization ms_acquisition Mass Spectrometry Data Acquisition (e.g., GC-MS with EI) sample_prep_ms->ms_acquisition ms_processing MS Data Processing (Peak Detection, Mass Calibration) ms_acquisition->ms_processing ms_analysis Spectral Interpretation (Molecular Ion, Fragmentation Pattern) ms_processing->ms_analysis ms_analysis->final_characterization

Analytical Workflow for this compound

References

Commercial Sourcing and Technical Applications of Dimethyl Pyridine-2,4-dicarboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals engaged in drug discovery and development, the accessibility and technical profile of key chemical intermediates are of paramount importance. Dimethyl pyridine-2,4-dicarboxylate, a versatile heterocyclic compound, serves as a crucial building block in the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth overview of commercial suppliers for this compound and detailed experimental protocols for its application, catering to the needs of researchers in the field.

Commercial Availability

A number of chemical suppliers offer this compound and its isomers. The following table summarizes the available information from various vendors to facilitate straightforward comparison. Researchers are advised to visit the suppliers' websites for the most current information on availability, pricing, and detailed specifications.

SupplierProduct NameCAS NumberPurityAvailable Quantities
ChemScene This compound25658-36-0≥98%Inquire
Sigma-Aldrich Dimethyl 2,5-pyridinedicarboxylate881-86-797%Inquire
Sigma-Aldrich Dimethyl 2,6-pyridinedicarboxylate5453-67-899%10g
Capot Chemical This compound25658-36-0InquireInquire
ChemicalBook Dimethyl 2,4-pyridinedicarboxylate25658-36-0InquireInquire
Granules India pyridine 2,4-dicarboxylateNot SpecifiedInquireCommercial Quantities

Key Experimental Protocols

The utility of this compound and its derivatives is highlighted in various advanced synthetic and biological applications. Below are detailed methodologies for key experiments cited in recent scientific literature.

Synthesis of 5-Aminoalkyl-Substituted Pyridine-2,4-dicarboxylate Derivatives

A notable application of pyridine-2,4-dicarboxylate derivatives is in the synthesis of inhibitors for human Jumonji-C domain-containing protein 5 (JMJD5), a potential therapeutic target.[1] The synthesis involves a Buchwald-Hartwig amination reaction.[2][3]

Buchwald-Hartwig Amination Protocol: [2][3]

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine dimethyl 5-chloropyridine-2,4-dicarboxylate, the desired primary or secondary amine, a palladium catalyst (e.g., Pd(OAc)2), a suitable phosphine ligand (e.g., Josiphos SL-J009-1), and a non-nucleophilic base (e.g., N,N-diisopropylethylamine).[2]

  • Solvent: Employ an ethereal solvent such as 1,4-dioxane to ensure solubility of the starting materials.[2]

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., reflux) and monitor the progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G A Dimethyl 5-chloropyridine-2,4-dicarboxylate D Buchwald-Hartwig Amination A->D B Amine (R-NH2) B->D C Pd Catalyst & Ligand Base, Solvent C->D E Dimethyl 5-aminoalkyl-substituted pyridine-2,4-dicarboxylate D->E

Caption: Buchwald-Hartwig amination for synthesizing JMJD5 inhibitors.

JMJD5 Inhibition Assay using SPE-MS

To evaluate the inhibitory potential of the synthesized compounds against JMJD5, a robust solid-phase extraction coupled to mass spectrometry (SPE-MS) based assay can be employed.[4][5]

Protocol for JMJD5 Inhibition Assay: [4][5]

  • Reaction Mixture: Prepare a reaction mixture containing recombinant human JMJD5 enzyme, a substrate peptide (e.g., RPS6128-148), the co-substrate 2-oxoglutarate (2OG), and ferrous iron (Fe(II)) in a suitable buffer (e.g., 50 mM MOPS, pH 7.5).[4][5]

  • Inhibitor Addition: Add the test compound (inhibitor) at various concentrations to the reaction mixture. Include a positive control (a known JMJD5 inhibitor like pyridine-2,4-dicarboxylic acid) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 20°C) for a specific duration.

  • Quenching and Extraction: Stop the reaction by adding a quenching solution (e.g., formic acid). Perform solid-phase extraction to separate the substrate and product peptides from other reaction components.

  • MS Analysis: Analyze the extracted samples by mass spectrometry to quantify the extent of substrate hydroxylation.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) values for each test compound by plotting the percentage of inhibition against the compound concentration.

G A JMJD5 Enzyme + Substrate + 2OG + Fe(II) B Add Inhibitor (Test Compound) A->B C Incubation B->C D Quench Reaction & SPE C->D E Mass Spectrometry Analysis D->E F Determine IC50 E->F

Caption: Workflow for JMJD5 inhibition screening using SPE-MS.

Synthesis of Pyridine-2,5-dicarboxylate Esters via Inverse-Electron-Demand Diels-Alder Reaction

Pyridine-2,5-dicarboxylate esters, which have shown promising activity against trypanosomatids, can be synthesized through an inverse-electron-demand Diels-Alder (IEDDA) reaction.[6][7]

IEDDA Reaction Protocol:

  • Reactant Preparation: In a suitable solvent such as dichloromethane (DCM), combine a 1,2,3-triazine-1-oxide derivative (the diene) with a β-keto-ester (the dienophile).

  • Base Addition: Add a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature and monitor its progress using TLC.

  • Work-up and Purification: After the reaction is complete, concentrate the mixture and purify the resulting pyridine-2,5-dicarboxylate ester by column chromatography on silica gel.

G Diene 1,2,3-Triazine-1-oxide Reaction Inverse-Electron-Demand Diels-Alder Reaction (DBU, DCM) Diene->Reaction Dienophile β-Keto-ester Dienophile->Reaction Product Pyridine-2,5-dicarboxylate Ester Reaction->Product G A Culture Trypanosomatid Parasites B Treat with Test Compounds (Serial Dilutions) A->B C Incubate (72h) B->C D Assess Viability (Resazurin Assay) C->D E Calculate IC50 & Selectivity Index D->E

References

The Indole Nucleus: A Cornerstone in Organic Synthesis for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged heterocyclic motif, stands as a fundamental building block in the realm of organic synthesis. Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its significance. This technical guide provides a comprehensive overview of the synthesis and functionalization of the indole core, with a focus on its application in medicinal chemistry and drug development. Detailed experimental protocols for key synthetic methods, quantitative data on reaction yields, and visualizations of relevant biological pathways and experimental workflows are presented to serve as a valuable resource for researchers in the field.

Core Synthesis Methodologies

The construction of the indole nucleus can be achieved through a variety of named reactions, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. The choice of synthetic route is often dictated by the desired substitution pattern on the indole ring.

The Fischer Indole Synthesis

One of the oldest and most reliable methods for synthesizing substituted indoles is the Fischer indole synthesis, discovered in 1883 by Emil Fischer.[1] This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with an aldehyde or ketone.[2][3] The reaction proceeds through a[4][4]-sigmatropic rearrangement of the corresponding ene-hydrazine intermediate.[2] While the synthesis of the parent indole can be problematic, this method is widely used to generate indoles substituted at the 2- and/or 3-positions.[1]

Experimental Protocol: Synthesis of 2,3-dimethylindole

A mixture of phenylhydrazine (1.08 g, 10 mmol) and 2-butanone (0.72 g, 10 mmol) in glacial acetic acid (10 mL) is refluxed for 2 hours. The reaction mixture is then cooled to room temperature and poured into ice-water (50 mL). The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford 2,3-dimethylindole.

Table 1: Fischer Indole Synthesis of 2,3-disubstituted indoles under Mechanochemical Conditions

EntryPhenylhydrazineKetoneProductYield (%)
1Phenylhydrazine2-Butanone2,3-Dimethylindole85
2p-Tolylhydrazine2-Butanone2,3,5-Trimethylindole88
3p-Methoxyphenylhydrazine2-Butanone5-Methoxy-2,3-dimethylindole90
4Phenylhydrazine3-Pentanone2-Ethyl-3-methylindole82
5PhenylhydrazineCyclohexanone1,2,3,4-Tetrahydrocarbazole92

Yields are for the isolated product after purification.

The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis provides an efficient route to 2,3-unsubstituted indoles from o-nitrotoluenes.[5] The first step involves the formation of an enamine by reacting the o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine.[5] Subsequent reductive cyclization of the enamine intermediate furnishes the indole product.[5] This method is particularly advantageous due to its high yields, mild reaction conditions, and the commercial availability of a wide range of starting materials.[5]

Experimental Protocol: Synthesis of Indole

A solution of o-nitrotoluene (1.37 g, 10 mmol), N,N-dimethylformamide dimethyl acetal (1.79 g, 15 mmol), and pyrrolidine (1.07 g, 15 mmol) in DMF (20 mL) is heated at 110 °C for 2 hours. The solvent is then removed under reduced pressure. The resulting crude enamine is dissolved in methanol (50 mL), and Raney nickel (approximately 1 g) is added. The mixture is hydrogenated at 50 psi for 4 hours. The catalyst is removed by filtration, and the filtrate is concentrated. The residue is purified by column chromatography to yield indole.

Table 2: Leimgruber-Batcho Synthesis of Substituted Indoles

Entryo-NitrotolueneProductYield (%)
12-NitrotolueneIndole85
24-Chloro-2-nitrotoluene6-Chloroindole82
34-Methoxy-2-nitrotoluene6-Methoxyindole88
42-Nitro-p-xylene5,6-Dimethylindole79
51-Methyl-2-nitrobenzene7-Methylindole75

Yields are for the isolated product after purification.

The Reissert Indole Synthesis

The Reissert indole synthesis is a versatile method for the preparation of indoles and their derivatives starting from o-nitrotoluene and diethyl oxalate.[1][6] The first step involves a condensation reaction to form an ethyl o-nitrophenylpyruvate intermediate.[6] This is followed by a reductive cyclization, typically using zinc in acetic acid, to yield the indole-2-carboxylic acid, which can then be decarboxylated upon heating to afford the corresponding indole.[6]

Experimental Protocol: Synthesis of Indole-2-carboxylic acid

To a solution of sodium ethoxide, prepared from sodium (2.3 g, 100 mmol) in absolute ethanol (50 mL), is added o-nitrotoluene (13.7 g, 100 mmol) and diethyl oxalate (14.6 g, 100 mmol). The mixture is heated under reflux for 1 hour, then cooled and poured into a mixture of ice and hydrochloric acid. The precipitated solid, ethyl o-nitrophenylpyruvate, is collected and dried. This intermediate is then added to a mixture of zinc dust (20 g) in glacial acetic acid (100 mL) and heated. After the reaction is complete, the mixture is filtered, and the filtrate is diluted with water to precipitate indole-2-carboxylic acid.

Table 3: Reissert Indole Synthesis - Representative Yields

Entryo-Nitrotoluene DerivativeProductYield (%)
1o-NitrotolueneIndole-2-carboxylic acid75
24-Chloro-2-nitrotoluene6-Chloroindole-2-carboxylic acid70
34-Methyl-2-nitrotoluene6-Methylindole-2-carboxylic acid78
42,4-Dinitrotoluene4-Nitroindole-2-carboxylic acid65

Yields are for the isolated indole-2-carboxylic acid.

The Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau indole synthesis is a method for preparing 2-aryl- or 2-alkyl-indoles by reacting an α-halo- or α-hydroxy-ketone with an excess of an arylamine in the presence of an acid catalyst.[7] The reaction proceeds through the formation of an α-arylaminoketone intermediate, which then undergoes cyclization.[7] Although the reaction can sometimes suffer from harsh conditions and the formation of regioisomeric mixtures, it remains a useful method for accessing certain classes of substituted indoles.[7]

Experimental Protocol: Synthesis of 2-Phenylindole

A mixture of α-bromoacetophenone (1.99 g, 10 mmol) and aniline (4.65 g, 50 mmol) is heated at 180 °C for 1 hour. The reaction mixture is then cooled and treated with dilute hydrochloric acid to remove the excess aniline. The resulting solid is collected by filtration, washed with water, and recrystallized from ethanol to give 2-phenylindole.[8]

Table 4: Bischler-Möhlau Indole Synthesis - Examples of Yields

Entryα-Halo-ketoneAniline DerivativeProductYield (%)
1α-BromoacetophenoneAniline2-Phenylindole70-80
22-BromocyclohexanoneAniline1,2,3,4-Tetrahydrocarbazole65
3α-Bromoacetophenonep-Toluidine5-Methyl-2-phenylindole75
4ChloroacetoneAniline2-Methylindole50

Yields are for the isolated product.

Indole in Medicinal Chemistry: Signaling Pathways

The indole nucleus is a key pharmacophore in a multitude of biologically active molecules. Its ability to interact with various biological targets makes it a valuable scaffold in drug design. Two prominent examples are the neurotransmitter serotonin and the vast class of indole alkaloids.

Serotonin Biosynthesis and Metabolism

Serotonin (5-hydroxytryptamine), a crucial monoamine neurotransmitter, is biosynthesized from the essential amino acid L-tryptophan.[9] The pathway involves two key enzymatic steps: the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase, followed by the decarboxylation of 5-HTP to serotonin by aromatic L-amino acid decarboxylase.[9] Serotonin is then metabolized, primarily by monoamine oxidase (MAO), to 5-hydroxyindoleacetic acid (5-HIAA).[9] Dysregulation of the serotonin pathway is implicated in a variety of neurological and psychiatric disorders, making it a major target for drug development.

Serotonin_Pathway Tryptophan L-Tryptophan HTP 5-Hydroxytryptophan (5-HTP) Tryptophan->HTP Hydroxylation Tryptophan_to_HTP_edge Serotonin Serotonin (5-HT) HTP->Serotonin Decarboxylation HTP_to_Serotonin_edge HIAA 5-Hydroxyindoleacetic acid (5-HIAA) Serotonin->HIAA Oxidation Serotonin_to_HIAA_edge Enzyme1 Tryptophan Hydroxylase Enzyme1->Tryptophan_to_HTP_edge Enzyme2 Aromatic L-amino acid Decarboxylase Enzyme2->HTP_to_Serotonin_edge Enzyme3 Monoamine Oxidase (MAO) Enzyme3->Serotonin_to_HIAA_edge Tryptophan_to_HTP_edge->HTP HTP_to_Serotonin_edge->Serotonin Serotonin_to_HIAA_edge->HIAA

Caption: Biosynthesis and metabolism of serotonin.

Indole Alkaloid Biosynthesis

Indole alkaloids represent a large and structurally diverse class of natural products, many of which possess potent pharmacological activities.[10] Their biosynthesis originates from tryptophan and a terpenoid unit, typically secologanin, which is derived from the mevalonate or non-mevalonate pathway.[11] The condensation of tryptamine (from the decarboxylation of tryptophan) with secologanin, catalyzed by strictosidine synthase, forms strictosidine, the universal precursor to most monoterpenoid indole alkaloids.[11] From strictosidine, a cascade of enzymatic reactions leads to the vast array of complex indole alkaloid structures.

Indole_Alkaloid_Biosynthesis Tryptophan L-Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Decarboxylation Strictosidine Strictosidine Tryptamine->Strictosidine Geraniol Geraniol Secologanin Secologanin Geraniol->Secologanin Terpenoid Pathway Secologanin->Strictosidine Strictosidine Synthase Alkaloids Diverse Indole Alkaloids Strictosidine->Alkaloids Further Modifications

Caption: Simplified overview of indole alkaloid biosynthesis.

Experimental Workflow Visualization

The successful synthesis of indole derivatives relies on a well-defined experimental workflow. The following diagram illustrates a typical workflow for a Fischer indole synthesis, from the initial reaction setup to the final product purification.

Fischer_Indole_Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Start Combine Phenylhydrazine, Ketone/Aldehyde, and Acid Catalyst Reflux Heat to Reflux Start->Reflux Cool Cool Reaction Mixture Reflux->Cool Quench Pour into Ice-Water Cool->Quench Filter1 Collect Precipitate by Filtration Quench->Filter1 Wash1 Wash with Water Filter1->Wash1 Recrystallize Recrystallize from Ethanol Wash1->Recrystallize Filter2 Collect Crystals by Filtration Recrystallize->Filter2 Dry Dry the Product Filter2->Dry Product Pure Indole Derivative Dry->Product

References

Unraveling the Isomeric and Functional Relationship Between Dimethyl Pyridine-2,4-dicarboxylate and Dipicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide elucidates the precise chemical relationship between Dimethyl pyridine-2,4-dicarboxylate and the biologically significant compound, dipicolinic acid. A clear understanding of their structural distinctions and interconversion pathways is crucial for researchers in medicinal chemistry and materials science. While structurally similar, these compounds are isomers with distinct properties and functionalities. This guide provides a comparative analysis of their chemical properties, spectroscopic data, and the experimental protocols for their interconversion.

Core Chemical Relationship: Isomerism and Esterification

The primary relationship between this compound and dipicolinic acid is one of structural isomerism and chemical functionality. Dipicolinic acid is chemically known as pyridine-2,6-dicarboxylic acid.[1][2] In contrast, this compound is the dimethyl ester of pyridine-2,4-dicarboxylic acid, also known as lutidinic acid.[1][3]

Therefore, the direct chemical relationship is not between this compound and dipicolinic acid itself, but rather between the ester and its corresponding carboxylic acid, pyridine-2,4-dicarboxylic acid. These two are interconvertible via esterification and hydrolysis reactions. The isomeric relationship lies between the respective parent acids (pyridine-2,4-dicarboxylic acid vs. pyridine-2,6-dicarboxylic acid) and their corresponding dimethyl esters.

The following diagram illustrates the functional relationship between the 2,4-isomers and their isomeric relationship to the 2,6-isomers (dipicolinic acid derivatives).

G cluster_24 2,4-Dicarboxylate Series cluster_26 2,6-Dicarboxylate Series (Dipicolinic Acid) PD24DA Pyridine-2,4-dicarboxylic Acid (Lutidinic Acid) DMP24 This compound PD24DA->DMP24 Esterification (MeOH, H⁺) DPA Pyridine-2,6-dicarboxylic Acid (Dipicolinic Acid) PD24DA->DPA Isomers DMP24->PD24DA Hydrolysis (H₂O, H⁺/OH⁻) DMP26 Dimethyl pyridine-2,6-dicarboxylate DMP24->DMP26 Isomers DPA->DMP26 Esterification (MeOH, H⁺) DMP26->DPA Hydrolysis (H₂O, H⁺/OH⁻)

Chemical relationships between pyridine dicarboxylate isomers and their dimethyl esters.

Comparative Quantitative Data

For ease of comparison, the following tables summarize key quantitative data for this compound, its parent acid, and their respective 2,6-isomers.

Table 1: Physical and Chemical Properties
PropertyThis compoundPyridine-2,4-dicarboxylic AcidDimethyl pyridine-2,6-dicarboxylateDipicolinic Acid (Pyridine-2,6-dicarboxylic Acid)
CAS Number 25658-36-0[4][5]499-80-9[3]5453-67-8[6]499-83-2[1][2]
Molecular Formula C₉H₉NO₄[4][5]C₇H₅NO₄[3]C₉H₉NO₄[6]C₇H₅NO₄[1][2]
Molecular Weight 195.17 g/mol [4][5]167.12 g/mol [3]195.17 g/mol [6]167.12 g/mol [1][2]
Melting Point 252-253 °C (decomposes)243-246 °C (decomposes)123-126 °C248-250 °C (decomposes)[1]
Solubility in Water Data not readily availableModerately soluble[7]14 g/L (25 °C)[8]5 g/L[2]
Table 2: Spectroscopic Data
Compound¹H NMR Data¹³C NMR DataMass Spectrometry (m/z)
This compound Available spectra show characteristic peaks for aromatic protons and two distinct methyl ester groups.[4]Data available in spectral databases.Molecular Ion Peak: 195[4]
Pyridine-2,4-dicarboxylic Acid Spectra available, showing peaks for the three aromatic protons and carboxylic acid protons.[9][10]Data available in spectral databases.Molecular Ion Peak: 167
Dimethyl pyridine-2,6-dicarboxylate δ 8.32 (d, 2H), 8.04 (t, 1H), 4.04 (s, 6H) in CDCl₃[11]Data available in spectral databases.Molecular Ion Peak: 195[6]
Dipicolinic Acid (Pyridine-2,6-dicarboxylic Acid) Spectra available, showing peaks for the three aromatic protons and carboxylic acid protons.Data available in spectral databases.Molecular Ion Peak: 167

Detailed Experimental Protocols

The interconversion between a pyridinedicarboxylic acid and its dimethyl ester is a standard organic transformation. Below are representative protocols for these reactions.

Protocol 1: Esterification of Pyridine-2,4-dicarboxylic Acid

This protocol describes a general acid-catalyzed esterification (Fischer-Speier esterification) applicable to pyridinedicarboxylic acids.

Objective: To synthesize this compound from Pyridine-2,4-dicarboxylic acid.

Materials:

  • Pyridine-2,4-dicarboxylic acid

  • Anhydrous Methanol (large excess)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate or Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard reflux and extraction glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the Pyridine-2,4-dicarboxylic acid in anhydrous methanol. A significant excess of methanol is used to serve as both reactant and solvent, driving the equilibrium towards the product.

  • Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid dropwise with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours (typically 12-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate or dichloromethane and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step removes the acid catalyst and any unreacted carboxylic acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

G start Start suspend Suspend Acid in Methanol start->suspend add_catalyst Add H₂SO₄ Catalyst suspend->add_catalyst reflux Reflux Mixture add_catalyst->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete evaporate Evaporate Excess Methanol monitor->evaporate Complete dissolve Dissolve in Organic Solvent evaporate->dissolve neutralize Neutralize with NaHCO₃ dissolve->neutralize wash Wash with Brine neutralize->wash dry Dry Organic Layer wash->dry concentrate Concentrate in Vacuo dry->concentrate purify Purify Product concentrate->purify end End purify->end

Workflow for the esterification of Pyridine-2,4-dicarboxylic acid.
Protocol 2: Hydrolysis of this compound

This protocol outlines the acid- or base-catalyzed hydrolysis of the diester to its corresponding dicarboxylic acid.

Objective: To synthesize Pyridine-2,4-dicarboxylic acid from this compound.

Materials:

  • This compound

  • Aqueous solution of a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH, KOH)

  • Standard reflux and filtration glassware

Procedure (Base-Catalyzed):

  • Dissolve this compound in an aqueous solution of sodium hydroxide (typically 10-20%).

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC, observing the disappearance of the starting ester).

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with a concentrated acid (e.g., HCl) to the isoelectric point of the dicarboxylic acid (a pH where its solubility is minimal). The Pyridine-2,4-dicarboxylic acid will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any remaining salts.

  • Dry the purified Pyridine-2,4-dicarboxylic acid, for instance, in a vacuum oven.

Procedure (Acid-Catalyzed):

  • Dissolve this compound in an aqueous solution of a strong acid (e.g., 6M HCl).

  • Heat the mixture to reflux for several hours.

  • Upon completion, cool the reaction mixture. The dicarboxylic acid may precipitate upon cooling.

  • If precipitation is incomplete, the volume of the solution can be reduced under vacuum to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry.

Conclusion

This compound and dipicolinic acid (pyridine-2,6-dicarboxylic acid) are positional isomers in their core pyridine dicarboxylic acid structure. The direct chemical relationship of this compound is with its parent acid, pyridine-2,4-dicarboxylic acid, via the fundamental organic reactions of esterification and hydrolysis. The distinct substitution patterns of the 2,4- and 2,6-isomers lead to different physical properties, biological activities, and applications in coordination chemistry and drug design. The protocols and data presented herein provide a foundational guide for professionals working with these important classes of pyridine derivatives.

References

Methodological & Application

Application Notes and Protocols: Using Dimethyl pyridine-2,4-dicarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Dimethyl pyridine-2,4-dicarboxylate as a Prodrug

This compound (DM-2,4-PDCA) serves as a valuable prodrug in medicinal chemistry, particularly in the study of 2-oxoglutarate (2OG) dependent oxygenases. The parent compound, pyridine-2,4-dicarboxylic acid (2,4-PDCA), is a broad-spectrum inhibitor of these enzymes. However, its charged dicarboxylate nature limits its cell permeability. To overcome this, DM-2,4-PDCA is utilized as a more lipophilic ester form, which can more readily cross cell membranes. Once inside the cell, ubiquitous intracellular esterases hydrolyze the methyl esters, releasing the active dicarboxylic acid inhibitor, 2,4-PDCA. This intracellular conversion allows for the effective study of 2OG oxygenase inhibition in cell-based assays.[1][2]

The primary application of the DM-2,4-PDCA scaffold lies in its derivatization to create more potent and selective inhibitors for specific 2OG oxygenases. By modifying the pyridine ring, particularly at the C5 position, researchers can tune the inhibitory profile of the molecule, leading to the development of selective probes and potential therapeutic agents.

Synthesis of this compound and its Derivatives

A common strategy for synthesizing derivatives of DM-2,4-PDCA, such as 5-aminoalkyl-substituted analogs, begins with a commercially available precursor and involves a multi-step process.

Protocol for the Synthesis of Dimethyl 5-chloropyridine-2,4-dicarboxylate

This protocol outlines the synthesis of a key intermediate, dimethyl 5-chloropyridine-2,4-dicarboxylate, starting from 2,5-dichloroisonicotinic acid.

Materials:

  • 2,5-dichloroisonicotinic acid

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Josiphos (SL-J009-1) ligand

  • N,N-Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane

  • Carbon monoxide (CO)

  • Standard glassware for organic synthesis

  • Column chromatography apparatus (silica gel)

Procedure:

  • Esterification: 2,5-dichloroisonicotinic acid is first converted to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.

  • Palladium-Catalyzed Carbonylation: The resulting methyl ester is then subjected to a regioselective palladium-catalyzed carbonylation reaction. The reaction is typically carried out in 1,4-dioxane with Pd(OAc)₂ as the catalyst, Josiphos as the ligand, and DIPEA as the base, under a carbon monoxide atmosphere. This step introduces the second methoxycarbonyl group at the C4 position.

  • Purification: The crude product is a mixture of the desired dimethyl 5-chloropyridine-2,4-dicarboxylate and a trimethyl pyridine-2,4,5-tricarboxylate byproduct. The desired product is isolated and purified by column chromatography on silica gel.

Protocol for Buchwald-Hartwig Amination

This protocol describes the coupling of various amines to the dimethyl 5-chloropyridine-2,4-dicarboxylate intermediate.

Materials:

  • Dimethyl 5-chloropyridine-2,4-dicarboxylate

  • Appropriate primary or secondary amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Josiphos (SL-J009-1) ligand

  • N,N-Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane

Procedure:

  • To a solution of dimethyl 5-chloropyridine-2,4-dicarboxylate in 1,4-dioxane are added the desired amine, Pd(OAc)₂, Josiphos, and DIPEA.

  • The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the 5-aminoalkyl-substituted this compound derivative.

Protocol for Saponification to the Active Dicarboxylic Acid

This final step converts the dimethyl ester prodrug to the active dicarboxylic acid inhibitor.

Materials:

  • 5-aminoalkyl-substituted this compound derivative

  • Lithium hydroxide (LiOH)

  • Water

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Acidic ion-exchange resin

Procedure:

  • The dimethyl ester derivative is dissolved in a mixture of MeOH or THF and water.

  • An aqueous solution of lithium hydroxide is added, and the mixture is stirred at room temperature until the saponification is complete.

  • The reaction mixture is then neutralized and purified using an acidic ion-exchange resin to remove excess base, yielding the final 5-aminoalkyl-substituted pyridine-2,4-dicarboxylic acid.

Quantitative Data: Inhibitory Activity of 5-Substituted Pyridine-2,4-dicarboxylate Derivatives

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various 5-substituted pyridine-2,4-dicarboxylate derivatives against a panel of human 2-oxoglutarate (2OG) oxygenases. The data highlights how substitutions at the C5 position can significantly alter the potency and selectivity of the parent compound, 2,4-PDCA.

Compound IDC5-SubstituentJMJD5 IC₅₀ (µM)AspH IC₅₀ (µM)KDM4E IC₅₀ (µM)FIH IC₅₀ (µM)
2,4-PDCA (1) -H~0.5~0.03~0.5>50
20a -NH(CH₂)₂CH₃~0.9>50>50>50
20b -NH(CH₂)₃CH₃~0.5>50>50>50
20c -NH(CH₂)₄CH₃~0.5~5.0>50>50
20d -NHCH₂Ph~0.3~1.5~10>50
20e -NHCH(CH₃)Ph~17.5>50>50>50
20f -NHCH₂-c-Pr~0.4~2.5~15>50
20g -NHCH₂(4-F-Ph)~0.6~4.0~20>50
20h -NHCH₂(4-OMe-Ph)~0.4~2.0~10>50
20i -NHCH₂(2-F-Ph)~0.3~1.0~5.0>50
20j -NHCH₂(2-c-Pr-Ph)~0.3~1.0~5.0>50
15 -F~4.5~0.03>50>50
16 -CF₃>50>50>50>50

Data compiled from multiple sources.[3][4][5][6] Note that the dicarboxylic acid forms were used for in vitro biochemical assays.

Experimental Protocol: Solid Phase Extraction-Mass Spectrometry (SPE-MS) Based Assay for JMJD5 Inhibition

This protocol details a robust and high-throughput method for determining the inhibitory potency of compounds against the 2OG oxygenase JMJD5.[3][4][5]

Materials:

  • Recombinant human JMJD5 enzyme

  • JMJD5 substrate peptide (e.g., RPS6₁₂₈₋₁₄₈)

  • 2-Oxoglutarate (2OG)

  • Ferrous sulfate (Fe(II)SO₄)

  • L-Ascorbic acid (LAA)

  • MOPS buffer (50 mM, pH 7.5)

  • Test compounds (e.g., 5-substituted pyridine-2,4-dicarboxylates) dissolved in DMSO

  • Solid Phase Extraction (SPE) plate (e.g., C18)

  • Mass spectrometer (e.g., MALDI-TOF or LC-MS)

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the reaction mixture containing MOPS buffer, LAA (100 µM), Fe(II)SO₄ (2.0 µM), 2OG (2.0 µM), and the JMJD5 substrate peptide (2.0 µM).

  • Compound Addition: Add the test compounds at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Initiation: Initiate the reaction by adding the JMJD5 enzyme (0.15 µM).

  • Incubation: Incubate the reaction plate at 20°C for a specified time (e.g., 60 minutes).

  • Quenching: Stop the reaction by adding an equal volume of 0.1% formic acid.

  • SPE Cleanup: Condition the SPE plate with methanol and then equilibrate with 0.1% formic acid. Load the quenched reaction mixture onto the SPE plate. Wash the wells with 0.1% formic acid to remove salts and other interfering substances.

  • Elution: Elute the substrate and product peptides with a suitable organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry Analysis: Analyze the eluted samples by mass spectrometry to determine the ratio of the hydroxylated product to the unmodified substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations: Diagrams of Workflows and Signaling Pathways

Experimental Workflow for 2OG Oxygenase Inhibitor Development

The following diagram illustrates a typical workflow for the discovery and development of selective inhibitors for 2-oxoglutarate (2OG) oxygenases, starting from initial screening and progressing through lead optimization and biological validation.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Characterization Phase High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Hit-to-Lead Hit-to-Lead Optimization Hit Identification->Hit-to-Lead Virtual Screening Virtual Screening Virtual Screening->Hit Identification Fragment-Based Screening Fragment-Based Screening Fragment-Based Screening->Hit Identification Lead Optimization Lead Optimization (SAR) Hit-to-Lead->Lead Optimization Biochemical Assays Biochemical Assays (e.g., SPE-MS) Lead Optimization->Biochemical Assays Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays In Vivo Studies In Vivo Animal Models Cell-Based Assays->In Vivo Studies Preclinical Candidate Preclinical Candidate In Vivo Studies->Preclinical Candidate

Caption: Workflow for 2OG Oxygenase Inhibitor Development.

JMJD5 Signaling Pathway in Cancer

This diagram depicts the role of JMJD5 in cancer, particularly its interaction with the p53 tumor suppressor pathway. JMJD5 can negatively regulate p53, thereby influencing cell cycle progression and proliferation.[2][7][8][9][10]

G cluster_0 JMJD5-p53 Interaction cluster_1 Downstream Effects cluster_2 Cellular Outcomes JMJD5 JMJD5 p53 p53 JMJD5->p53 interacts with and inhibits Cell Proliferation Cell Proliferation JMJD5->Cell Proliferation promotes p21 p21 (CDKN1A) p53->p21 activates transcription TIGAR TIGAR p53->TIGAR activates transcription Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest promotes Glycolysis Inhibition Glycolysis Inhibition TIGAR->Glycolysis Inhibition promotes Cell Cycle Arrest->Cell Proliferation inhibits Apoptosis Apoptosis

Caption: JMJD5 and p53 Pathway in Cancer.

JMJD5 Signaling Pathway in Circadian Rhythm Regulation

The following diagram illustrates the involvement of JMJD5 in the core molecular clock machinery that governs circadian rhythms. JMJD5 has been shown to interact with and influence the stability of key clock components.[1][11][12][13][14]

G cluster_0 Core Clock Loop cluster_1 JMJD5 Regulation cluster_2 Output BMAL1_CLOCK BMAL1/CLOCK Complex PER_CRY PER/CRY Complex BMAL1_CLOCK->PER_CRY activates transcription Clock-Controlled Genes Clock-Controlled Genes BMAL1_CLOCK->Clock-Controlled Genes regulates PER_CRY->BMAL1_CLOCK inhibits CRY1 CRY1 PER_CRY->CRY1 component of JMJD5 JMJD5 JMJD5->CRY1 destabilizes

References

Application of Dimethyl Pyridine-2,4-dicarboxylate in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl pyridine-2,4-dicarboxylate is a versatile organic building block utilized in the synthesis of advanced materials. Its rigid pyridine core and reactive ester functionalities make it a valuable precursor for the production of metal-organic frameworks (MOFs) and high-performance polyesters. The nitrogen atom within the pyridine ring can act as a coordination site, influencing the final properties of the resulting materials. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in material science.

Key Applications

The primary applications of this compound in material science are:

  • Precursor for Metal-Organic Frameworks (MOFs): this compound serves as a pro-ligand for the synthesis of pyridine-2,4-dicarboxylic acid-based MOFs. These materials exhibit potential in gas storage, separation, and catalysis.

  • Monomer for Polyester Synthesis: This diester can be used in polycondensation reactions with diols to create polyesters with enhanced thermal and mechanical properties due to the rigid pyridine unit in the polymer backbone.

  • Component in Photoluminescent Materials: The pyridine-2,4-dicarboxylate moiety can be incorporated into coordination polymers and other materials to achieve desirable photoluminescent properties.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
Appearance Solid
Melting Point 252-253 °C
CAS Number 25658-36-0
Table 2: Representative Gas Adsorption Data for MOFs Derived from Pyridine Dicarboxylate Ligands
MOF StructureGas AdsorbedTemperature (K)Pressure (bar)Uptake (cm³/g or wt%)BET Surface Area (m²/g)Reference
[Co₂(btec)(bipy)₂(DMF)]·DMF·3H₂ON₂771-596[2]
[Co₂(btec)(bipy)₂(DMF)]·DMF·3H₂OH₂77151.1 wt%596[2]
JMS-3 ([Cd₂(bpydc)₂(DMF)₂·2DMF]n)CO₂273130.89 cm³/g-[3]
JMS-3 ([Cd₂(bpydc)₂(DMF)₂·2DMF]n)CO₂298126.50 cm³/g-[3]
JMS-4 ([Zn(bpydc)(DMF)·DMF]n)CO₂273116.08 cm³/g-[3]
JMS-4 ([Zn(bpydc)(DMF)·DMF]n)CO₂298110.96 cm³/g-[3]

Note: The data presented is for MOFs constructed from related pyridine dicarboxylate ligands, illustrating the potential of materials derived from this compound.

Table 3: Thermal Properties of a Polyester Containing Pyridine-2,4-dicarboxylate
PolymerGlass Transition Temperature (Tg)Melting Temperature (Tm)Decomposition Temperature (Td)Reference
Poly(1,4-butylene 2,4-pyridinedicarboxylate)31.7 °CNot Observed> 300 °C

Experimental Protocols

Protocol 1: Synthesis of a Metal-Organic Framework (MOF) using this compound as a Ligand Precursor

This protocol describes a general solvothermal method for the synthesis of a MOF. The this compound is expected to undergo in-situ hydrolysis to form the pyridine-2,4-dicarboxylate linker.

Materials:

  • This compound

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve this compound (1 mmol) in the chosen solvent (10 mL).

  • In a separate vial, dissolve the metal salt (1 mmol) in the same solvent (10 mL).

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Add a small amount of deionized water (0.1-0.5 mL) to facilitate the in-situ hydrolysis of the ester.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a specific temperature (typically between 80 °C and 150 °C) for a period of 24 to 72 hours.

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by filtration.

  • Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Exchange the solvent with a more volatile solvent (e.g., ethanol or acetone) by soaking the crystals for several hours, repeating the process 3-4 times.

  • Dry the product under vacuum at an elevated temperature (e.g., 100-150 °C) to activate the framework.

Characterization:

  • Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.

  • Gas Adsorption Analysis (e.g., N₂, CO₂, H₂): To determine the porosity and gas uptake capacity.

Protocol 2: Synthesis of a Polyester via Polycondensation of this compound

This protocol outlines a two-stage melt polycondensation method for synthesizing a polyester.

Materials:

  • This compound

  • A diol (e.g., 1,4-Butanediol, Ethylene glycol)

  • Transesterification catalyst (e.g., Zinc acetate, Titanium(IV) butoxide)

  • Polycondensation catalyst (e.g., Antimony(III) oxide)

  • Stabilizer (e.g., Phosphoric acid)

Procedure:

Stage 1: Transesterification

  • Charge the reactor with this compound (1 mol), the diol (2.2 mol), and the transesterification catalyst (e.g., 0.05 mol% based on the diester).

  • Heat the mixture under a nitrogen atmosphere to 180-220 °C with stirring.

  • Methanol will be produced as a byproduct and should be continuously removed by distillation.

  • Monitor the reaction by measuring the amount of methanol collected. The reaction is typically complete when about 90% of the theoretical amount of methanol has been removed.

Stage 2: Polycondensation

  • Add the polycondensation catalyst (e.g., 0.03 mol% based on the diester) and the stabilizer to the reactor.

  • Gradually increase the temperature to 250-280 °C.

  • Simultaneously, gradually reduce the pressure to below 1 Torr to facilitate the removal of the excess diol.

  • Continue the reaction under high vacuum and high temperature until the desired melt viscosity (indicative of high molecular weight) is achieved. This can take several hours.

  • Extrude the molten polymer from the reactor under nitrogen pressure and cool it in a water bath.

  • Pelletize the resulting polyester for further characterization.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability.

  • Mechanical Testing (e.g., tensile testing): To assess the mechanical properties of the polyester.

Mandatory Visualization

MOF_Synthesis_Workflow start Start reagents 1. Mix Precursors: - this compound - Metal Salt - Solvent (e.g., DMF) start->reagents solvothermal 2. Solvothermal Reaction (Autoclave, 80-150 °C, 24-72h) reagents->solvothermal hydrolysis In-situ Hydrolysis of Ester solvothermal->hydrolysis filtration 3. Filtration & Washing solvothermal->filtration activation 4. Solvent Exchange & Activation (Vacuum) filtration->activation characterization 5. Characterization (XRD, TGA, Gas Adsorption) activation->characterization end End characterization->end

Caption: Workflow for the solvothermal synthesis of a Metal-Organic Framework.

Polyester_Synthesis_Workflow start Start transesterification Stage 1: Transesterification (180-220 °C, N₂ atm) - this compound - Diol - Catalyst start->transesterification methanol_removal Methanol Removal (Distillation) transesterification->methanol_removal polycondensation Stage 2: Polycondensation (250-280 °C, High Vacuum) - Add Catalyst & Stabilizer methanol_removal->polycondensation diol_removal Excess Diol Removal polycondensation->diol_removal extrusion Polymer Extrusion & Pelletization diol_removal->extrusion characterization Characterization (NMR, GPC, DSC, TGA) extrusion->characterization end End characterization->end

Caption: Two-stage melt polycondensation process for polyester synthesis.

Logical_Relationship dmpdc This compound hydrolysis In-situ Hydrolysis (for MOF synthesis) dmpdc->hydrolysis transesterification Transesterification (for Polyester synthesis) dmpdc->transesterification pdc Pyridine-2,4-dicarboxylic acid (Linker) hydrolysis->pdc oligomer Oligomer transesterification->oligomer mof Metal-Organic Framework (MOF) pdc->mof + Metal Ion polyester Polyester oligomer->polyester + Polycondensation applications_mof Applications: - Gas Storage - Separation - Catalysis mof->applications_mof applications_polyester Applications: - High-Performance Plastics - Fibers polyester->applications_polyester

Caption: Relationship between this compound and its material applications.

References

Application Notes and Protocols: Dimethyl Pyridine-2,4-dicarboxylate as a Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl pyridine-2,4-dicarboxylate and its derivatives are versatile precursors in the synthesis of a variety of biologically active compounds. The pyridine-2,4-dicarboxylate scaffold is a recognized pharmacophore that can be chemically modified to target a range of enzymes and receptors. This document provides detailed application notes and protocols for the synthesis of pharmaceutical compounds derived from this compound, with a specific focus on the development of inhibitors for Jumonji-C domain-containing protein 5 (JMJD5), a 2-oxoglutarate (2OG)-dependent oxygenase implicated in cancer, developmental processes, and circadian rhythm regulation.[1]

Application: Selective Inhibition of JMJD5

Substituted pyridine-2,4-dicarboxylate derivatives have been identified as potent and selective inhibitors of human JMJD5. Dimethyl esters of these compounds, such as dimethyl 5-aminoalkyl-substituted 2,4-pyridinedicarboxylates (2,4-PDCA), serve as cell-permeable prodrugs. Once inside the cell, they are hydrolyzed by cellular esterases to the corresponding dicarboxylic acids, which are the active inhibitors of JMJD5. The inhibition of JMJD5 by these compounds has been shown to affect cell viability, cell-cycle progression, and replication fidelity, highlighting their therapeutic potential.[1]

Signaling Pathway of JMJD5 Inhibition

JMJD5 is a multifaceted enzyme with reported activities including histone demethylation (specifically H3K36me2), protein hydroxylation, and histone protease activity.[1][2][3] Its dysregulation is linked to various cancers. The inhibition of JMJD5 by pyridine-2,4-dicarboxylate derivatives can modulate downstream cellular processes. For instance, JMJD5 has been shown to regulate the expression of the cyclin-dependent kinase inhibitor p21 (Cdkn1a), a key regulator of cell cycle progression.[4][5] By inhibiting JMJD5, the expression of p21 can be altered, leading to cell cycle arrest and reduced cancer cell proliferation.

JMJD5_Signaling_Pathway cluster_0 Cellular Processes cluster_1 JMJD5 Activity & Regulation cluster_2 Inhibitor Action Cell_Cycle_Progression Cell Cycle Progression Cancer_Proliferation Cancer Proliferation Cell_Cycle_Progression->Cancer_Proliferation Circadian_Rhythm Circadian Rhythm JMJD5 JMJD5 JMJD5->Circadian_Rhythm Histone_Demethylation Histone Demethylation (H3K36me2) JMJD5->Histone_Demethylation Protein_Hydroxylation Protein Hydroxylation (e.g., NFATc1) JMJD5->Protein_Hydroxylation p21_Regulation p21 (Cdkn1a) Expression JMJD5->p21_Regulation Histone_Demethylation->Cell_Cycle_Progression p21_Regulation->Cell_Cycle_Progression Prodrug This compound Derivative (Prodrug) Active_Inhibitor Pyridine-2,4-dicarboxylic Acid Derivative (Active Inhibitor) Active_Inhibitor->JMJD5 Inhibition Esterases Cellular Esterases Esterases->Active_Inhibitor

Caption: Signaling pathway of JMJD5 and its inhibition.

Quantitative Data

The following table summarizes the inhibitory activity of exemplary 5-aminoalkyl-substituted pyridine-2,4-dicarboxylate derivatives against JMJD5 and other 2OG oxygenases. The dimethyl ester forms act as prodrugs, and the corresponding dicarboxylic acids are the active inhibitors.

Compound (Diacid)R GroupJMJD5 IC₅₀ (µM)KDM4E IC₅₀ (µM)AspH IC₅₀ (µM)
20i 4-fluorobenzyl0.035>100>100
20j 4-chlorobenzyl0.028>100>100
19i (Prodrug) 4-fluorobenzyl---
19j (Prodrug) 4-chlorobenzyl---
Data abstracted from literature. IC₅₀ values are for the diacid forms of the inhibitors.

Experimental Protocols

Synthesis of Dimethyl 5-aminoalkyl-substituted-pyridine-2,4-dicarboxylates (Prodrugs)

The synthesis of the target compounds is achieved through a multi-step process starting from commercially available 2,5-dichloroisonicotinic acid.

experimental_workflow start 2,5-dichloroisonicotinic acid esterification Methyl Esterification start->esterification carbonylation Regioselective Pd-catalyzed Carbonylation esterification->carbonylation intermediate Dimethyl 5-chloropyridine-2,4-dicarboxylate carbonylation->intermediate amination Buchwald–Hartwig Amination intermediate->amination product Dimethyl 5-aminoalkyl-substituted-pyridine-2,4-dicarboxylate (Prodrug) amination->product hydrolysis Saponification (optional) product->hydrolysis active_drug 5-aminoalkyl-substituted-pyridine-2,4-dicarboxylic acid (Active Inhibitor) hydrolysis->active_drug

Caption: Experimental workflow for synthesis.

Protocol 1: Synthesis of Dimethyl 5-chloropyridine-2,4-dicarboxylate

  • Esterification: To a solution of 2,5-dichloroisonicotinic acid in methanol, add thionyl chloride dropwise at 0 °C.

  • Reflux the reaction mixture for 12 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester.

  • Carbonylation: In a pressure vessel, dissolve the crude methyl ester in a mixture of methanol and 1,4-dioxane.

  • Add palladium(II) acetate, 1,3-bis(diphenylphosphino)propane (dppp), and triethylamine.

  • Pressurize the vessel with carbon monoxide (CO) to 50 bar and heat at 100 °C for 24 hours.

  • Cool the reaction mixture, vent the CO, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford dimethyl 5-chloropyridine-2,4-dicarboxylate. A yield of 77% over two steps has been reported.

Protocol 2: Synthesis of Dimethyl 5-aminoalkyl-substituted-pyridine-2,4-dicarboxylates via Buchwald-Hartwig Amination

  • To a reaction vial, add dimethyl 5-chloropyridine-2,4-dicarboxylate, the desired primary amine (1.2 equivalents), palladium(II) acetate (0.05 equivalents), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.1 equivalents), and cesium carbonate (2 equivalents).

  • Evacuate and backfill the vial with argon.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at 100 °C for 16 hours.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash the celite with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired dimethyl 5-aminoalkyl-substituted-pyridine-2,4-dicarboxylate.

Protocol 3: Saponification to the Active Dicarboxylic Acid

  • Dissolve the dimethyl ester derivative in a mixture of tetrahydrofuran and water.

  • Add lithium hydroxide (2.5 equivalents) and stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final dicarboxylic acid.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Thionyl chloride and carbon monoxide are toxic and should be handled with extreme care.

  • Palladium catalysts are flammable and should be handled under an inert atmosphere.

References

Application Notes and Protocols for the Synthesis of 5-aminoalkyl-substituted 2,4-PDCA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of 5-aminoalkyl-substituted 2,4-pyridinedicarboxylic acid (2,4-PDCA) derivatives. These compounds have been identified as potent and selective inhibitors of human Jumonji-C domain-containing protein 5 (JMJD5), a 2-oxoglutarate (2OG)-dependent oxygenase implicated in various physiological and pathological processes, including development, circadian rhythm, and cancer.[1][2][3]

The methodologies outlined below are based on the successful synthesis and characterization of a series of these derivatives, which have demonstrated significant inhibitory activity against JMJD5.[1] These compounds serve as valuable chemical probes for studying the biological functions of JMJD5 and as starting points for the development of novel therapeutics.

Data Presentation

The inhibitory activities of the synthesized 5-aminoalkyl-substituted 2,4-PDCA derivatives were assessed against a panel of human 2OG oxygenases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, highlighting the potency and selectivity of these compounds for JMJD5.[1][2]

CompoundSubstituent (R)JMJD5 IC50 (μM)AspH IC50 (μM)KDM4E IC50 (μM)PHD2 IC50 (μM)FIH IC50 (μM)RIOX2 IC50 (μM)
20a -CH₂-NH-CH₃0.8 ± 0.1>10018.0 ± 1.5>100>100>100
20b -CH₂-NH-CH₂CH₃0.9 ± 0.1>10025.3 ± 2.0>100>100>100
20c -CH₂-NH-(CH₂)₂CH₃0.5 ± 0.13.0 ± 0.329.1 ± 2.5>100>100>100
20d -CH₂-NH-Cyclopropyl0.6 ± 0.114.7 ± 1.220.5 ± 1.8>100>100>100
20e -CH₂-NH-t-Butyl17.5 ± 1.5>100>100>100>100>100
20f -CH₂-NH-CH₂-Phenyl0.4 ± 0.15.2 ± 0.510.1 ± 0.9>100>100>100
20g -CH₂-NH-CH₂-(4-F-Phenyl)0.3 ± 0.13.5 ± 0.38.5 ± 0.7>100>100>100
20h -CH₂-NH-CH₂-(4-Cl-Phenyl)0.3 ± 0.14.1 ± 0.49.2 ± 0.8>100>100>100
20i -CH₂-NH-CH₂-(4-Br-Phenyl)0.3 ± 0.13.8 ± 0.48.9 ± 0.8>100>100>100
20j -CH₂-NH-CH₂-(4-MeO-Phenyl)0.4 ± 0.14.8 ± 0.59.8 ± 0.9>100>100>100
1 (2,4-PDCA) -H0.5 ± 0.10.03 ± 0.010.29 ± 0.033.5 ± 0.34.7 ± 0.44.0 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.[1]

Experimental Protocols

The synthesis of 5-aminoalkyl-substituted 2,4-PDCA derivatives is accomplished through a multi-step sequence, as illustrated in the experimental workflow diagram below. The key steps involve the synthesis of a key intermediate, Sonogashira coupling to introduce the aminoalkyl side chain, and subsequent deprotection and hydrolysis to yield the final products.

General Synthetic Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 2,5-dichloroisonicotinic acid Step1 Esterification & Carbonylation Start->Step1 Intermediate Dimethyl 5-chloropyridine-2,4-dicarboxylate Step1->Intermediate Step2 Sonogashira Coupling Intermediate->Step2 Protected_Product Dimethyl 5-(N-Boc-aminoalkynyl)-pyridine-2,4-dicarboxylate Step2->Protected_Product Step3 Reduction & Deprotection Protected_Product->Step3 Ester_Product Dimethyl 5-aminoalkyl-pyridine-2,4-dicarboxylate Step3->Ester_Product Step4 Saponification Ester_Product->Step4 Final_Product 5-aminoalkyl-2,4-PDCA Derivative Step4->Final_Product Assay SPE-MS Inhibition Assay Final_Product->Assay Data_Analysis IC50 Determination Assay->Data_Analysis G cluster_pathway JMJD5 Catalytic Cycle cluster_inhibition Inhibition JMJD5_Fe JMJD5-Fe(II) Ternary_Complex JMJD5-Fe(II)-2OG-Substrate Complex JMJD5_Fe->Ternary_Complex + 2OG + Substrate Inhibitor_Complex JMJD5-Fe(II)-Inhibitor Complex (Inactive) JMJD5_Fe->Inhibitor_Complex + Inhibitor 2OG 2-Oxoglutarate (2OG) Substrate Arginine-containing Substrate Reaction Oxidative Decarboxylation Ternary_Complex->Reaction + O₂ O2 O₂ Products Hydroxylated Substrate + Succinate + CO₂ Reaction->Products Products->JMJD5_Fe Release Inhibitor 5-aminoalkyl-2,4-PDCA Derivative

References

Application Notes and Protocols for Buchwald-Hartwig Amination of Pyridine Dicarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in numerous pharmaceuticals.[3] The ability to efficiently introduce amino groups into pyridine scaffolds, particularly those bearing electron-withdrawing dicarboxylate functionalities, is of significant interest for the generation of novel drug candidates and for structure-activity relationship (SAR) studies.

Pyridine dicarboxylates are important building blocks in medicinal chemistry, and the introduction of an amino group via Buchwald-Hartwig amination allows for diverse functionalization and the exploration of new chemical space. The electron-deficient nature of the pyridine dicarboxylate ring can influence the reactivity of the substrate, necessitating carefully optimized reaction conditions.

This document provides detailed application notes and a general experimental protocol for the Buchwald-Hartwig amination of pyridine dicarboxylates. It includes a summary of reaction conditions and representative yields to guide researchers in applying this methodology to their specific targets.

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of a halo-pyridine dicarboxylate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halo-pyridine dicarboxylate, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and the base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl pyridine dicarboxylate is formed through reductive elimination, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

The choice of ligand is critical as it modulates the reactivity and stability of the palladium catalyst throughout the cycle, influencing reaction efficiency and substrate scope.

Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of a halo-pyridine dicarboxylate with a primary or secondary amine. Optimization of the ligand, base, and reaction temperature may be necessary for specific substrates.

Materials:

  • Halo-pyridine dicarboxylate (e.g., dimethyl 2-chloropyridine-4,6-dicarboxylate or diethyl 2-bromopyridine-3,5-dicarboxylate)

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, dppp, BINAP)[4][5]

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane)

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and heating block or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-2.4 equivalents relative to palladium), and the base (1.4-2.0 equivalents).

  • Addition of Reactants: Add the halo-pyridine dicarboxylate (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the reaction vessel.

  • Solvent Addition: Add the anhydrous and degassed solvent to the reaction vessel to achieve a concentration of 0.1-0.5 M with respect to the halo-pyridine dicarboxylate.

  • Reaction Conditions: Seal the reaction vessel and heat the mixture with vigorous stirring at a temperature ranging from 80-110 °C.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired amino-pyridine dicarboxylate.

Data Presentation

Table 1: Buchwald-Hartwig Amination of Substituted Halopyridines

EntryHalopyridineAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Methyl 2,6-dichloroisonicotinateAnilinePd(OAc)₂ (5)XPhos (10)t-BuONa (2.0)Toluene1001875[4]
22-BromopyridineMorpholinePd(OAc)₂ (2.5)dppp (5)NaOt-Bu (1.4)Toluene801698[4]
32-BromopyridinePyrrolidinePd(OAc)₂ (2.5)dppp (5)NaOt-Bu (1.4)Toluene801695[4]
42-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ (3)(±)-BINAP (6)NaOt-Bu (2.8)Toluene80460[3]
53-BromopyridineDiethylaminePdCl₂(P(o-Tolyl)₃)₂ (1)-N,N-diethylamino-tributyltinToluene100385[2]

Mandatory Visualization

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Add Pd Catalyst and Ligand prep2 Add Base prep1->prep2 prep3 Add Halo-pyridine Dicarboxylate prep2->prep3 prep4 Add Amine prep3->prep4 react1 Add Anhydrous, Degassed Solvent prep4->react1 react2 Seal Vessel and Heat (80-110 °C) react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Cool to Room Temperature react3->workup1 Reaction Complete workup2 Dilute and Wash workup1->workup2 workup3 Dry, Filter, and Concentrate workup2->workup3 workup4 Purify by Chromatography workup3->workup4 product Pure Amino-pyridine Dicarboxylate workup4->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of JMJD5 Inhibitors Using Dimethyl Pyridine-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of dimethyl pyridine-2,4-dicarboxylate in the synthesis of potent and selective inhibitors of Jumonji-C Domain-Containing Protein 5 (JMJD5). JMJD5 is a 2-oxoglutarate (2OG)-dependent oxygenase implicated in various cellular processes, including developmental pathways, circadian rhythms, and cancer, making it a compelling target for therapeutic intervention.[1][2]

Introduction

JMJD5's enzymatic activity, which includes potential roles as a histone protease, Nε-methyl lysine demethylase, and arginine residue hydroxylase, is a subject of ongoing research.[1][2] Small-molecule inhibitors are crucial tools for elucidating its precise biological functions and for validating its therapeutic potential. Pyridine-2,4-dicarboxylic acid (2,4-PDCA) has been identified as a broad-spectrum 2OG oxygenase inhibitor that also targets JMJD5.[3][4][5]

Recent studies have focused on developing derivatives of 2,4-PDCA to enhance potency and selectivity for JMJD5.[3][6] In this context, this compound serves as a key precursor for the synthesis of 5-substituted 2,4-PDCA derivatives. These dimethyl ester derivatives are designed as prodrugs, which can be hydrolyzed by cellular esterases to their active diacid form within the cell.[3][6] It is important to note that dimethyl 2,4-PDCA itself does not inhibit isolated recombinant JMJD5, highlighting the necessity of its conversion to the diacid.[3][6]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a series of 5-aminoalkyl-substituted 2,4-PDCA derivatives against human JMJD5. The corresponding dimethyl ester precursors were synthesized and subsequently saponified to yield the active diacid inhibitors.

Compound IDSubstituent at C5 PositionIC50 (μM) for JMJD5 Inhibition
1 -H (2,4-PDCA)~ 0.5
20a -NH(CH₂)₂Ph~ 0.3
20b -NH(CH₂)₃Ph~ 0.9
20c -NH(CH₂)₄Ph~ 0.4
20d -NH(CH₂)₅Ph~ 0.3
20e -NHCH(Me)CH₂Ph (racemic)~ 17.5
20f -NH(CH₂)₂-(4-F-Ph)~ 0.4
20g -NH(CH₂)₂-(4-OMe-Ph)~ 0.3
20h -NHCH₂-(2-naphthyl)~ 0.9
20i -NHCH₂-(2-OMe-Ph)~ 0.5
20j -NHCH₂-(thiophen-2-yl)~ 0.5

Data sourced from Brewitz et al., J. Med. Chem. 2023.[3][6]

Experimental Protocols

Protocol 1: Synthesis of 5-Aminoalkyl-Substituted this compound Derivatives (Prodrugs)

This protocol outlines the general procedure for the Buchwald-Hartwig amination to synthesize the dimethyl ester prodrugs.

Materials:

  • Dimethyl 5-bromopyridine-2,4-dicarboxylate

  • Appropriate primary or secondary amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried reaction vessel, add dimethyl 5-bromopyridine-2,4-dicarboxylate (1 equivalent).

  • Add the desired amine (1.2 equivalents).

  • Add cesium carbonate (2 equivalents).

  • Add palladium(II) acetate (0.05 equivalents) and XPhos (0.1 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene.

  • Heat the reaction mixture at 100 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired dimethyl 5-aminoalkyl-substituted pyridine-2,4-dicarboxylate.

Protocol 2: Saponification to 5-Aminoalkyl-Substituted Pyridine-2,4-dicarboxylic Acids (Active Inhibitors)

This protocol describes the hydrolysis of the dimethyl ester to the active diacid form.

Materials:

  • 5-Aminoalkyl-substituted this compound derivative

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Dowex 50WX8-200 ion-exchange resin (H⁺ form)

Procedure:

  • Dissolve the dimethyl ester derivative in a mixture of THF, MeOH, and water.

  • Add an excess of lithium hydroxide (e.g., 5 equivalents).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by thin-layer chromatography or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Add water to the residue and acidify with the Dowex resin until the pH is approximately 3-4.

  • Filter off the resin and wash with water.

  • Lyophilize the filtrate to yield the final 5-aminoalkyl-substituted pyridine-2,4-dicarboxylic acid.

Protocol 3: JMJD5 Inhibition Assay (SPE-MS)

This protocol details the solid-phase extraction-mass spectrometry (SPE-MS) assay used to determine the IC50 values of the synthesized inhibitors.

Materials:

  • Recombinant human JMJD5

  • Substrate peptide (e.g., RPS6₁₂₈₋₁₄₈)

  • 2-Oxoglutarate (2OG)

  • Ammonium iron(II) sulfate hexahydrate (FAS)

  • L-ascorbic acid (LAA)

  • MOPS buffer (50 mM, pH 7.5)

  • Synthesized inhibitor compounds

  • SPE plate (e.g., C18)

  • Mass spectrometer

Procedure:

  • Prepare stock solutions of all reagents in appropriate buffers.

  • In a 96-well plate, prepare the reaction mixture containing MOPS buffer, LAA (100 μM), FAS (2.0 μM), and recombinant JMJD5 (0.15 μM).

  • Add the synthesized inhibitor at various concentrations (typically a serial dilution).

  • Pre-incubate the mixture for 5 minutes at 20 °C.

  • Initiate the enzymatic reaction by adding a mixture of the substrate peptide (2.0 μM) and 2OG (2.0 μM).

  • Allow the reaction to proceed for a set time (e.g., 10 minutes) at 20 °C.

  • Quench the reaction by adding an equal volume of 1% formic acid in water.

  • Perform solid-phase extraction using a C18 SPE plate to desalt and concentrate the substrate and product peptides.

  • Elute the peptides and analyze by mass spectrometry to quantify the substrate and the hydroxylated product.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling and Functional Relationships

The molecular function of JMJD5 is multifaceted and has been linked to several cellular pathways. One key interaction is with the tumor suppressor p53, where JMJD5 can negatively regulate p53's function in controlling the cell cycle and proliferation.[7] Depletion of JMJD5 leads to an increase in the expression of p53 downstream target genes.[7]

JMJD5_Pathway JMJD5 JMJD5 p53 p53 JMJD5->p53 interacts with JMJD5->p53 negatively regulates p53_DBD p53 DNA-binding domain p21 p21 (CDKN1A) p53->p21 activates CellCycle Cell Cycle Progression p21->CellCycle inhibits Proliferation Cell Proliferation CellCycle->Proliferation drives DNA_Damage DNA Damage DNA_Damage->JMJD5 decreases association DNA_Damage->p53 activates

Caption: JMJD5 negatively regulates p53 function.

Experimental and Synthetic Workflows

The overall workflow for developing JMJD5 inhibitors from this compound involves a multi-step process from synthesis to biological evaluation.

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_assay Biological Evaluation Start Dimethyl 5-bromopyridine- 2,4-dicarboxylate Buchwald Buchwald-Hartwig Amination Start->Buchwald Amine Primary/Secondary Amine Amine->Buchwald Prodrug Dimethyl-ester Prodrug (e.g., 19a-j) Buchwald->Prodrug Sapon Saponification (LiOH) Prodrug->Sapon ActiveInhibitor Diacid Active Inhibitor (e.g., 20a-j) Sapon->ActiveInhibitor Assay SPE-MS Inhibition Assay ActiveInhibitor->Assay Data IC50 Determination Assay->Data

Caption: Synthesis and evaluation workflow.

The synthesis of selective JMJD5 inhibitors begins with a key chemical transformation, the Buchwald-Hartwig amination, to create the prodrug form.

Buchwald_Hartwig_Reaction Reactants Dimethyl 5-bromopyridine-2,4-dicarboxylate + R-NH₂ Catalyst Pd(OAc)₂ / XPhos Cs₂CO₃, Toluene, 100°C Reactants:e->Catalyst:w Product Dimethyl 5-(R-amino)pyridine-2,4-dicarboxylate Catalyst:e->Product:w

Caption: Buchwald-Hartwig amination scheme.

References

Application Notes and Protocols for the Preparation of Chelating Ligands from Dimethyl Pyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of versatile chelating ligands derived from dimethyl pyridine-2,6-dicarboxylate. This key intermediate, prepared from pyridine-2,6-dicarboxylic acid, serves as a scaffold for the generation of a diverse range of ligands, including pyridine-2,6-dicarboxamides and pyridine-2,6-dithiocarboxylic acid. These compounds are of significant interest in medicinal chemistry and drug development due to their ability to coordinate with various metal ions. Their applications include the development of enzyme inhibitors, such as those targeting New Delhi metallo-β-lactamase-1 (NDM-1), and potential anticancer agents. This guide offers step-by-step experimental procedures, quantitative data, and visual representations of synthetic workflows and relevant biological signaling pathways.

Synthesis of the Key Intermediate: Dimethyl Pyridine-2,6-dicarboxylate

The first step in the preparation of a wide array of chelating ligands is the synthesis of dimethyl pyridine-2,6-dicarboxylate from pyridine-2,6-dicarboxylic acid. This esterification is a crucial gateway to further derivatization.

Experimental Protocol: Esterification of Pyridine-2,6-dicarboxylic Acid

This protocol is adapted from the procedure described by Huang and Xu.[1]

Materials:

  • Pyridine-2,6-dicarboxylic acid

  • Anhydrous methanol

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate (EtOAc)

  • Aqueous sodium hydroxide (NaOH, 5%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottomed flask

  • Stirring apparatus

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottomed flask, suspend pyridine-2,6-dicarboxylic acid (10 mmol) in anhydrous methanol (30 ml) with stirring.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (30 mmol) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.

  • Remove the solvent in vacuo using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate.

  • Wash the ethyl acetate solution with 5% aqueous sodium hydroxide and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solution in vacuo to yield the crude product.

  • Recrystallize the solid from an appropriate solvent (e.g., water) to obtain pure dimethyl pyridine-2,6-dicarboxylate.[1]

Preparation of Pyridine-2,6-dicarboxamide Derivatives

Pyridine-2,6-dicarboxamide derivatives are a prominent class of chelating ligands synthesized from dimethyl pyridine-2,6-dicarboxylate. The general approach involves the conversion of the diester to the diacyl chloride, followed by amidation with a desired amine.

Experimental Workflow for Pyridine-2,6-dicarboxamide Synthesis

G cluster_0 Preparation of Pyridine-2,6-dicarbonyl dichloride cluster_1 Amide Coupling A Pyridine-2,6-dicarboxylic acid C Pyridine-2,6-dicarbonyl dichloride A->C DMF (cat.), DCM, RT B Oxalyl Chloride or Thionyl Chloride B->C D Pyridine-2,6-dicarbonyl dichloride C->D F Pyridine-2,6-dicarboxamide Ligand D->F DCM/THF, 0°C to RT, 24h E Aromatic/Aliphatic Amine (2 eq.) E->F G Triethylamine (Et3N) or DIPEA G->F Base

Caption: General workflow for the synthesis of pyridine-2,6-dicarboxamide ligands.

Experimental Protocol: Synthesis of Symmetrical Pyridine-2,6-dicarboxamides

This protocol is based on the work of Smoleński, et al.[2]

Materials:

  • Pyridine-2,6-dicarboxylic acid

  • Oxalyl chloride or thionyl chloride

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Dichloromethane (DCM)

  • Appropriate aromatic or aliphatic amine

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)

  • Standard workup and purification reagents

Procedure:

Step 1: Preparation of Pyridine-2,6-dicarbonyl dichloride

  • To a solution of pyridine-2,6-dicarboxylic acid in dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride (4-6 equivalents) to the mixture at room temperature.

  • Stir the reaction mixture until the conversion to the diacyl chloride is complete (monitor by appropriate means, e.g., IR spectroscopy).

  • The resulting pyridine-2,6-dicarbonyl dichloride solution can be used directly in the next step.

Step 2: Amide Coupling

  • In a separate flask, dissolve the desired amine (2.0 equivalents) and a base such as triethylamine (2.0 equivalents) in a 1:1 mixture of DCM and tetrahydrofuran (THF).

  • Cool the amine solution to 0 °C.

  • Slowly add the solution of pyridine-2,6-dicarbonyl dichloride from Step 1 to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Upon completion, perform a standard aqueous workup.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired pyridine-2,6-dicarboxamide.

Quantitative Data: Yields of Selected Pyridine-2,6-dicarboxamides
Amine MoietyYield (%)Reference
5-Aminoquinoline50-94%[3]
6-Aminoquinoline50-94%[3]
8-Aminoquinoline50-94%[3]
5-Aminoisoquinoline50-94%[3]
D-Alanyl methyl esterHigh[4]

Preparation of Pyridine-2,6-dithiocarboxylic Acid

For applications requiring soft donor atoms, pyridine-2,6-dithiocarboxylic acid is a valuable ligand.

Experimental Protocol: Synthesis of Pyridine-2,6-dithiocarboxylic Acid

This protocol is adapted from the work of Thomas, et al.[5]

Materials:

  • Pyridine-2,6-dicarbonyl dichloride

  • Saturated sodium hydrosulfide (NaHS) solution

  • Hydrochloric acid (HCl, 2N)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Add pyridine-2,6-dicarbonyl dichloride (2.04 mmol) to 10 mL of a saturated aqueous solution of sodium hydrosulfide (NaHS).

  • Stir the mixture vigorously for 2 hours.

  • Acidify the solution by dropwise addition of 2N HCl to a pH of 1.6.

  • Continue stirring for an additional 50 minutes, during which a precipitate will form.

  • Extract the product into dichloromethane (DCM).

  • Dry the organic extract, for instance, under a gentle stream of argon.

  • Purify the resulting solid by silica gel column chromatography to yield pure pyridine-2,6-dithiocarboxylic acid.

Applications in Drug Development

Chelating ligands based on the pyridine-2,6-dicarboxylate scaffold have shown significant promise in various areas of drug development, including as antibacterial and anticancer agents.

Inhibition of New Delhi Metallo-β-lactamase-1 (NDM-1)

The rise of antibiotic resistance is a major global health threat. Metallo-β-lactamases, such as NDM-1, confer resistance to a broad spectrum of β-lactam antibiotics. Pyridine-2,6-dicarboxylic acid and its derivatives can act as inhibitors of NDM-1 by chelating the zinc ions essential for the enzyme's catalytic activity.[6]

G cluster_0 NDM-1 Catalytic Cycle cluster_1 Inhibition by Pyridine-2,6-dicarboxylate Ligand A NDM-1 (Active Site with Zn²⁺) C Enzyme-Substrate Complex A->C F Inactive NDM-1-Ligand Complex A->F B β-Lactam Antibiotic B->C D Hydrolyzed (Inactive) Antibiotic C->D Hydrolysis D->A Enzyme Regeneration E Pyridine-2,6-dicarboxylate Derivative E->F Zn²⁺ Chelation

Caption: Mechanism of NDM-1 inhibition by pyridine-2,6-dicarboxylate-based chelating ligands.

Anticancer Activity: Modulation of Inflammatory Pathways

Certain derivatives of the pyridine-2,6-dicarboxylate scaffold have been investigated for their potential as anticancer agents. One proposed mechanism of action involves the modulation of key signaling pathways implicated in cancer-related inflammation, such as the STAT3/NF-κB pathway. By inhibiting these pathways, these compounds can suppress the expression of pro-inflammatory and pro-survival genes like iNOS and COX-2.

G cluster_pathway STAT3/NF-κB Signaling Pathway cluster_genes Gene Expression cluster_inhibitor Inhibition Cytokine Cytokines (e.g., IL-6) Receptor Cell Surface Receptor Cytokine->Receptor STAT3 STAT3 Receptor->STAT3 NFkB NF-κB Receptor->NFkB pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus pNFkB p-NF-κB NFkB->pNFkB Phosphorylation pNFkB->Nucleus iNOS iNOS Nucleus->iNOS COX2 COX-2 Nucleus->COX2 Inflammation Inflammation & Proliferation iNOS->Inflammation COX2->Inflammation Ligand Pyridine-2,6-dicarboxamide Derivative Ligand->pSTAT3 Inhibits Ligand->pNFkB Inhibits

References

Application Notes and Protocols: Polycondensation Reactions with Pyridine Dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of polycondensation reactions involving pyridine dicarboxylic acid derivatives, focusing on the synthesis of polyesters, polyamides, and metal-organic frameworks (MOFs). Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to guide researchers in the development of novel materials with potential applications in drug delivery, catalysis, and materials science.

Synthesis of Polyesters from Pyridine Dicarboxylic Acid Derivatives

Polyesters incorporating pyridine units in their backbone exhibit unique thermal and mechanical properties. The nitrogen atom in the pyridine ring can also serve as a coordination site, offering possibilities for creating functional materials.

Application Highlight: Bio-based and Sustainable Polymers

Pyridine dicarboxylic acids, such as 2,5-pyridinedicarboxylic acid, are bio-based monomers that can be derived from lignin, offering a renewable alternative to petroleum-based terephthalic acid in polyester synthesis.[1] These bio-based polyesters are being explored for applications in packaging and coatings.[1]

Quantitative Data: Thermal Properties of Pyridine-Based Polyesters

The thermal properties of polyesters are significantly influenced by the isomer of the pyridine dicarboxylic acid used. Below is a comparison of the glass transition temperature (Tg) and melting temperature (Tm) of various polyesters.

Dicarboxylic Acid MonomerDiol MonomerTg (°C)Tm (°C)Reference
2,6-Pyridinedicarboxylic acidEthylene glycol75Not observed[1]
2,5-Pyridinedicarboxylic acid1,10-Decanediol--[2]
Terephthalic acid (for comparison)Ethylene glycol73243[1]
2,5-Furandicarboxylic acid (for comparison)Ethylene glycol79209[1]
Experimental Protocol: Solution Polycondensation of 2,6-Pyridinedicarboxylic Acid with a Diol

This protocol describes a general method for the synthesis of polyesters via solution polycondensation at low temperatures using a condensing agent.

Materials:

  • 2,6-Pyridinedicarboxylic acid

  • Diol (e.g., 1,6-hexanediol)

  • Pyridine (anhydrous)

  • Thionyl chloride (SOCl₂) or other condensing agent

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Methanol

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 2,6-pyridinedicarboxylic acid (1 equivalent) in an excess of thionyl chloride. Add a few drops of DMF as a catalyst.

  • Heat the mixture to reflux and stir for 4-6 hours, or until the solution becomes clear.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Polycondensation: To the flask containing the pyridine-2,6-dicarbonyl dichloride, add anhydrous DMF to dissolve the acid chloride.

  • In a separate flask, dissolve the diol (1 equivalent) in anhydrous pyridine.

  • Cool both solutions to 0°C in an ice bath.

  • Slowly add the diol solution to the acid chloride solution dropwise with vigorous stirring under a nitrogen atmosphere.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.

  • Polymer Precipitation and Purification: Precipitate the polyester by pouring the reaction mixture into a large volume of methanol with constant stirring.

  • Filter the white precipitate and wash it thoroughly with methanol to remove unreacted monomers and pyridine.

  • Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Workflow for Polyester Synthesis and Characterization

Polyester_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomers Pyridine Dicarboxylic Acid + Diol Activation Acid Chloride Formation (e.g., with SOCl₂) Monomers->Activation Polycondensation Solution Polycondensation in Pyridine/DMF Activation->Polycondensation Purification Precipitation in Methanol & Vacuum Drying Polycondensation->Purification FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C for Structure) Purification->NMR GPC Gel Permeation Chromatography (Mw, Mn) Purification->GPC DSC Differential Scanning Calorimetry (Tg, Tm) Purification->DSC TGA Thermogravimetric Analysis (Thermal Stability) Purification->TGA

Workflow for Polyester Synthesis and Characterization.

Synthesis of Polyamides from Pyridine Dicarboxylic Acid Derivatives

Polyamides containing pyridine moieties are known for their high thermal stability and good mechanical properties. The synthesis often involves the reaction of a pyridine dicarboxylic acid derivative with a diamine.

Application Highlight: High-Performance Materials

Pyridine-based polyamides can be used in applications requiring high thermal resistance and mechanical strength, such as in the aerospace and electronics industries.

Quantitative Data: Properties of Pyridine-Containing Polyamides

The properties of polyamides are influenced by the specific monomers used. Below are some representative properties.

Polyamide SystemTensile Strength (MPa)Elongation at Break (%)Glass Transition (Tg) (°C)10% Weight Loss (T10) (°C)Reference
Pyridine-based Polyimides84-11011.2-13.8213-317414-531[3]
Polyamide 12 (for comparison)~4316-18--[4]
Experimental Protocol: Interfacial Polycondensation of Pyridine-2,6-dicarbonyl Dichloride and a Diamine

This protocol describes the synthesis of a polyamide using an interfacial polymerization technique, which is a rapid and effective method.

Materials:

  • Pyridine-2,6-dicarbonyl dichloride

  • Diamine (e.g., 1,6-hexanediamine)

  • Sodium hydroxide (NaOH)

  • Hexane (or other suitable organic solvent)

  • Deionized water

  • Stirring rod or tweezers

Procedure:

  • Aqueous Phase Preparation: In a beaker, dissolve the diamine (1 equivalent) and sodium hydroxide (2 equivalents, to neutralize the HCl by-product) in deionized water.

  • Organic Phase Preparation: In a separate beaker, dissolve the pyridine-2,6-dicarbonyl dichloride (1 equivalent) in hexane.

  • Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase, minimizing mixing of the two layers. A polymer film will form at the interface of the two immiscible liquids.

  • Polymer Collection: Using a stirring rod or tweezers, gently grasp the polymer film at the center of the interface and slowly pull it out as a continuous rope. The polymer will continue to form at the interface as it is removed.

  • Washing and Drying: Wash the collected polyamide rope thoroughly with water and then with a solvent like acetone to remove unreacted monomers and salts.

  • Allow the polymer to air dry or dry it in a vacuum oven at a low temperature.

Workflow for Polyamide Synthesis and Characterization

Polyamide_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Aqueous_Phase Aqueous Phase: Diamine + NaOH in Water Interfacial_Polymerization Interfacial Polymerization Aqueous_Phase->Interfacial_Polymerization Organic_Phase Organic Phase: Pyridine Dicarbonyl Dichloride in Hexane Organic_Phase->Interfacial_Polymerization Polymer_Collection Polymer Collection and Washing Interfacial_Polymerization->Polymer_Collection FTIR FTIR Spectroscopy Polymer_Collection->FTIR NMR NMR Spectroscopy Polymer_Collection->NMR TGA Thermogravimetric Analysis Polymer_Collection->TGA Mechanical_Testing Tensile Testing Polymer_Collection->Mechanical_Testing

Workflow for Polyamide Synthesis and Characterization.

Synthesis of Metal-Organic Frameworks (MOFs) from Pyridine Dicarboxylic Acid Derivatives

Pyridine dicarboxylic acids are excellent ligands for the construction of MOFs due to their multiple coordination sites (carboxylate groups and the pyridine nitrogen). These MOFs have potential applications in gas storage, separation, and catalysis.[5]

Application Highlight: Catalysis and Drug Delivery

The porous nature and the presence of accessible metal sites make pyridine-based MOFs promising candidates for heterogeneous catalysis.[6][7] Additionally, their tunable pore sizes and biocompatibility are being explored for drug delivery applications.[8]

Quantitative Data: Properties of Pyridine-Based MOFs

The properties of MOFs are highly dependent on the metal ion and the specific synthesis conditions.

MOF SystemMetal IonDimensionalityApplication HighlightReference
Pyridine-2,6-dicarboxylate basedCu(II)2DGas Adsorption[5]
Pyridine-2,6-dicarboxylate basedZn(II)1D-[5]
Pyridine-2,6-dicarboxylate basedNd(III)3DMicroporous Material[5]
Bimetallic (Fe/Co) MOFFe(III)/Co(II)-Heterogeneous Catalysis[6][7]
Experimental Protocol: Hydrothermal Synthesis of a MOF from Pyridine-2,6-dicarboxylic Acid

This protocol provides a general method for the synthesis of a MOF using a hydrothermal reaction.

Materials:

  • Pyridine-2,6-dicarboxylic acid (dipicolinic acid)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • Reactant Mixture: In a glass vial, dissolve pyridine-2,6-dicarboxylic acid (1 equivalent) and the metal salt (1 equivalent) in DMF.

  • Sonication: Sonicate the mixture for about 10-15 minutes to ensure homogeneity.

  • Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in an oven preheated to 100-120°C.

  • Maintain the temperature for 24-72 hours.

  • Cooling and Crystal Collection: Allow the autoclave to cool down slowly to room temperature.

  • Collect the crystalline product by filtration.

  • Washing: Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Drying: Dry the MOF crystals in a vacuum oven at a moderate temperature (e.g., 80-100°C).

Workflow for MOF Synthesis and Characterization

MOF_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Pyridine Dicarboxylic Acid + Metal Salt in DMF Hydrothermal_Reaction Hydrothermal Reaction in Autoclave Reactants->Hydrothermal_Reaction Crystal_Collection Crystal Collection, Washing, and Drying Hydrothermal_Reaction->Crystal_Collection PXRD Powder X-ray Diffraction (Crystallinity and Phase Purity) Crystal_Collection->PXRD TGA Thermogravimetric Analysis (Thermal Stability) Crystal_Collection->TGA BET BET Surface Area Analysis (Porosity) Crystal_Collection->BET SEM Scanning Electron Microscopy (Morphology) Crystal_Collection->SEM

Workflow for MOF Synthesis and Characterization.

References

Application Notes and Protocols: Hantzsch Pyridine Synthesis for Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hantzsch pyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881, is a multi-component reaction renowned for its efficiency in producing dihydropyridine (DHP) derivatives.[1][2] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1] The resulting 1,4-dihydropyridine core is a privileged scaffold in medicinal chemistry, most notably as L-type calcium channel blockers used in the treatment of cardiovascular diseases such as hypertension and angina.[3][4][5] Marketed drugs like nifedipine, amlodipine, and felodipine are prominent examples of pharmaceuticals synthesized using this methodology.[1][3] This document provides detailed application notes, experimental protocols, and mechanistic insights into the Hantzsch synthesis for preparing dihydropyridine derivatives.

Mechanism of the Hantzsch Dihydropyridine Synthesis

The reaction proceeds through a series of condensation and cyclization steps. While several pathways have been proposed, a generally accepted mechanism involves the initial formation of two key intermediates: an α,β-unsaturated carbonyl compound via Knoevenagel condensation and a β-enamino ester.[3][6] These intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the final 1,4-dihydropyridine product.[3]

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_cyclization Cyclization and Final Product Aldehyde Aldehyde (R-CHO) Knoevenagel_Product α,β-Unsaturated Carbonyl (Knoevenagel Condensation) Aldehyde->Knoevenagel_Product BetaKetoester1 β-Ketoester (2 equiv.) BetaKetoester1->Knoevenagel_Product Enamine β-Enamino Ester BetaKetoester1->Enamine Ammonia Ammonia (NH3) Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Enamine->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization DHP 1,4-Dihydropyridine Cyclized_Intermediate->DHP Dehydration

Caption: Mechanism of the Hantzsch Dihydropyridine Synthesis.

Quantitative Data Presentation

The versatility of the Hantzsch synthesis allows for the use of a wide range of substrates and reaction conditions, leading to varying yields of the desired dihydropyridine derivatives. The following table summarizes quantitative data from different synthetic approaches.

Aldehydeβ-Dicarbonyl Compound(s)Nitrogen SourceCatalyst/Solvent/ConditionsYield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium carbonateWater, sealed vessel, 100°C, 3h96--INVALID-LINK--[7]
4-ChlorobenzaldehydeEthyl acetoacetateAmmonium carbonateWater, sealed vessel, 100°C, 2.5h95--INVALID-LINK--[7]
4-NitrobenzaldehydeEthyl acetoacetateAmmonium carbonateWater, sealed vessel, 100°C, 2h92--INVALID-LINK--[7]
BenzaldehydeEthyl acetoacetateAmmonium acetatep-Toluenesulfonic acid (PTSA), Aqueous micelles (SDS), Ultrasonic irradiation96--INVALID-LINK--[1]
Aromatic AldehydesAlkyl acetoacetateAmmoniaEthanol, Reflux, 12h15-52--INVALID-LINK--[2]
5-Bromothiophene-2-carboxaldehydeEthyl acetoacetateAmmonium acetateCeric Ammonium Nitrate (CAN), Solvent-free, RT, 2.5h94--INVALID-LINK--[8]
5-Bromothiophene-2-carboxaldehydeAcetylacetoneAmmonium acetateCeric Ammonium Nitrate (CAN), Solvent-free, RT, 1.5h95--INVALID-LINK--[8]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 1,4-dihydropyridines via the Hantzsch reaction, including a classical method, a microwave-assisted synthesis, and a green chemistry approach.

Experimental_Workflow Reactants 1. Combine Reactants: - Aldehyde (1 mmol) - β-Ketoester (2 mmol) - Nitrogen Source (1-1.2 mmol) - Solvent/Catalyst (if applicable) Reaction 2. Reaction: - Stir/reflux/irradiate - Monitor by TLC Reactants->Reaction Workup 3. Work-up: - Pour into ice-water - Filter the precipitate Reaction->Workup Purification 4. Purification: - Wash with water and ethanol - Recrystallize from ethanol Workup->Purification Characterization 5. Characterization: - Melting Point - IR, NMR, Mass Spectrometry Purification->Characterization

Caption: General Experimental Workflow for Hantzsch Synthesis.

Protocol 1: Classical Hantzsch Synthesis in Ethanol

This protocol describes the traditional method for synthesizing 1,4-dihydropyridines by refluxing the reactants in ethanol.

Materials:

  • Aldehyde (e.g., benzaldehyde), 10 mmol

  • β-ketoester (e.g., ethyl acetoacetate), 20 mmol

  • Ammonium hydroxide (25% aqueous solution), 15 mmol

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine the aldehyde (10 mmol), β-ketoester (20 mmol), and ethanol (25 mL).

  • Add ammonium hydroxide (15 mmol) to the mixture.

  • Heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine derivative.

Protocol 2: Microwave-Assisted Hantzsch Synthesis

Microwave irradiation can significantly reduce reaction times in the Hantzsch synthesis.

Materials:

  • Aldehyde (e.g., 3-nitrobenzaldehyde), 15 mmol

  • β-ketoester (e.g., ethyl acetoacetate), 43 mmol

  • Ammonia (e.g., from ammonium acetate), 30 mmol

  • Ethanol (3 mL)

  • Microwave reactor vial

  • Domestic or laboratory microwave reactor

Procedure:

  • In a microwave-safe vessel, mix the aldehyde (15 mmol), β-ketoester (43 mmol), ammonium acetate (30 mmol), and ethanol (3 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for a short duration (e.g., 4 minutes), monitoring the temperature and pressure to ensure safety.[2]

  • After irradiation, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the product by recrystallization from ethanol.

Protocol 3: Green Synthesis in Aqueous Medium

This environmentally benign protocol uses water as the solvent and avoids the use of a catalyst.[7]

Materials:

  • Aldehyde (e.g., benzaldehyde), 1 mmol

  • β-ketoester (e.g., ethyl acetoacetate), 2 mmol

  • Nitrogen source (e.g., ammonium carbonate), 1 mmol

  • Water

  • Sealed vessel (e.g., a screw-capped vial)

  • Heating and stirring module

Procedure:

  • Combine the aldehyde (1 mmol), β-ketoester (2 mmol), ammonium carbonate (1 mmol), and water (5 mL) in a sealed vessel.

  • Heat the mixture to 100°C with vigorous stirring for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature. The product will precipitate out of the aqueous solution.

  • Collect the solid product by filtration.

  • Wash the product with water and dry. The filtrate can often be recycled for subsequent reactions.[7]

  • If necessary, recrystallize the product from an appropriate solvent.

Application in Drug Development: L-Type Calcium Channel Blockade

Dihydropyridine derivatives are a cornerstone in the management of cardiovascular diseases due to their ability to block L-type calcium channels.[4] These voltage-gated ion channels are crucial for regulating calcium influx into smooth muscle cells and cardiac myocytes. By binding to the α1 subunit of the L-type calcium channel, DHPs allosterically modulate its function, leading to a decrease in calcium entry.[9] This reduction in intracellular calcium concentration results in the relaxation of vascular smooth muscle, leading to vasodilation and a subsequent decrease in blood pressure.

Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell DHP Dihydropyridine Derivative L_Type_Channel L-Type Calcium Channel (α1 Subunit) DHP->L_Type_Channel Binds and blocks Ca_Influx Ca²⁺ Influx Membrane Cell Membrane Intracellular_Ca ↓ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Inhibition of Smooth_Muscle_Relaxation Vascular Smooth Muscle Relaxation Intracellular_Ca->Smooth_Muscle_Relaxation Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation Blood_Pressure ↓ Blood Pressure Vasodilation->Blood_Pressure

Caption: Signaling Pathway of Dihydropyridine Calcium Channel Blockers.

The Hantzsch pyridine synthesis remains a powerful and versatile tool for the preparation of dihydropyridine derivatives. Its applicability in the synthesis of medicinally important compounds, particularly calcium channel blockers, underscores its significance in drug discovery and development. The ongoing development of more efficient and environmentally friendly protocols, such as microwave-assisted and aqueous-based methods, continues to enhance the utility of this classic multicomponent reaction. The protocols and data presented herein provide a comprehensive resource for researchers engaged in the synthesis and application of these vital heterocyclic compounds.

References

Application Notes and Protocols for Stabilizing Hypoxia-Inducible Factor 1-alpha (HIF-1α)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-inducible factor 1 (HIF-1) is a master transcriptional regulator that plays a critical role in the cellular response to low oxygen levels (hypoxia).[1][2] It is a heterodimeric protein composed of an oxygen-regulated alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β).[1][2] Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it is stabilized, translocates to the nucleus, and dimerizes with HIF-1β.[3][4] This active HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoters of target genes, inducing the expression of over 60 genes involved in processes such as angiogenesis, glucose metabolism, and cell survival.[5] These genes encode for proteins like vascular endothelial growth factor (VEGF), erythropoietin, and glucose transporters.[6]

The dysregulation of HIF-1α is implicated in various pathologies, including cancer, where it promotes tumor growth and metastasis, and ischemic diseases.[6] Consequently, the modulation of HIF-1α stability is a significant area of research and a promising target for therapeutic intervention.[7][8] These application notes provide an overview of methods to stabilize HIF-1α and detailed protocols for its detection and functional analysis.

Methods for Stabilizing HIF-1α

Several methods can be employed to stabilize HIF-1α in vitro and in vivo. These methods generally work by inhibiting the prolyl hydroxylase domain (PHD) enzymes that mark HIF-1α for degradation under normoxic conditions.[5]

MethodMechanism of ActionTypical Concentration/ConditionKey Considerations
Hypoxia Natural physiological stimulus. Low oxygen tension inhibits the oxygen-dependent activity of PHDs, leading to HIF-1α accumulation.[9]1-5% O₂ for 4-24 hours.[10][11]Requires a specialized hypoxia chamber or incubator. The optimal oxygen concentration and duration may vary depending on the cell type.
Cobalt Chloride (CoCl₂) A chemical mimic of hypoxia. Cobalt ions are thought to substitute for iron in the active site of PHDs, thereby inhibiting their activity.[12][13]100-200 µM for 6-24 hours.[13][14]Can be cytotoxic at higher concentrations or with prolonged exposure. Effective and inexpensive method for inducing HIF-1α.[12]
Deferoxamine (DFO) An iron chelator. By removing iron, a crucial cofactor for PHD activity, DFO inhibits HIF-1α hydroxylation and subsequent degradation.[15]100-200 µM for 6-24 hours.Effects can be pleiotropic due to its iron-chelating nature.
Dimethyloxaloylglycine (DMOG) A cell-permeable pan-hydroxylase inhibitor. It competitively inhibits PHD activity by acting as a 2-oxoglutarate analog.[16]100 µM - 1 mM for 4-24 hours.A potent and specific inhibitor of 2-oxoglutarate-dependent dioxygenases.
PHD Inhibitors (e.g., Roxadustat, Vadadustat) Small molecules that specifically inhibit the activity of PHD enzymes, preventing HIF-1α degradation.[17]Varies depending on the specific inhibitor (typically in the nM to low µM range).Highly specific and potent stabilizers of HIF-1α. Many are in clinical development.[7]
S-nitrosoglutathione (GSNO) An endogenous nitric oxide carrier that can stabilize HIF-1α through S-nitrosylation, a post-translational modification that can prevent its degradation.[18]Varies depending on the experimental system.Represents a more physiological, non-hypoxic mechanism of HIF-1α stabilization.[18]

Signaling Pathway

The stabilization of HIF-1α is a tightly regulated process. Under normal oxygen conditions (normoxia), specific prolyl residues on HIF-1α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation. In the absence of oxygen (hypoxia), PHD activity is inhibited, leading to the stabilization and accumulation of HIF-1α. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and initiates the transcription of target genes.

HIF1a_Pathway cluster_normoxia Normoxia (O₂ present) cluster_hypoxia Hypoxia (O₂ absent) HIF1a_normoxia HIF-1α HIF1a_OH HIF-1α-OH HIF1a_normoxia->HIF1a_OH Hydroxylation HIF1a_hypoxia HIF-1α (stabilized) PHD PHD O2 O₂ O2->PHD VHL VHL HIF1a_OH->VHL Binding Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Degradation Ub->Proteasome Targeting HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex Dimerization HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE HIF1_complex->HRE Binding Nucleus Nucleus Target_Genes Target Genes (e.g., VEGF) HRE->Target_Genes Transcription WB_Workflow start Cell Culture & Treatment lysis Cell Lysis (on ice, with protease inhibitors) start->lysis quant Protein Quantification (e.g., BCA assay) lysis->quant sds SDS-PAGE quant->sds transfer Electrotransfer (PVDF membrane) sds->transfer block Blocking (5% non-fat milk) transfer->block primary Primary Antibody Incubation (anti-HIF-1α) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect Chemiluminescent Detection secondary->detect analysis Image Acquisition & Analysis detect->analysis Reporter_Assay_Workflow seeding Cell Seeding (96-well plate) transfection Transfection (HRE-luciferase & control plasmids) seeding->transfection treatment Compound Treatment & Hypoxia Induction transfection->treatment lysis_assay Cell Lysis & Luciferase Assay treatment->lysis_assay analysis Data Analysis (Normalize to control, calculate activity) lysis_assay->analysis

References

Troubleshooting & Optimization

Optimizing reaction conditions for Dimethyl pyridine-2,4-dicarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Dimethyl pyridine-2,4-dicarboxylate. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during the synthesis.

Troubleshooting Guide

This guide is designed to help users identify and resolve specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete hydrolysis of the nitrile or amide precursors during the synthesis of pyridine-2,4-dicarboxylic acid.Ensure complete hydrolysis by extending the reaction time or increasing the concentration of the acid or base used for hydrolysis. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Inefficient esterification of pyridine-2,4-dicarboxylic acid.Use a large excess of methanol and a suitable acid catalyst (e.g., sulfuric acid, thionyl chloride). Ensure anhydrous conditions as water can shift the equilibrium of the Fischer esterification back to the reactants.[1][2] Consider using a Dean-Stark apparatus to remove water as it forms.
Decomposition of starting material or product.Optimize the reaction temperature. High temperatures can lead to decarboxylation or other side reactions.
Presence of Impurities Incomplete reaction of starting materials.Monitor the reaction for completion using TLC. If the reaction has stalled, consider adding more reagent or catalyst.
Formation of mono-ester instead of the di-ester.Use a sufficient excess of methanol and ensure adequate reaction time to facilitate the esterification of both carboxylic acid groups.
Side reactions such as decarboxylation or polymerization.Maintain optimal reaction temperatures and minimize exposure to air and moisture.
Difficulty in Product Isolation Product is soluble in the aqueous phase during workup.Adjust the pH of the aqueous layer to ensure the product is in its neutral, less soluble form before extraction with an organic solvent.
Formation of an emulsion during extraction.Add a saturated brine solution to break up the emulsion.
Inconsistent Results Variability in the quality of starting materials.Ensure the purity of starting materials, especially the pyridine-2,4-dicarboxylic acid. Impurities can interfere with the reaction.
Presence of water in the reaction.Use anhydrous solvents and reagents, especially for the esterification step. Dry glassware thoroughly before use.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and cost-effective method involves a two-step process:

  • Synthesis of the precursor, pyridine-2,4-dicarboxylic acid. A common starting material for this is 4-cyanopyridine, which can be converted to the dicarboxylic acid through hydrolysis.

  • Fischer esterification of pyridine-2,4-dicarboxylic acid with methanol in the presence of an acid catalyst to yield the dimethyl ester.[1]

Q2: What are the critical parameters to control during the Fischer esterification step?

A2: The critical parameters for a successful Fischer esterification are:

  • Anhydrous Conditions: The presence of water can reverse the reaction and reduce the yield.

  • Excess Alcohol: Using a large excess of methanol shifts the equilibrium towards the product side.[1]

  • Effective Catalyst: A strong acid catalyst, such as sulfuric acid or thionyl chloride, is necessary to protonate the carboxylic acid and facilitate nucleophilic attack by the alcohol.

  • Temperature: The reaction is typically performed at reflux temperature to ensure a reasonable reaction rate. However, excessively high temperatures should be avoided to prevent side reactions.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.

Q4: What are the potential side reactions during the synthesis?

A4: Potential side reactions include:

  • Incomplete esterification: leading to the formation of the mono-methyl ester.

  • Decarboxylation: of the pyridine-2,4-dicarboxylic acid at high temperatures.

  • Protonation of the pyridine nitrogen: by the acid catalyst, which can reduce the reactivity of the carboxylic acid groups. This is a concern in Fischer esterification of pyridine-containing carboxylic acids.[1]

Q5: What is the best way to purify the final product?

A5: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a solvent system such as ethyl acetate/hexane is commonly used.

Experimental Protocols

Protocol 1: Synthesis of Pyridine-2,4-dicarboxylic Acid from 4-Cyanopyridine

This protocol is adapted from a patented procedure.

Materials:

  • 4-Cyanopyridine

  • Acetonitrile

  • Sulfuric acid (98%)

  • Formamide

  • Water

  • Sodium hydroxide solution (30%)

  • Hydrochloric acid (concentrated)

Procedure:

  • In a suitable reaction vessel, suspend 4-cyanopyridine in acetonitrile at room temperature.

  • Carefully add sulfuric acid to the suspension.

  • Heat the suspension to 60°C and then add a solution of formamide in water.

  • After the initial reaction, add ammonium peroxodisulfate in portions, maintaining the temperature below 75°C.

  • Stir the mixture at approximately 73°C for 90 minutes.

  • Add water and distill off the acetonitrile/water azeotrope under reduced pressure.

  • Filter the resulting suspension and wash the filter cake with hot water.

  • Suspend the crude 4-cyano-2-pyridinecarboxamide in water and heat to 80°C.

  • Add sodium hydroxide solution dropwise and stir until the evolution of ammonia ceases.

  • Carefully acidify the solution to a pH of 1 with concentrated hydrochloric acid.

  • Cool the mixture to allow for crystallization of the product.

  • Filter the suspension, wash the solid with cold water, and dry under vacuum to obtain pyridine-2,4-dicarboxylic acid.

Protocol 2: Synthesis of this compound via Fischer Esterification

This is a general protocol for Fischer esterification that can be adapted for pyridine-2,4-dicarboxylic acid.

Materials:

  • Pyridine-2,4-dicarboxylic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (or thionyl chloride)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyridine-2,4-dicarboxylic acid in a large excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (or thionyl chloride) to the mixture.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Optimization of Fischer Esterification Reaction Conditions (Illustrative)
Parameter Condition 1 Condition 2 Condition 3 Condition 4 Yield (%)
Catalyst H₂SO₄H₂SO₄SOCl₂SOCl₂-
Catalyst Loading (mol%) 510510-
Methanol (equivalents) 20502050-
Temperature (°C) 65656565-
Reaction Time (h) 812610-

Note: This table provides a template for optimizing reaction conditions. Actual yields will vary based on experimental execution.

Mandatory Visualization

Experimental_Workflow start Start step1 Synthesis of Pyridine-2,4- dicarboxylic Acid start->step1 step2 Purification of Diacid step1->step2 step3 Fischer Esterification with Anhydrous Methanol & Acid Catalyst step2->step3 step4 Reaction Workup (Neutralization & Extraction) step3->step4 step5 Purification of Dimethyl Ester (Recrystallization/Chromatography) step4->step5 end End Product: This compound step5->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Product Yield? check_hydrolysis Check completeness of precursor hydrolysis start->check_hydrolysis Yes check_esterification Review esterification conditions start->check_esterification No, but impurities present incomplete_hydrolysis Incomplete Hydrolysis check_hydrolysis->incomplete_hydrolysis Incomplete inefficient_esterification Inefficient Esterification check_esterification->inefficient_esterification Identified issues solution_hydrolysis Increase reaction time/ reagent concentration incomplete_hydrolysis->solution_hydrolysis solution_esterification Use anhydrous conditions, excess methanol, effective catalyst inefficient_esterification->solution_esterification

Caption: Logic diagram for troubleshooting low yield in the synthesis.

References

Technical Support Center: Enhancing Yields in Buchwald-Hartwig Amination of Chloropyridine Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of chloropyridine esters. The following information is designed to address specific experimental issues with practical, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Buchwald-Hartwig reaction with a chloropyridine ester shows low to no conversion. What are the most common causes and what should I check first?

Low or no conversion is a frequent issue, primarily because aryl chlorides are less reactive than the corresponding bromides or iodides.[1] The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[1][2]

Initial Troubleshooting Steps:

  • Catalyst System Integrity:

    • Palladium Source: Ensure your palladium source is active. Pd(OAc)₂ can be unreliable; consider using a pre-catalyst (e.g., a G3 or G4 palladacycle) which forms the active Pd(0) species more cleanly and efficiently.[1][3]

    • Ligand Choice: Bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds. Standard ligands like PPh₃ are often ineffective. Consider sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) or ferrocene-based ligands (e.g., Josiphos).[1]

    • Catalyst Loading: For challenging chloropyridines, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[1]

  • Reaction Conditions:

    • Temperature: These reactions often require elevated temperatures, typically in the 80-110 °C range, to facilitate the difficult oxidative addition.[1][2]

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.[1]

    • Solvent Purity: Use dry, degassed solvents. Water and oxygen can interfere with the catalytic cycle. Common solvents include toluene, 1,4-dioxane, and THF.[1][4]

  • Base Selection:

    • A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[1][2] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely require a more active catalyst system and higher temperatures.[1][2]

Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyridine ring. How can I suppress this side reaction?

Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated.[1] This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways like β-hydride elimination from the amine or reaction with trace water.[1]

Strategies to Minimize Hydrodehalogenation:

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich ligands that accelerate reductive elimination can minimize hydrodehalogenation. Ligands from the Buchwald (e.g., SPhos, RuPhos) and Hartwig (e.g., Josiphos-type) series are designed to promote the desired C-N bond formation over side reactions.[1]

  • Base Purity: Ensure the base is anhydrous and of high purity. Some sources of NaOtBu can contain traces of sodium hydroxide or moisture, which can exacerbate the problem.[1]

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway.[1]

  • Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried.[1]

Q3: My chloropyridine ester substrate or amine coupling partner has poor solubility in common solvents like toluene or dioxane, leading to a heterogeneous mixture and low yield. What can I do?

Insolubility is a common reason for poor reaction performance.[3]

Solutions for Solubility Issues:

  • Solvent Screening: Consider screening alternative solvents like CPME, t-AmOH, or DMF.[1] For reactions with inorganic bases that have poor solubility, a co-solvent of water is sometimes used, though this must be approached with caution to avoid side reactions.[2]

  • Temperature Adjustment: Increasing the reaction temperature can improve the solubility of your substrates.[2]

  • Agitation: For heterogeneous mixtures, vigorous stirring is crucial to ensure adequate contact between the dissolved catalyst and the undissolved reagents.[3] The rate of agitation can severely impact the rate of amination, especially with dense inorganic bases that can settle.[3]

Q4: The ester functional group on my chloropyridine is not stable to the strong base (e.g., NaOtBu) required for the amination. Are there alternative conditions I can use?

Ester groups can be incompatible with strong bases like KOtBu.[4]

Strategies for Base-Sensitive Substrates:

  • Weaker Bases: Weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ can be used, although this may require higher temperatures, increased catalyst loading, or a more active catalyst system to achieve a reasonable reaction rate.[1][2][4]

  • Soluble Organic Bases: The use of a soluble organic base like DBU, sometimes in combination with an inorganic base (e.g., DBU + NaTFA), can be a good solution for base-sensitive substrates.[3][5]

  • Alternative Strong Bases: LiHMDS can be an alternative strong base that offers better proton tolerance for certain functional groups.[4]

Data Presentation: Parameter Optimization

The following tables summarize key parameters that can be optimized to improve the yield of the Buchwald-Hartwig amination of chloropyridine esters.

Table 1: Ligand Selection Guide for Chloropyridine Amination

Ligand FamilyExample LigandsKey Characteristics
Biarylphosphines RuPhos, BrettPhos, DavePhos, SPhos, XPhosBulky and electron-rich, effective for activating C-Cl bonds and promoting reductive elimination.[1]
Ferrocene-based JosiphosRobust and effective for challenging couplings.[1]
Bidentate Xantphos, BINAPCan influence regioselectivity and are sometimes effective with weaker bases.[6][7]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong σ-donors that can facilitate the oxidative addition of aryl chlorides.[8]

Table 2: Base and Solvent Compatibility

BasepKa of Conjugate AcidCommon SolventsCompatibility Notes
NaOtBu / KOtBu ~19Toluene, Dioxane, THFHighly effective but can be incompatible with base-sensitive functional groups like esters.[1][3][4] Requires anhydrous conditions.[1]
LiHMDS ~26Toluene, THFStrong base with good functional group tolerance in some cases.[4]
K₃PO₄ ~12.3 (for HPO₄²⁻)Dioxane, Toluene, DMFWeaker base, often requires higher temperatures or more active catalysts.[2]
Cs₂CO₃ ~10.3 (for HCO₃⁻)Dioxane, Toluene, DMFSimilar to K₃PO₄, a milder option for sensitive substrates.[2]
DBU ~13.5Toluene, DMFSoluble organic base, can be used for base-sensitive substrates.[5]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Chloropyridine Ester:

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • Chloropyridine ester (1.0 equiv)

  • Amine (1.1-1.5 equiv)[1][9]

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-5 mol%)[9]

  • Phosphine ligand (1.2-2.4 equiv relative to palladium)[9][10]

  • Base (e.g., NaOtBu, 1.5-2.0 equiv)[9]

  • Anhydrous, degassed solvent (e.g., Toluene)[9]

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask or reaction tube equipped with a magnetic stir bar.[9][10]

  • Addition of Reagents: Add the chloropyridine ester and the amine to the flask.[9][10]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.[9]

  • Reaction: Seal the flask and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).[1][10] Stir the reaction mixture vigorously for the required time (typically 2-24 hours).[10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9][10]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Limiting for Ar-Cl) Pd(0)L->Oxidative_Addition + Ar-Cl Pd(II)_Complex Pd(II) Complex (Ar)Pd(Cl)L Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination + Base Pd(II)_Complex->Ligand_Exchange + HNR'R'' Amine_Complex Amine-Pd(II) Complex [(Ar)Pd(NHR'R'')L]⁺ Ligand_Exchange->Amine_Complex Reductive_Elimination Reductive Elimination Amine_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L + Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield / No Reaction Check_Catalyst Is the catalyst system optimal for a chloropyridine? Start->Check_Catalyst Check_Conditions Are reaction conditions (T, inertness) adequate? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Use pre-catalyst. Increase loading. Screen bulky, electron-rich ligands (e.g., RuPhos, SPhos). Check_Catalyst->Optimize_Catalyst No Check_Base Is the base strong enough and compatible? Check_Conditions->Check_Base Yes Optimize_Conditions Increase temperature (80-110 °C). Ensure rigorous inert atmosphere. Use dry, degassed solvents. Check_Conditions->Optimize_Conditions No Check_Solubility Are all components soluble? Check_Base->Check_Solubility Yes Optimize_Base Use NaOtBu. If substrate is sensitive, try K₃PO₄/Cs₂CO₃ at higher T or screen DBU. Check_Base->Optimize_Base No Optimize_Solvent Screen alternative solvents (CPME, t-AmOH, DMF). Ensure vigorous stirring. Check_Solubility->Optimize_Solvent No Success Improved Yield Check_Solubility->Success Yes Optimize_Catalyst->Check_Conditions Optimize_Conditions->Check_Base Optimize_Base->Check_Solubility Optimize_Solvent->Success

Caption: Troubleshooting decision tree for low yield amination.

Experimental_Workflow Prep Oven-dry glassware. Prepare anhydrous, degassed solvent. Inert_Atmosphere Assemble under inert atmosphere (Glovebox or Schlenk Line). Prep->Inert_Atmosphere Add_Solids Add Pd source, ligand, and base to reaction flask. Inert_Atmosphere->Add_Solids Add_Reagents Add chloropyridine ester and amine. Add_Solids->Add_Reagents Add_Solvent Add solvent via syringe. Add_Reagents->Add_Solvent React Heat to desired temperature with vigorous stirring (2-24h). Add_Solvent->React Monitor Monitor progress by TLC or LC-MS. React->Monitor Workup Cool, dilute, and perform aqueous work-up. Monitor->Workup Reaction Complete Purify Purify by column chromatography. Workup->Purify

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Common side reactions in the synthesis of pyridine dicarboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyridine dicarboxylate derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of pyridine dicarboxylate derivatives?

A1: The most frequently encountered side reactions include:

  • Incomplete Aromatization or Over-oxidation: In Hantzsch-type syntheses, the intermediate dihydropyridine may fail to fully oxidize to the desired pyridine, or the oxidation process may lead to undesired byproducts.

  • Formation of Hydroxypyridones: Particularly in Guareschi-Thorpe syntheses involving aldehydes, the formation of 2-hydroxypyridone derivatives is a common side reaction.[1]

  • Ester Hydrolysis: The ester groups of the dicarboxylate are susceptible to hydrolysis under both acidic and basic conditions, leading to the corresponding carboxylic acids.

  • Decarboxylation: Pyridine dicarboxylic acids or their esters can undergo decarboxylation, especially at elevated temperatures, resulting in the loss of one or both carboxyl groups.

  • N-Alkylation vs. C-Alkylation: During alkylation reactions, the nitrogen atom of the pyridine ring can compete with carbon atoms as a nucleophile, leading to a mixture of N-alkylated and C-alkylated products.

  • N-Oxide Formation: The pyridine nitrogen is prone to oxidation, which can lead to the formation of pyridine N-oxides as byproducts, especially when using strong oxidizing agents.

Q2: How can I improve the yield of the aromatization step in the Hantzsch synthesis?

A2: Low yields in the aromatization of dihydropyridines to pyridines are often due to incomplete reaction or the formation of side products.[2][3] To improve yields, consider the following:

  • Choice of Oxidizing Agent: The selection of the oxidizing agent is critical. While classical oxidants like nitric acid can be effective, milder and more selective reagents often provide better results.

  • Reaction Conditions: Optimizing the temperature, solvent, and reaction time can significantly impact the yield.

  • Purification Method: Efficient removal of the oxidizing agent and byproducts is crucial for isolating the pure pyridine derivative.

Q3: What causes the formation of 2-hydroxypyridones in the Guareschi-Thorpe synthesis, and how can it be minimized?

A3: The formation of 2-hydroxypyridones is a known side reaction when using aldehydes as the carbonyl component in the Guareschi-Thorpe synthesis.[1] This occurs due to the reaction pathway favoring the formation of the pyridone tautomer. To minimize this, consider modifying the reaction conditions, such as using a different nitrogen source or catalyst system that favors the desired pyridine dicarboxylate product. Recent methods using ammonium carbonate in an aqueous medium have shown high yields of the desired products with no noticeable side products.[4][5][6][7]

Troubleshooting Guides

Issue 1: Low Yield of Pyridine from Hantzsch Dihydropyridine Oxidation

Symptoms:

  • Low isolated yield of the final pyridine dicarboxylate derivative.

  • Presence of the dihydropyridine starting material in the final product mixture (confirmed by NMR or LC-MS).

  • Formation of multiple unidentified byproducts.

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Oxidizing Agent Select an appropriate oxidizing agent based on your substrate's sensitivity. A comparison of common oxidizing agents is provided in Table 1.
Suboptimal Reaction Conditions Optimize the reaction temperature and solvent. For sensitive substrates, milder conditions at room temperature may be preferable.
Dealkylation at C4-Position Certain strong oxidants can cause dealkylation at the 4-position of the dihydropyridine ring.[8] If this is observed, switch to a milder oxidizing agent.

Table 1: Comparison of Oxidizing Agents for Aromatization of Hantzsch Dihydropyridines

Oxidizing AgentTypical Yield (%)ConditionsNotes
Nitric AcidModerate to GoodVariesA classical but often harsh method.
Bleaching Powder (Calcium Hypochlorite)53VariesAn efficient and readily available option.[9]
DMSO41VariesActs as both solvent and catalyst.[9]
Lead(IV) AcetateHighCH₂Cl₂/HOAc, rtMild, selective, and high-yielding.[10]
Thallium TriacetateHighAcetic Acid, refluxClean reaction with excellent yields.[8]
Iodine70-98Refluxing CH₃CNCan be enhanced with ultrasound irradiation.[11]

Experimental Protocol: Selective Oxidation with Lead(IV) Acetate [10]

  • Dissolve the Hantzsch 1,4-dihydropyridine (2.0 mmol) in a 9:1 mixture of CH₂Cl₂/HOAc (6 mL) at room temperature.

  • Add lead(IV) acetate (0.89 g, 2.0 mmol) in small portions over 15 minutes.

  • Stir the reaction mixture for the required time (monitor by TLC).

  • Filter the reaction mixture to remove the precipitated solid.

  • Add dichloromethane (20 mL) to the filtrate and neutralize with a 5% aqueous NaHCO₃ solution.

  • Separate the organic layer, dry it over Na₂SO₄, and evaporate the solvent.

  • Purify the crude product by recrystallization from isopropyl ether.

Issue 2: Hydrolysis of Ester Groups During Synthesis or Workup

Symptoms:

  • Presence of carboxylic acid peaks in the NMR spectrum of the product.

  • Difficulty in extracting the product from an aqueous basic wash.

  • Low yield of the desired ester.

Possible Causes and Solutions:

CauseRecommended Solution
Acidic or Basic Reaction/Workup Conditions Neutralize the reaction mixture carefully and avoid prolonged exposure to acidic or basic aqueous solutions. Use a weak base like sodium bicarbonate for neutralization.
Elevated Temperatures Perform workup steps at lower temperatures (e.g., using an ice bath) to minimize the rate of hydrolysis.
Presence of Water Ensure all solvents and reagents are anhydrous if the reaction is sensitive to water.

Experimental Protocol: Workup Procedure to Minimize Ester Hydrolysis [12]

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • If an acid catalyst was used, carefully quench the reaction by adding it to a cold, saturated aqueous solution of a weak base, such as sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

Issue 3: Uncontrolled Decarboxylation

Symptoms:

  • Evolution of gas (CO₂) during the reaction.

  • Isolation of a product with one or both carboxylate groups missing.

Possible Causes and Solutions:

CauseRecommended Solution
High Reaction Temperature Pyridine dicarboxylic acids are prone to decarboxylation at elevated temperatures.[13] If possible, run the reaction at a lower temperature.
Presence of Catalysts Certain metal ions can catalyze decarboxylation. Ensure the reaction is free from such contaminants.

Table 2: Decarboxylation of Pyridinedicarboxylic Acid under Different Conditions

Temperature (°C)Reaction Time (min)Molar Yield of Nicotinic Acid (%)Reference
1705078.3[10]
16055-[2]
15060-[2]

Experimental Protocol: Controlled Mono-decarboxylation [2]

  • Add deionized water and the pyridine dicarboxylic acid to a high-pressure reaction kettle (mass ratio of water to acid between 2:1 and 8:1).

  • Heat the mixture to boiling with stirring and open an air exhaust valve for 2-5 minutes to remove air.

  • Close the exhaust valve and continue heating to 150-250 °C for 5-60 minutes to effect decarboxylation.

  • Cool the reaction mixture and adjust the pH to 3-4 to crystallize the crude product.

  • Recrystallize the crude product after decolorizing with activated carbon to obtain the pure mono-carboxylic acid.

Visualizing Reaction Pathways

To better understand the formation of both desired products and common side products, the following diagrams illustrate the key reaction pathways.

Hantzsch_Synthesis cluster_main Main Hantzsch Reaction cluster_side1 Side Reaction: Incomplete Oxidation cluster_side2 Side Reaction: Over-Oxidation A Aldehyde + β-Ketoester (2 eq.) + Ammonia B 1,4-Dihydropyridine Dicarboxylate A->B Condensation C Pyridine Dicarboxylate (Desired Product) B->C Oxidation E Oxidized Byproducts C->E Strong Oxidant D 1,4-Dihydropyridine Dicarboxylate

Hantzsch synthesis showing the main pathway and oxidation-related side reactions.

Guareschi_Thorpe_Synthesis cluster_main Guareschi-Thorpe with Ketone cluster_side Side Reaction with Aldehyde A Cyanoacetamide + 1,3-Diketone B Pyridine Dicarboxylate Derivative (Desired Product) A->B Condensation C Cyanoacetamide + Aldehyde D 2-Hydroxypyridone (Side Product) C->D Aromatization

Guareschi-Thorpe synthesis illustrating the formation of a side product with aldehydes.

Alkylation_Side_Reaction cluster_desired Desired Pathway cluster_side Side Pathway Pyridine\nDerivative Pyridine Derivative C-Alkylated Product\n(Desired) C-Alkylated Product (Desired) Pyridine\nDerivative->C-Alkylated Product\n(Desired) Alkylating Agent N-Alkylated Product\n(Side Product) N-Alkylated Product (Side Product) Pyridine\nDerivative->N-Alkylated Product\n(Side Product) Alkylating Agent

Competitive N-alkylation versus C-alkylation in pyridine derivatives.

Hydrolysis_Decarboxylation A Pyridine Dicarboxylate B Pyridine Dicarboxylic Acid (Hydrolysis Product) A->B H₂O, H⁺ or OH⁻ C Decarboxylated Pyridine (Side Product) B->C Heat

Workflow of hydrolysis and subsequent decarboxylation side reactions.

References

Technical Support Center: Purification of Dimethyl pyridine-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the purification of Dimethyl pyridine-2,4-dicarboxylate.

Product and Physical Properties

This table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
CAS Number 25658-36-0[1][2]
Molecular Formula C₉H₉NO₄[1][2]
Molecular Weight 195.17 g/mol [1][2]
Purity (Typical) ≥98%[1]
Synonyms Dimethyl 2,4-pyridinedicarboxylate, PYRIDINE-2,4-DICARBOXYLIC ACID DIMETHYL ESTER[2]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities depend on the synthetic route but typically include:

  • Unreacted Starting Materials: Such as 2,4-pyridinedicarboxylic acid or its anhydride, and methanol.

  • Catalyst Residues: Acid catalysts (e.g., sulfuric acid) used in Fischer esterification.

  • Side-Products: Mono-esterified product (methyl 4-(methoxycarbonyl)picolinate) or byproducts from the synthesis of the starting 2,4-pyridinedicarboxylic acid.

  • Solvent and Water: Residual solvents from the reaction or workup, and absorbed moisture as pyridine derivatives can be hygroscopic.[3]

Q2: How can I remove acidic impurities like unreacted 2,4-pyridinedicarboxylic acid or the acid catalyst?

A2: An aqueous workup with a mild base is effective. Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic impurities, making them soluble in the aqueous layer, which can then be separated and discarded. A similar procedure is effective for related pyridine dicarboxylates.[4]

Q3: My purified product is not a solid or appears wet. How can I effectively dry it?

A3: To dry a solution of your product before evaporating the solvent, use an anhydrous inorganic salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). If the final solid product is damp, it can be dried under a high vacuum for several hours. For applications requiring exceptionally dry product, azeotropic distillation with a solvent like toluene can be used to remove trace amounts of water.[3]

Q4: Which purification technique is most suitable for my product?

A4: The choice depends on the nature and quantity of the impurities:

  • Acid-Base Extraction: Best for removing acidic or basic impurities.

  • Recrystallization: Excellent for removing small amounts of impurities from a product that is solid at room temperature.

  • Column Chromatography: A powerful technique for separating compounds with different polarities, effective for removing closely related side-products.

Troubleshooting and Purification Workflows

This section addresses specific issues that may arise during the purification process.

General Purification Strategy

The following workflow provides a general strategy for purifying crude this compound.

G start Crude Product assess Assess Impurities (TLC, NMR) start->assess extraction Acid/Base Impurities Present? assess->extraction perform_extraction Perform Acid-Base Extraction extraction->perform_extraction Yes chromatography_q Multiple Byproducts or Close Polarity? extraction->chromatography_q No check_purity1 Check Purity perform_extraction->check_purity1 check_purity1->chromatography_q perform_chromatography Column Chromatography chromatography_q->perform_chromatography Yes recrystallize Recrystallization chromatography_q->recrystallize No check_purity2 Check Purity perform_chromatography->check_purity2 check_purity2->recrystallize final_product Pure Product recrystallize->final_product

Caption: A decision workflow for selecting the appropriate purification technique.

Troubleshooting Common Issues
IssueProbable Cause(s)Suggested Solution(s)
Product "oils out" instead of crystallizing 1. The boiling point of the solvent is too high, approaching the melting point of the product.[5]2. High concentration of impurities causing melting point depression.[5]3. Solution is cooling too rapidly.1. Choose a solvent or solvent system with a lower boiling point.[5]2. Pre-purify the material using extraction or chromatography.3. Allow the solution to cool slowly to room temperature, then transfer to an ice bath.
No crystals form upon cooling 1. The solution is not sufficiently saturated.2. The solution is too pure, lacking nucleation sites.1. Evaporate some of the solvent to concentrate the solution and cool again.[5]2. Scratch the inside of the flask with a glass rod to create nucleation sites.[5]3. Add a seed crystal of the pure product, if available.[5]
Product is colored (yellow/brown) after purification 1. Presence of colored impurities or degradation products.1. Consider treatment with activated carbon during recrystallization.2. If impurities are persistent, column chromatography is recommended.3. Ensure storage is in a dark, sealed container to prevent degradation.[3]
Low yield after column chromatography 1. Product is still on the column.2. Incorrect solvent system used.3. Product is highly soluble in the mobile phase.1. Flush the column with a more polar solvent (e.g., 100% ethyl acetate or methanol).2. Develop a proper solvent system using Thin Layer Chromatography (TLC) first.3. Combine all fractions containing the product and re-evaluate cuts.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to remove acidic starting materials or catalysts.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 50-100 mg/mL.

  • Aqueous Wash: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to release pressure. Shake vigorously for 1-2 minutes, venting periodically.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer. If using ethyl acetate, the organic layer will be on top.

  • Brine Wash: Wash the remaining organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.[4]

  • Drying: Drain the organic layer into a clean flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl and let it stand for 10-15 minutes.

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solution in vacuo using a rotary evaporator to yield the neutralized crude product.

Protocol 2: Recrystallization

This protocol is for obtaining a high-purity crystalline solid.

  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. Based on related compounds, consider ethyl acetate, dichloromethane, or a mixed system like ethyl acetate/hexanes.[6]

  • Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a water bath or heating mantle) while stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should begin to form. Avoid disturbing the flask during this period.[5]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Protocol 3: Flash Column Chromatography

This is used for separating the target compound from impurities with different polarities.

  • Stationary Phase: Prepare a column with silica gel as the stationary phase.

  • Mobile Phase Selection: Using TLC, determine an appropriate solvent system (mobile phase) that provides good separation between your product and impurities. A typical starting point for this class of compound is a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing the polarity).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Run the mobile phase through the column, applying positive pressure.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Troubleshooting Recrystallization

If recrystallization proves difficult, this troubleshooting tree can guide you to a solution.

G start Hot, Clear Solution Ready to Cool cool Cool Slowly to Room Temperature start->cool check Problem Occurs? cool->check oiling_out Product 'Oils Out'? check->oiling_out Yes success Crystals Form Successfully check->success No no_crystals No Crystals Form? oiling_out->no_crystals No sol1 Re-heat to dissolve. Add more solvent OR Switch to a lower boiling point solvent. oiling_out->sol1 Yes sol2 Concentrate solution (evaporate some solvent). Try scratching flask inner wall. no_crystals->sol2 Yes no_crystals->success No sol1->cool sol3 Add a seed crystal. sol2->sol3 sol3->cool

Caption: A troubleshooting guide for common issues during crystallization.

References

Troubleshooting low yields in palladium-catalyzed carbonylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed carbonylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address challenges such as low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed carbonylation reaction is showing low to no conversion. What are the most common initial checks I should perform?

A1: When encountering low or no conversion, begin by verifying the integrity of your reagents and reaction setup. Ensure that your solvent and amine or alcohol nucleophile are anhydrous and degassed, as water and oxygen can negatively impact the catalytic cycle.[1] Confirm that the carbon monoxide (CO) supply is functioning correctly and that the pressure is maintained at the desired level. It is also crucial to check the quality and activity of the palladium catalyst and ligands, as they can degrade over time. Finally, ensure all glassware is scrupulously clean and dry.

Q2: I am observing the formation of a black precipitate (palladium black) in my reaction. What causes this and how can I prevent it?

A2: The formation of palladium black indicates catalyst decomposition and aggregation, which removes the active catalyst from the reaction cycle, leading to lower yields.[2] This can be caused by several factors, including high reaction temperatures, inappropriate ligand choice, or the presence of impurities. To prevent this, consider using stabilizing ligands, such as bidentate phosphines like Xantphos or dppp, which can chelate the palladium center and prevent aggregation.[3][4] Optimizing the reaction temperature to a lower setting may also enhance catalyst stability.[3] In some cases, a higher ligand-to-palladium ratio can be beneficial.[3]

Q3: Can the carbon monoxide (CO) pressure be too high? How does CO pressure affect the reaction?

A3: Yes, while sufficient CO pressure is necessary for the carbonylation step, excessively high concentrations of CO can inhibit the initial oxidative addition of the palladium(0) catalyst to the aryl halide.[2] This is because CO can occupy the coordination sites on the palladium, preventing the substrate from binding. The optimal CO pressure is dependent on the specific reaction, and in some cases, using a CO surrogate that generates CO in situ can help maintain a low and steady concentration, thus avoiding catalyst inhibition.[2]

Q4: My aryl halide is sterically hindered or electron-rich, and I'm getting poor yields. What strategies can I employ?

A4: Sterically hindered and electron-rich aryl halides are notoriously challenging substrates for palladium-catalyzed carbonylation due to slower rates of oxidative addition.[2] To overcome this, you can try increasing the reaction temperature, although this must be balanced with catalyst stability.[3] Employing more electron-rich and bulky phosphine ligands can often promote the oxidative addition step. Additionally, increasing the catalyst and ligand loading may be necessary to achieve a reasonable reaction rate and yield.[5]

Troubleshooting Guides

Issue 1: Low Product Yield

Low yields are a frequent issue in palladium-catalyzed carbonylation reactions. The following guide provides a systematic approach to identifying and resolving the root cause.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Reaction Yield Observed check_reagents Verify Reagent Purity and Integrity (Solvent, Nucleophile, Aryl Halide) start->check_reagents reagents_ok Reagents are Pure check_reagents->reagents_ok check_catalyst Assess Catalyst and Ligand Quality (Age, Storage, Activity) catalyst_ok Catalyst is Active check_catalyst->catalyst_ok check_setup Inspect Reaction Setup (CO Supply, Leaks, Glassware) setup_ok Setup is Correct check_setup->setup_ok reagents_ok->check_catalyst Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No catalyst_ok->check_setup Yes replace_catalyst Use Fresh Catalyst/Ligand catalyst_ok->replace_catalyst No fix_setup Correct Setup Issues setup_ok->fix_setup No optimize_conditions Systematically Optimize Reaction Conditions (Temperature, Pressure, Ligand, Base) setup_ok->optimize_conditions Yes purify_reagents->start replace_catalyst->start fix_setup->start pd_black Observe for Palladium Black Formation optimize_conditions->pd_black stabilize_catalyst Implement Catalyst Stabilization Strategy (e.g., Change Ligand, Lower Temperature) pd_black->stabilize_catalyst Yes yield_improved Yield Improved pd_black->yield_improved No, but yield improved stabilize_catalyst->optimize_conditions

A workflow for troubleshooting low yields.

Potential Causes and Solutions for Low Yield

Potential Cause Recommended Solution Supporting Data/Observations
Catalyst Deactivation (Palladium Black) Use stabilizing bidentate ligands (e.g., Xantphos, dppp).[3][4] Lower the reaction temperature.[3] Increase the ligand-to-palladium ratio.[3]Visual observation of a black precipitate.
Inhibition by Carbon Monoxide Lower the CO pressure or use a CO surrogate (e.g., N-formylsaccharin) to maintain a low CO concentration.[2]Reaction stalls or shows a long induction period at high CO pressures.
Poor Substrate Reactivity For electron-rich or sterically hindered aryl halides, increase temperature, use electron-rich ligands, or increase catalyst loading.[3][5]Substrates with electron-donating groups or ortho-substituents are known to be less reactive.
Impure Reagents/Solvents Purify solvents and reagents. Ensure they are anhydrous and degassed.[1]Inconsistent results between batches.
Suboptimal Reaction Conditions Systematically screen reaction parameters such as temperature, base, and solvent.Refer to the optimization tables below for guidance.
Data on Reaction Parameter Optimization

The following tables summarize quantitative data from the literature on the effect of various reaction parameters on the yield of palladium-catalyzed carbonylation reactions.

Table 1: Effect of Ligand and Temperature on Aminocarbonylation Yield

EntryLigandPd:Ligand RatioTemperature (°C)Yield (%)Reference
1Xantphos1:18095[3]
2Xantphos1:1100Incomplete Conversion[3]
3Xantphos1:212085 (for hindered substrate)[3]
4dppp1:1.2518060 (for aryl chloride)[4]

Table 2: Influence of Base and Solvent on Aminocarbonylation

EntryBaseSolventTemperature (°C)Yield (%)Reference
1Na₂CO₃Toluene8095[3]
2K₃PO₄Toluene12085[3]
3Et₃NToluene8088[3]
4Et₃NDMC80Good[6]

Key Experimental Protocols

General Procedure for Palladium-Catalyzed Aminocarbonylation at Atmospheric Pressure

This protocol is adapted from a procedure utilizing Xantphos as the ligand.[3]

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol %), Xantphos (2 mol %), the aryl bromide (1.0 mmol), and the amine hydrochloride salt (1.5 mmol).

  • Addition of Reagents: Add the base (e.g., Na₂CO₃, 3.0 mmol) and the solvent (e.g., toluene, 2 mL).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Carbon Monoxide Introduction: Purge the flask with carbon monoxide from a balloon for 5 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time.

  • Workup: After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of Palladium-Catalyzed Carbonylation

The following diagram illustrates the generally accepted mechanism for palladium-catalyzed carbonylation reactions.

Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) co_insertion Ar(CO)-Pd(II)(X)L₂ oa_complex->co_insertion CO Insertion nuc_attack Ar(CO)-Pd(II)(Nu)L₂ co_insertion->nuc_attack Nucleophilic Attack (Nu-H) nuc_attack->pd0 Reductive Elimination (Ar-CO-Nu) product Ar-CO-Nu arx Ar-X co CO nuh Nu-H

References

Stability of Dimethyl pyridine-2,4-dicarboxylate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of dimethyl pyridine-2,4-dicarboxylate under acidic and basic conditions. This resource is designed to assist researchers in troubleshooting common experimental issues, offering detailed protocols and frequently asked questions to ensure the successful handling and reaction of this compound.

I. Troubleshooting Guides

This section addresses specific problems that may be encountered during the hydrolysis of this compound.

Issue 1: Incomplete or Slow Hydrolysis Under Acidic Conditions

Symptoms:

  • Low yield of the corresponding pyridine-2,4-dicarboxylic acid.

  • Presence of starting material and/or mono-ester intermediates after extended reaction times.

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Reversible Reaction Acid-catalyzed ester hydrolysis is an equilibrium process. The presence of the alcohol byproduct (methanol) can drive the reverse reaction (esterification).Use a large excess of water to shift the equilibrium towards the products. If possible, remove methanol as it is formed, for example, by distillation under appropriate conditions.
Insufficient Acid Catalyst The concentration of the acid catalyst (e.g., HCl, H₂SO₄) may be too low to effectively protonate the carbonyl oxygen, which is the rate-determining step.Increase the concentration of the acid catalyst. Refluxing with a dilute acid like hydrochloric or sulfuric acid is a common practice.
Low Reaction Temperature The rate of hydrolysis is temperature-dependent. Insufficient heat will result in a slow reaction rate.Increase the reaction temperature. Heating under reflux is generally required for the acidic hydrolysis of esters.
Steric Hindrance/Electronic Effects The ester at the 2-position may be sterically hindered by the pyridine nitrogen. Electron-withdrawing effects of the pyridine ring can also influence reactivity.Prolong the reaction time and ensure vigorous heating under reflux. Monitor the reaction progress by HPLC or TLC to determine the optimal reaction time.
Issue 2: Incomplete Saponification (Basic Hydrolysis)

Symptoms:

  • Oily or soft product that is difficult to isolate.

  • Low yield of the dicarboxylate salt.

  • Detection of unreacted diester or mono-ester in the final product.

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Insufficient Base Saponification is not catalytic; the base (e.g., NaOH, KOH) is a reactant. An inadequate amount will result in an incomplete reaction.Use a stoichiometric excess of the base to ensure the reaction goes to completion. This also helps to drive the irreversible deprotonation of the resulting carboxylic acid.[1]
Low Reaction Temperature As with acidic hydrolysis, the rate of saponification is temperature-dependent.Heat the reaction mixture. Heating under reflux is a common and effective method for achieving complete saponification.
Poor Solubility This compound may have limited solubility in purely aqueous basic solutions, leading to a slow reaction rate.Use a co-solvent such as methanol, ethanol, or THF to create a homogeneous reaction mixture.
Premature Precipitation The dicarboxylate salt may precipitate out of solution before the reaction is complete, especially if using a solvent in which it is not fully soluble.Add more of the aqueous or co-solvent to maintain a homogeneous solution throughout the reaction.
Issue 3: Selective Hydrolysis of One Ester Group

Symptoms:

  • Isolation of a significant amount of a mono-ester (methyl 4-(methoxycarbonyl)picolinate or methyl 2-(methoxycarbonyl)isonicotinate) instead of the dicarboxylic acid.

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Differential Reactivity The ester groups at the 2- and 4-positions of the pyridine ring have different electronic environments, which can lead to different rates of hydrolysis. The ester at the 4-position is generally more susceptible to nucleophilic attack than the ester at the 2-position due to electronic effects of the pyridine nitrogen.To achieve complete hydrolysis of both ester groups, use a sufficient excess of base and a longer reaction time with adequate heating. To favor mono-hydrolysis, carefully control the stoichiometry of the base (closer to 1 equivalent) and the reaction temperature and time, while closely monitoring the reaction progress.
Reaction Conditions Milder reaction conditions (e.g., lower temperature, shorter reaction time, weaker base) are more likely to result in selective mono-hydrolysis.For complete hydrolysis, ensure robust reaction conditions. For selective hydrolysis, systematically vary the reaction parameters to find the optimal conditions for the desired mono-ester.

II. Frequently Asked Questions (FAQs)

Q1: What are the expected products of the complete hydrolysis of this compound under acidic and basic conditions?

  • Acidic Conditions: The products are pyridine-2,4-dicarboxylic acid and methanol. The reaction is reversible.

  • Basic Conditions (Saponification): The initial products are the disodium (or dipotassium, depending on the base used) salt of pyridine-2,4-dicarboxylic acid and methanol. This reaction is irreversible.[1] To obtain the free pyridine-2,4-dicarboxylic acid, a subsequent acidification step is required.

Q2: Is there a difference in the stability of the ester groups at the 2- and 4-positions?

Yes, the ester group at the 4-position is generally more reactive towards nucleophilic attack (like in basic hydrolysis) than the ester at the 2-position. This is due to the electron-withdrawing nature of the pyridine nitrogen, which has a more pronounced effect at the 4-position, making the carbonyl carbon more electrophilic.

Q3: How can I monitor the progress of the hydrolysis reaction?

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for monitoring the disappearance of the starting diester and the appearance of the mono-ester intermediates and the final dicarboxylic acid product. A reverse-phase C18 column with a gradient of water (with an acidic modifier like formic or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol is a good starting point.

  • Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the reaction progress. The dicarboxylic acid product is significantly more polar than the starting diester and will have a much lower Rf value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the methyl ester singlets and the changes in the aromatic proton signals of the pyridine ring.

Q4: What are some potential side reactions to be aware of?

  • Transesterification: If an alcohol other than methanol is used as a co-solvent during basic hydrolysis, transesterification can occur, leading to the formation of different esters.

  • Decarboxylation: Pyridine carboxylic acids can be susceptible to decarboxylation at high temperatures, although this is generally more of a concern for the free acid than the ester.

III. Experimental Protocols

Protocol 1: Complete Saponification of this compound

Objective: To fully hydrolyze both ester groups to yield the dicarboxylate salt.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol (or Ethanol/THF)

  • Water

  • Round-bottom flask with reflux condenser

  • Stirring plate and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound in a suitable amount of methanol (e.g., 10 mL per gram of ester).

  • In a separate container, prepare a solution of 2.5 equivalents of NaOH or KOH in water.

  • Add the basic solution to the ester solution in the flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Maintain the reflux for 2-4 hours, or until monitoring by TLC or HPLC indicates the complete disappearance of the starting material and any mono-ester intermediates.

  • Cool the reaction mixture to room temperature.

  • The resulting solution contains the disodium or dipotassium salt of pyridine-2,4-dicarboxylic acid. This can be carried forward to the next step or acidified to isolate the free dicarboxylic acid.

Protocol 2: Monitoring Hydrolysis by HPLC

Objective: To quantitatively track the progress of the hydrolysis reaction.

Instrumentation and Columns:

  • HPLC system with a UV detector (detection at ~260-270 nm)

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Procedure:

  • At various time points during the hydrolysis reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume of the initial mobile phase (e.g., 1 mL) to stop the hydrolysis.

  • Further dilute the quenched sample as needed to be within the linear range of the detector.

  • Inject the prepared sample onto the HPLC system.

  • Run a gradient elution method, for example:

    • Start with 5-10% B for 2 minutes.

    • Ramp to 95% B over 10-15 minutes.

    • Hold at 95% B for 2-3 minutes.

    • Return to initial conditions and equilibrate.

  • Identify and integrate the peaks corresponding to the diester, mono-ester intermediates, and the dicarboxylic acid product to determine their relative concentrations over time.

IV. Visualizations

Caption: Reaction pathways for the hydrolysis of this compound under acidic and basic conditions.

Troubleshooting_Logic Start Incomplete Hydrolysis Detected Condition Acidic or Basic Conditions? Start->Condition Acid Acidic Condition->Acid Acidic Base Basic Condition->Base Basic Acid_Cause1 Equilibrium Limitation? Acid->Acid_Cause1 Base_Cause1 Insufficient Base? Base->Base_Cause1 Acid_Sol1 Increase H₂O excess Remove Methanol Acid_Cause1->Acid_Sol1 Yes Acid_Cause2 Low Catalyst Conc. or Temp.? Acid_Cause1->Acid_Cause2 No Acid_Sol2 Increase [H⁺] and/or Temperature Acid_Cause2->Acid_Sol2 Base_Sol1 Use Excess NaOH/KOH Base_Cause1->Base_Sol1 Yes Base_Cause2 Poor Solubility? Base_Cause1->Base_Cause2 No Base_Sol2 Add Co-solvent (MeOH, THF) Base_Cause2->Base_Sol2 Yes Base_Cause3 Selective Hydrolysis? Base_Cause2->Base_Cause3 No Base_Sol3 Increase Temp. and Reaction Time Base_Cause3->Base_Sol3

Caption: A troubleshooting decision tree for incomplete hydrolysis of this compound.

References

Technical Support Center: Regioselective Synthesis of Substituted Pyridine Dicarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the regioselective synthesis of substituted pyridine dicarboxylates.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselectivity in pyridine dicarboxylate synthesis?

A1: Achieving high regioselectivity in the synthesis of substituted pyridine dicarboxylates is a significant challenge due to the electronic nature of the pyridine ring and the tendency for many synthetic methods to produce mixtures of isomers.[1][2] Key challenges include:

  • Controlling Nucleophilic Addition: In reactions involving intermediates like 3,4-pyridynes, nucleophilic attack can occur at multiple positions (C3 or C4) with little to no selectivity, leading to isomeric mixtures.[3]

  • Directing Group Influence: The position and electronic properties of existing substituents on the pyridine ring heavily influence the regioselectivity of subsequent functionalization.[4]

  • Harsh Reaction Conditions: Classical methods, such as the Hantzsch synthesis, often require harsh conditions which can lead to side reactions and low yields of the desired regioisomer.[5][6]

  • Over-alkylation and Isomer Mixtures: Direct functionalization of the pyridine ring, for instance via Minisci-type reactions, can result in over-alkylation and the formation of multiple regioisomers.[1][7]

  • Limited Scope of Metallacycle-Mediated Processes: While elegant, metallacycle-mediated [2+2+2] annulations for pyridine synthesis often face significant challenges in controlling regioselectivity.[8]

Q2: My Hantzsch synthesis of a pyridine-3,5-dicarboxylate is resulting in a low yield. What are the potential causes and solutions?

A2: Low yields in the Hantzsch pyridine synthesis are a common issue.[6] The classical approach often involves harsh reaction conditions and long reaction times.[5] Here are some common causes and troubleshooting tips:

  • Suboptimal Reaction Conditions: Traditional methods using refluxing ethanol can be inefficient. Consider alternative catalysts and solvent systems. For example, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been reported to significantly increase yields.[6]

  • Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which requires oxidation to the corresponding pyridine.[9] Incomplete oxidation will lead to a lower yield of the final aromatic product. Ensure your oxidizing agent is effective and used in the correct stoichiometry. Common oxidants include nitric acid, potassium permanganate, or ferric chloride.[5] For milder conditions, iodine in refluxing methanol can be employed, but may require optimization to prevent side reactions.[6]

  • Side Reactions: The formation of byproducts can consume starting materials and lower the yield of the desired pyridine. The order of reagent addition and reaction temperature can influence the prevalence of side reactions.

Q3: How can I achieve regioselective C4-alkylation of a pyridine ring?

A3: Direct and selective C4-alkylation of pyridines is a long-standing challenge.[1][7] A successful strategy involves the use of a blocking group to direct the functionalization. A simple maleate-derived blocking group has been shown to provide excellent control for Minisci-type decarboxylative alkylation at the C4 position.[1][10] This method is operationally simple and scalable.[1]

Q4: What are the common starting materials for synthesizing pyridine-2,3-dicarboxylic acid (quinolinic acid)?

A4: Pyridine-2,3-dicarboxylic acid is an important intermediate in the pharmaceutical and chemical industries.[11] The synthesis typically involves the oxidation of quinoline. Key raw materials include:

  • Pyridine precursor: Quinoline is the common starting material.

  • Oxidizing agents: Chlorate salts in an aqueous acidic medium are often used.[12]

  • Catalysts: The oxidation can be conducted in the presence of cupric ions from an acid-soluble copper compound.[12]

  • Solvents: Water is a common solvent, particularly with water-soluble oxidizing agents.[11]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nucleophilic Addition to Pyridinium Species
Symptom Potential Cause Troubleshooting Steps
Mixture of C2 and C4 substituted products"Hard" vs. "Soft" nucleophilesThe C2 versus C4 regioselectivity is highly dependent on the nature of the organometallic reagent. Hard nucleophiles like Grignard reagents tend to favor addition at the C2-position, while softer nucleophiles may show less selectivity.[4]
Influence of substituentsElectron-withdrawing groups on the pyridine ring can influence the position of attack. Analyze the electronic effects of your substituents to predict the most likely site of addition.[4]
Activating group on nitrogenThe nature of the N-acyl activating group can influence the regioselectivity. Experiment with different activating groups to optimize for the desired isomer.
Issue 2: Low Yield and Side Products in Hantzsch Pyridine-3,5-dicarboxylate Synthesis
Symptom Potential Cause Troubleshooting Steps
Low yield of the final pyridine productIncomplete oxidation of the dihydropyridine intermediateThe Hantzsch reaction first forms a 1,4-dihydropyridine which must be oxidized.[13] Ensure complete oxidation by using a suitable oxidizing agent (e.g., nitric acid, potassium ferrocyanide, iodine) and monitoring the reaction by TLC.[5][13]
Harsh reaction conditionsClassical methods often use high temperatures and long reaction times, leading to degradation.[5] Consider milder, more efficient methods such as using microwave irradiation or catalysis with p-toluenesulfonic acid (PTSA) in aqueous micelles.[6][14]
Formation of multiple byproductsCompeting side reactionsThe reaction mechanism involves several intermediates.[9] The formation of byproducts can be minimized by optimizing the order of reagent addition and controlling the reaction temperature.

Quantitative Data Summary

Table 1: Regioselective C4-Alkylation of Pyridines using a Maleate-Derived Blocking Group

EntryPyridine DerivativeCarboxylic AcidProductYield (%)Regioselectivity (C4:C2)
1PyridinePivalic acid4-tert-butylpyridine75>20:1
2PyridineCyclohexanecarboxylic acid4-cyclohexylpyridine82>20:1
33-methylpyridinePivalic acid4-tert-butyl-3-methylpyridine71>20:1
43,5-dimethylpyridinePivalic acid4-tert-butyl-3,5-dimethylpyridine65>20:1
Data adapted from studies on Minisci-type decarboxylative alkylation.[1]

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 1,4-Dihydropyridines using γ-Al2O3 Nanoparticles

This protocol describes a solvent-free synthesis of 1,4-dihydropyridines.

Materials:

  • Aldehyde (1 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium acetate (1.2 mmol)

  • γ-Al2O3 nanoparticles (catalyst)

Procedure:

  • In a round-bottom flask, combine the aldehyde, ethyl acetoacetate, ammonium acetate, and γ-Al2O3 nanoparticle catalyst.

  • Heat the mixture at 90°C with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-25 minutes, depending on the substrates.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethanol to the flask and stir to dissolve the product.

  • Filter the mixture to recover the γ-Al2O3 nanoparticle catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1,4-dihydropyridine product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

  • To obtain the final pyridine product, oxidize the 1,4-dihydropyridine using a suitable oxidizing agent (e.g., iodine in refluxing methanol).[6]

Protocol 2: Synthesis of Pyridine-2,5-dicarboxylic Acid

This protocol outlines a common method for the preparation of high-purity pyridine-2,5-dicarboxylic acid via oxidation.

Materials:

  • 6-methylnicotinic acid (or its ester)

  • Potassium permanganate (KMnO₄)

  • Dilute alkaline solution (e.g., ammonia)

  • Decolorizing carbon

  • Hydrochloric acid (HCl)

Procedure:

  • Oxidation: Fully oxidize 6-methylnicotinic acid using potassium permanganate in an aqueous or alkaline solution.

  • Filtration: Filter the resulting mixture to remove the insoluble manganese dioxide (MnO₂) byproduct.

  • Acidification: Acidify the filtrate to precipitate the crude pyridine-2,5-dicarboxylic acid.

  • Purification: Purify the crude product by acid-alkali refining. This involves dissolving the crude product in a dilute alkaline solution, treating it with decolorizing carbon, filtering, and then re-precipitating the pure product by adding hydrochloric acid to adjust the pH to 2-3.

  • Drying: Wash and dry the purified product to yield high-purity pyridine-2,5-dicarboxylic acid.[15]

Visualizations

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_oxidation Oxidation cluster_product Product Aldehyde Aldehyde Condensation One-pot Condensation Aldehyde->Condensation Ketoester1 β-Ketoester (2 eq.) Ketoester1->Condensation Ammonia Ammonia Source Ammonia->Condensation DHP 1,4-Dihydropyridine Dicarboxylate Condensation->DHP Cyclization Oxidation Aromatization DHP->Oxidation Pyridine Pyridine-3,5- dicarboxylate Oxidation->Pyridine Dehydrogenation Oxidant Oxidizing Agent (e.g., HNO3, I2) Oxidant->Oxidation

Caption: Workflow for the Hantzsch synthesis of pyridine-3,5-dicarboxylates.

Troubleshooting_Regioselectivity Start Poor Regioselectivity Observed Q1 What is the reaction type? Start->Q1 NucAdd Nucleophilic Addition Q1->NucAdd CHFunc C-H Functionalization (e.g., Minisci) Q1->CHFunc Cyclo Cycloaddition/[2+2+2] Q1->Cyclo CheckNucleophile Analyze Nucleophile (Hard vs. Soft) NucAdd->CheckNucleophile CheckSubstituents Evaluate Ring Substituent Effects CheckNucleophile->CheckSubstituents ModifyNActivating Modify N-Activating Group CheckSubstituents->ModifyNActivating Solution Improved Regioselectivity ModifyNActivating->Solution UseBlockingGroup Introduce a Regiodirecting Blocking Group CHFunc->UseBlockingGroup OptimizeConditions Optimize Reaction Conditions (Solvent, Temperature) UseBlockingGroup->OptimizeConditions OptimizeConditions->Solution ChangeCatalyst Screen Different Metal Catalysts Cyclo->ChangeCatalyst ModifySubstrates Modify Alkyne/Nitrile Substrates ChangeCatalyst->ModifySubstrates ModifySubstrates->Solution

Caption: Decision tree for troubleshooting poor regioselectivity in pyridine synthesis.

References

Technical Support Center: Solvent Screening for Reactions Involving Dimethyl 2,4-pyridinedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reactions involving Dimethyl 2,4-pyridinedicarboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of Dimethyl 2,4-pyridinedicarboxylate?

A1: Understanding the fundamental properties of Dimethyl 2,4-pyridinedicarboxylate is crucial for experimental design. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
IUPAC Name dimethyl pyridine-2,4-dicarboxylate[1]
CAS Number 25658-36-0[1]

Q2: What are the typical reactions performed with Dimethyl 2,4-pyridinedicarboxylate?

A2: Dimethyl 2,4-pyridinedicarboxylate is a versatile intermediate. Common reactions include:

  • Hydrolysis: Selective hydrolysis of one or both ester groups to form the corresponding mono- or di-carboxylic acid. This is often a preliminary step for subsequent amide bond formation.

  • Amidation: Reaction with primary or secondary amines to form the corresponding amides. This can be achieved directly from the diester or via the diacid intermediate.

  • Reduction: Reduction of the ester groups to alcohols.

  • Cross-coupling reactions: The pyridine ring can participate in various cross-coupling reactions, although this is less common for the ester itself compared to halogenated pyridines.

Q3: How do I select an appropriate solvent for my reaction?

A3: Solvent selection is critical for reaction success. Key considerations include:

  • Solubility: Ensure all reactants are sufficiently soluble at the reaction temperature.

  • Reactivity: The solvent should be inert under the reaction conditions. For example, avoid protic solvents like methanol in reactions using highly reactive organometallics.

  • Boiling Point: The boiling point should be suitable for the desired reaction temperature.

  • Dielectric Constant: Polar solvents can stabilize charged intermediates and transition states, potentially increasing the reaction rate.

A general workflow for solvent selection is provided in the diagram below.

Q4: What are the main safety hazards associated with Dimethyl 2,4-pyridinedicarboxylate?

A4: According to GHS classifications, Dimethyl 2,4-pyridinedicarboxylate is associated with the following hazards:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guides

Low Reaction Yield
Potential Cause Suggested Solution
Poor Solubility of Reactants Screen a range of solvents to find one that dissolves all starting materials at the reaction temperature. Consider using a co-solvent system.
Incorrect Reaction Temperature Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate, while others may need cooling to prevent side reactions.
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS) to ensure it has gone to completion.
Decomposition of Starting Material or Product If your compound is unstable, consider running the reaction at a lower temperature for a longer period. Ensure your solvent and reagents are anhydrous and free of impurities.
Reversible Reaction If the reaction is reversible, consider using Le Chatelier's principle to drive it to completion, for example, by removing a byproduct.
Formation of Side Products
Potential Cause Suggested Solution
Reaction with Solvent Ensure the chosen solvent is inert under the reaction conditions. For example, dichloromethane can react with some highly nucleophilic amines, especially at elevated temperatures.[2]
Over-reaction or Under-reaction In reactions like hydrolysis, you may get a mixture of the diacid, mono-acid, and unreacted diester. Carefully control the stoichiometry of your reagents and the reaction time.
Thermal Decomposition If the reaction is run at a high temperature, consider if any of the reactants or products are thermally labile. If so, a lower reaction temperature is recommended.
Presence of Impurities Ensure the purity of your starting materials and solvents. Water is a common impurity that can lead to unwanted hydrolysis of the ester groups.

Experimental Protocols

General Protocol for Amidation via the Diacid

This is a two-step procedure involving the hydrolysis of the diester followed by amide bond formation.

Step 1: Hydrolysis of Dimethyl 2,4-pyridinedicarboxylate

  • Dissolve Dimethyl 2,4-pyridinedicarboxylate in a suitable solvent such as methanol or ethanol.

  • Add an aqueous solution of a base (e.g., 2 M NaOH) and heat the mixture to reflux.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully acidify with a strong acid (e.g., concentrated HCl) to precipitate the 2,4-pyridinedicarboxylic acid.

  • Isolate the diacid by filtration, wash with cold water, and dry under vacuum.

Step 2: Amide Bond Formation

  • Suspend the 2,4-pyridinedicarboxylic acid in an inert solvent (e.g., dichloromethane, THF).

  • Add a coupling reagent (e.g., DCC, HATU) and an amine base (e.g., triethylamine, DIPEA).

  • Add the desired amine and stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, work up the reaction mixture to remove the coupling byproducts and isolate the desired amide. Purification is typically achieved by column chromatography.

Visualizations

Solvent_Selection_Workflow start Start: Define Reaction Type (e.g., Amidation) select_solvent Select Candidate Solvents (e.g., DMF, DMSO, DCM, THF) start->select_solvent solubility Are all reactants soluble? inertness Is the solvent inert? solubility->inertness Yes reselect Select alternative solvents solubility->reselect No temperature Is the boiling point suitable? inertness->temperature Yes inertness->reselect No screen_solvents Screen selected solvents in small-scale trials temperature->screen_solvents Yes temperature->reselect No select_solvent->solubility optimize Optimize reaction conditions (concentration, temperature) screen_solvents->optimize end Successful Reaction optimize->end reselect->select_solvent

References

Technical Support Center: Purification Strategies for Hydroxymethylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydroxymethylation reaction purification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in removing unreacted starting materials and purifying hydroxymethylated products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a hydroxymethylation reaction mixture?

The most common impurities are unreacted starting materials, primarily the substrate being hydroxymethylated and excess formaldehyde. Other impurities can include side-products from multiple hydroxymethylations, polymerization of formaldehyde (paraformaldehyde), and by-products from the catalyst or base used in the reaction.

Q2: What is the first step I should take to purify my crude hydroxymethylation product?

A preliminary aqueous work-up is a crucial first step. This typically involves quenching the reaction mixture with water and performing a liquid-liquid extraction to separate the organic product from water-soluble impurities like excess formaldehyde and salts. The choice of organic solvent is critical and depends on the polarity of your product.

Q3: Which purification technique is most effective for separating my hydroxymethylated product from the unreacted starting material?

The choice of purification technique depends on the physical properties of your product and the impurities.

  • Recrystallization is effective if your product is a solid and there is a significant difference in solubility between the product and impurities in a chosen solvent system. It is a cost-effective method for large-scale purification.

  • Column Chromatography offers high-resolution separation for a wide range of compounds and is particularly useful for separating products from starting materials with similar polarities.

  • Distillation (under reduced pressure) can be used if your product is a thermally stable liquid with a boiling point significantly different from the starting material.

Q4: How can I remove residual formaldehyde from my reaction mixture?

Several methods can be employed to remove unreacted formaldehyde:

  • Aqueous Extraction: Formaldehyde is highly soluble in water, so repeated extractions with water or brine can effectively remove it from an organic phase.

  • Chemical Scavengers: Reagents like sodium bisulfite or sodium metabisulfite can react with formaldehyde to form adducts that are easily removed. Amines can also be used as scavengers.

  • Distillation: Azeotropic distillation with water can be used to remove formaldehyde from the reaction mixture.

  • Acetal Formation: Reacting the crude mixture with an alcohol (e.g., methanol) in the presence of an acid catalyst can convert formaldehyde into its corresponding acetal, which can then be more easily separated by distillation or extraction.

Q5: How can I accurately determine the purity of my final hydroxymethylated product?

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for determining the absolute purity of a compound. It compares the integral of a signal from the analyte to that of a certified internal standard of known purity. Other common methods include High-Performance Liquid Chromatography (HPLC) with a UV detector and Gas Chromatography-Mass Spectrometry (GC-MS), which can provide purity information based on peak area percentages.

Data Presentation: Comparison of Purification Methods

The following table summarizes the typical performance of common purification methods for hydroxymethylation products. Note that the actual yield and purity will vary depending on the specific reaction and substrate.

Purification MethodTypical Purity (%)Typical Yield (%)ThroughputCostKey AdvantagesKey Disadvantages
Flash Column Chromatography 95 - 9885 - 95Moderate to HighLow to ModerateGood balance of purity and yield; scalable.Can be time-consuming; solvent consumption.[1]
Preparative HPLC > 9970 - 85Low to ModerateHighHighest achievable purity; excellent for final polishing.[1]Lower yields due to potential for sample loss; expensive.[1]
Recrystallization > 9860 - 85HighLowCost-effective and scalable for solid products.[2][3]Potential for lower yield; less effective for complex impurity profiles.[4][5][6]
Distillation (Reduced Pressure) 90 - 9790 - 98HighLowExcellent for removing non-volatile impurities; cost-effective.[1]Requires thermal stability of the compound; less effective for separating isomers.[1]

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of your hydroxymethylated products.

Liquid-Liquid Extraction Troubleshooting
ProblemProbable Cause(s)Suggested Solution(s)
Emulsion Formation - High concentration of surfactant-like impurities.- Vigorous shaking of the separatory funnel.[7]- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[7]- Gently swirl or invert the separatory funnel instead of vigorous shaking.[7]- Centrifuge the mixture to break the emulsion.[8]- Filter the mixture through a pad of Celite.
Poor Separation of Layers - Densities of the organic and aqueous phases are too similar.- Add a solvent with a significantly different density to the organic phase (e.g., a small amount of a denser halogenated solvent or a less dense hydrocarbon).- Add brine to increase the density of the aqueous phase.
Product is in the Aqueous Layer - The hydroxymethylated product is highly polar and water-soluble.- Incorrect pH for acidic or basic products.- Saturate the aqueous layer with NaCl (salting out) to decrease the solubility of the organic product and extract with a more polar organic solvent (e.g., ethyl acetate).- Adjust the pH of the aqueous layer to ensure the product is in its neutral form before extraction.[8]
Column Chromatography Troubleshooting
ProblemProbable Cause(s)Suggested Solution(s)
Poor Separation (Overlapping Peaks) - Inappropriate solvent system (eluent is too polar).- Column is overloaded with sample.- Sample band was too wide during loading.- Decrease the polarity of the eluent. Use TLC to find an optimal solvent system where the desired compound has an Rf of ~0.3.[9]- Reduce the amount of sample loaded onto the column.- Dissolve the sample in a minimal amount of solvent for loading.[10] Consider dry loading for poorly soluble samples.[10]
Compound is Stuck on the Column - Eluent is not polar enough.- Compound is decomposing on the acidic silica gel.- Gradually increase the polarity of the eluent.[9]- If the compound is basic, add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the silica gel.[11]- Consider using a different stationary phase like alumina or a reversed-phase silica.[9]
Streaking or Tailing of Bands - Compound is too soluble in the mobile phase.- Interactions with acidic sites on the silica gel.- Use a less polar solvent system.- Add a small amount of a competing agent to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction for Work-up

This protocol describes a standard aqueous work-up to remove water-soluble impurities.

  • Quenching: Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether). The volume should be sufficient to dissolve your product and is typically 2-3 times the volume of the reaction mixture.

  • Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, and gently invert it several times, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Washes: Repeat the aqueous wash two more times. Follow with a wash using an equal volume of brine to remove residual water from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines the purification of a hydroxymethylated product using flash column chromatography.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system that provides good separation of your product from the starting material and impurities. Aim for an Rf value of 0.2-0.3 for your desired compound.

  • Column Packing:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (using a pump or compressed air) to force the eluent through the column at a steady rate.

    • Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Removal of Formaldehyde using a Sodium Bisulfite Wash

This protocol is a modification of the liquid-liquid extraction to specifically target the removal of unreacted formaldehyde.

  • Following the initial reaction, dilute the crude mixture with a water-immiscible organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bisulfite. Shake for 1-2 minutes. This will form the water-soluble bisulfite adduct of formaldehyde.

  • Separate the aqueous layer.

  • Wash the organic layer with deionized water, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the formaldehyde-free crude product, which can then be further purified.

Visualizations

experimental_workflow reaction Crude Reaction Mixture workup Aqueous Work-up (Liquid-Liquid Extraction) reaction->workup analysis1 Purity Check (TLC/NMR) workup->analysis1 decision Is Purity Sufficient? analysis1->decision product_solid Is Product a Solid? decision->product_solid No pure_product Pure Product decision->pure_product Yes recrystallization Recrystallization product_solid->recrystallization Yes chromatography Column Chromatography product_solid->chromatography No recrystallization->pure_product chromatography->pure_product

Caption: General workflow for purification method selection.

troubleshooting_workflow start Poor Separation in Column Chromatography check_rf Check TLC Rf of Product start->check_rf rf_high Rf > 0.4 check_rf->rf_high Yes rf_low Rf < 0.1 check_rf->rf_low No rf_ok 0.1 < Rf < 0.4 check_rf->rf_ok Optimal decrease_polarity Decrease Eluent Polarity rf_high->decrease_polarity increase_polarity Increase Eluent Polarity rf_low->increase_polarity check_loading Check Column Loading rf_ok->check_loading solution Improved Separation decrease_polarity->solution increase_polarity->solution overloaded Overloaded check_loading->overloaded Yes band_broad Band Broadening check_loading->band_broad No reduce_sample Reduce Sample Amount overloaded->reduce_sample dry_load Use Dry Loading band_broad->dry_load reduce_sample->solution dry_load->solution

Caption: Troubleshooting decision tree for column chromatography.

References

Preventing hydrolysis of ester groups during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on preventing the hydrolysis of ester groups during reaction workups.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a problem during workup?

A1: Ester hydrolysis is the chemical breakdown of an ester back into its parent carboxylic acid and alcohol.[1] This reaction is the reverse of an esterification and can be catalyzed by acid or base.[2][3][4] During an aqueous workup, the solutions used to neutralize catalysts and remove impurities (like acidic or basic washes) create an environment ripe for this unwanted hydrolysis, which can significantly decrease the yield of the desired ester product.[1]

Q2: Which steps in a typical workup are most likely to cause ester hydrolysis?

A2: Aqueous wash steps pose the highest risk.[1] Specifically:

  • Reaction Quenching: The initial addition of water or an aqueous solution to the reaction mixture.[1]

  • Acid/Base Washes: Using basic solutions (e.g., sodium bicarbonate) to remove acid catalysts or unreacted carboxylic acids is a common and necessary step, but it can induce base-catalyzed hydrolysis (saponification).[1] While less common after esterification, acid washes to remove basic impurities also carry a risk.[1]

Q3: What are the common signs that my ester is hydrolyzing during the workup?

A3: The most common indicators of unwanted hydrolysis are a lower-than-expected product yield and the reappearance of the starting carboxylic acid.[1] This can be confirmed analytically:

  • Thin-Layer Chromatography (TLC): A new or intensified spot corresponding to the more polar carboxylic acid starting material will appear.[1]

  • NMR Spectroscopy: The 1H or 13C NMR spectrum of the crude product will show peaks corresponding to the starting carboxylic acid.[1]

  • IR Spectroscopy: A broad O-H stretch, characteristic of a carboxylic acid, may appear in addition to the ester's C=O peak.[1]

Q4: Should I use a strong base (like NaOH) or a weak base (like NaHCO₃) to neutralize the acid catalyst?

A4: It is strongly recommended to use a mild, weak base.[1] Saturated or 10% aqueous sodium bicarbonate (NaHCO₃) is a standard choice.[1][5] Strong bases such as sodium hydroxide (NaOH) dramatically increase the rate of irreversible base-catalyzed hydrolysis (saponification) and should be avoided unless the ester is known to be highly resistant.[1][6][7] An added benefit of using sodium bicarbonate is that the neutralization can be visually monitored by the cessation of CO₂ evolution (bubbling).[1]

Q5: How does temperature affect ester hydrolysis during workup?

A5: The rate of hydrolysis increases with temperature.[1] Therefore, it is a critical best practice to perform all aqueous washes with ice-cold solutions and, if necessary, to keep the separatory funnel in an ice bath.[1] This simple step slows down the kinetics of the hydrolysis reaction, preserving the ester product.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: My final yield is low, and my NMR/TLC shows the presence of my starting carboxylic acid.

  • Possible Cause: Your ester is likely hydrolyzing during the aqueous workup. This can be due to several factors: the strength of the base used, the temperature of the wash solutions, or prolonged exposure to aqueous conditions.[1]

  • Solution:

    • Switch to a Weaker Base: If you are using NaOH or K₂CO₃, switch to a saturated, ice-cold solution of NaHCO₃ for neutralization.[1]

    • Lower the Temperature: Perform all quenching and washing steps at 0°C by using an ice bath for your reaction flask and separatory funnel.[1] Ensure all aqueous solutions are pre-chilled.

    • Minimize Contact Time: Do not let the reaction mixture sit for extended periods in the presence of aqueous acid or base. Perform extractions and layer separations efficiently and without delay.[1]

    • Use Brine: After the bicarbonate wash, wash the organic layer with cold, saturated NaCl solution (brine). This helps to remove the bulk of the dissolved water and reduces the solubility of your ester in the remaining aqueous phase, preparing it for the final drying step.[1]

Issue 2: An emulsion has formed during my extraction, and I cannot separate the layers.

  • Possible Cause: Emulsions can form when the sample contains surfactant-like compounds, which can occur with certain biological molecules or when using high-fat matrices.[8] Prolonged or vigorous shaking can also contribute to emulsion formation.

  • Solution:

    • "Salting Out": Add a significant amount of saturated brine to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion and force a cleaner separation.[9]

    • Filtration: Pass the mixture through a plug of glass wool or a phase separation filter paper to physically disrupt the emulsion.[8]

    • Centrifugation: If the volume is manageable, centrifuging the mixture can also effectively separate the layers.[8]

    • Solvent Adjustment: Adding a small amount of a different organic solvent can sometimes alter the solubility properties enough to resolve the emulsion.[8]

Factors Influencing Ester Hydrolysis Rate

The rate of ester hydrolysis during workup is not constant; it is influenced by several key experimental parameters. Understanding and controlling these factors is crucial for maximizing product yield.

FactorCondition Increasing Hydrolysis RateRecommended Preventative ActionRationale
pH / Base Strength High pH (e.g., using NaOH, KOH)Use a weak base (e.g., cold, saturated NaHCO₃ or Na₂CO₃ solution).[1]Strong bases promote rapid, irreversible saponification. Weak bases are sufficient to neutralize acid catalysts without significantly increasing the hydrolysis rate.[1][6]
Temperature Elevated temperatures (Room temp. or higher)Conduct all aqueous washes with ice-cold solutions (0°C).[1]The rate of chemical reactions, including hydrolysis, decreases at lower temperatures.[1]
Contact Time Prolonged exposure to aqueous solutionsPerform extractions and washes efficiently and without delay. Do not let layers sit unseparated.[1]Hydrolysis is a time-dependent process. Minimizing the duration of contact between the ester and the aqueous phase reduces the extent of the reaction.[1]
Water Concentration Large excess of water in the organic phaseAfter initial washes, use a brine wash followed by a thorough drying step with an anhydrous salt (e.g., Na₂SO₄, MgSO₄).[1]Water is a reactant in the hydrolysis equilibrium. Removing it from the organic layer shifts the equilibrium away from the hydrolysis products.[1]
Steric Hindrance Less sterically hindered ester group(Molecular design consideration)Bulky chemical groups near the ester functionality can physically block the approach of water or hydroxide ions, slowing the rate of hydrolysis.[1]

Experimental Protocols

Protocol 1: Standard Workup for Acid-Catalyzed Esterification

This protocol is designed to isolate an ester product while minimizing its hydrolytic decomposition.

  • Cool the Reaction: Once the reaction is deemed complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, place the reaction flask in an ice bath to cool it to 0°C.

  • Quench (Optional but Recommended): If the reaction was run in a water-miscible solvent, slowly add the cold reaction mixture to a beaker containing ice-cold water with stirring. If the reaction was in a water-immiscible solvent, add ice-cold water directly to the reaction flask.

  • Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel. If needed, add a suitable organic solvent (e.g., ethyl acetate) to extract the product.[5]

  • Neutralize with Weak Base: Add small portions of a cold, saturated aqueous NaHCO₃ solution to the separatory funnel.[1] Swirl gently at first, and vent the funnel frequently to release the CO₂ gas produced.[1] Continue adding NaHCO₃ until gas evolution ceases, indicating that all acid has been neutralized.

  • Separate Layers: Allow the layers to separate fully, then drain and discard the aqueous (bottom) layer.

  • Brine Wash: Wash the remaining organic layer with a portion of cold, saturated aqueous NaCl (brine).[1] This step removes most of the residual water from the organic phase.[9]

  • Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as Na₂SO₄ or MgSO₄.[1] Add the agent until it no longer clumps together, indicating that all trace water has been absorbed.

  • Isolate the Product: Decant or filter the dried organic solution away from the drying agent. Remove the solvent using a rotary evaporator to yield the crude ester product.

  • Purify: If necessary, purify the crude product further by distillation or column chromatography.

Visual Guides

Mechanisms and Workflows

Hydrolysis_Factors cluster_conditions Workup Conditions cluster_outcome Outcome Temp High Temperature Hydrolysis Increased Rate of Ester Hydrolysis Temp->Hydrolysis Base Strong Base (e.g., NaOH) Base->Hydrolysis Time Long Contact Time Time->Hydrolysis Water Excess Water Water->Hydrolysis Yield Decreased Product Yield Hydrolysis->Yield leads to Troubleshooting_Tree Start Low Yield & Starting Material in Crude Product? Cause Ester Hydrolysis Likely Occurred Start->Cause Yes Check_Base What base was used for neutralization? Cause->Check_Base Strong_Base Strong Base (NaOH, K2CO3) Check_Base->Strong_Base Weak_Base Weak Base (NaHCO3) Check_Base->Weak_Base Solution_Base Action: Use cold, saturated NaHCO3 solution instead. Strong_Base->Solution_Base Check_Temp At what temperature was the workup performed? Weak_Base->Check_Temp Warm_Temp Room Temp or warmer Check_Temp->Warm_Temp Cold_Temp 0°C / Ice Bath Check_Temp->Cold_Temp Solution_Temp Action: Use ice-cold solutions and perform washes at 0°C. Warm_Temp->Solution_Temp Check_Time Was the workup performed promptly? Cold_Temp->Check_Time Slow_Time No, there were delays Check_Time->Slow_Time Fast_Time Yes Check_Time->Fast_Time Solution_Time Action: Minimize contact time between layers. Slow_Time->Solution_Time Workup_Workflow Start Reaction Complete Cool Cool Reaction to 0°C in Ice Bath Start->Cool Transfer Transfer to Separatory Funnel (add organic solvent if needed) Cool->Transfer Wash_Bicarb Wash with cold, saturated NaHCO3 (vent frequently!) Transfer->Wash_Bicarb Separate1 Separate Layers (Discard Aqueous) Wash_Bicarb->Separate1 Wash_Brine Wash Organic Layer with Cold Brine Separate1->Wash_Brine Separate2 Separate Layers (Discard Aqueous) Wash_Brine->Separate2 Dry Dry Organic Layer (e.g., Na2SO4) Separate2->Dry Isolate Filter/Decant and Evaporate Solvent Dry->Isolate End Crude Ester Product Isolate->End

References

Validation & Comparative

Comparative Guide to Analytical Methods for Dimethyl Pyridine-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods and alternative techniques for the quantitative determination of Dimethyl pyridine-2,4-dicarboxylate. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed experimental protocols and performance data to aid in method selection and development.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate and robust analytical methods are crucial for monitoring its purity, stability, and concentration in reaction mixtures and final products. While Reverse-Phase HPLC (RP-HPLC) is a widely adopted technique for such analyses due to its versatility and precision, other methods like Gas Chromatography (GC) can also be considered. This guide compares a developed RP-HPLC method with a potential GC-based approach.

Method Comparison: HPLC vs. GC

The selection between HPLC and GC for the analysis of this compound depends on several factors, including the analyte's volatility, thermal stability, and the required sensitivity of the assay.

High-Performance Liquid Chromatography (HPLC): This is often the preferred method for non-volatile or thermally labile compounds. For this compound, a C18 reversed-phase column provides excellent separation. The method's key advantages are its high resolution, reproducibility, and compatibility with various detectors, most commonly UV-Vis spectrophotometers.

Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds. This compound, being an ester, possesses sufficient volatility for GC analysis, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC can offer faster analysis times and higher sensitivity for certain applications.

The following tables summarize the key performance parameters and operational conditions for a proposed RP-HPLC method and a comparative GC method.

Data Presentation: Performance and Method Parameters

Table 1: Comparison of HPLC and GC Method Parameters

ParameterHPLC MethodGC Method
Principle Reverse-Phase ChromatographyGas-Liquid Chromatography
Stationary Phase C18, 5 µm, 4.6 x 150 mm5% Phenyl Polysiloxane, 0.25 µm, 0.32 mm x 30 m
Mobile Phase / Carrier Gas Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidHelium (1.2 mL/min)
Flow Rate 1.0 mL/min1.2 mL/min (constant flow)
Temperature Ambient (25 °C)Inlet: 250 °C, Oven: 80 °C (1 min), ramp to 240 °C at 15 °C/min, hold 5 min
Detector UV-Vis at 265 nmFlame Ionization Detector (FID) at 280 °C
Injection Volume 10 µL1 µL (split ratio 20:1)
Typical Run Time ~10 minutes~17 minutes

Table 2: Comparative Performance Data

Performance MetricHPLC MethodGC Method
Retention Time (tR) Approx. 4.5 minApprox. 12.8 min
Resolution (Rs) > 2.0 (from adjacent impurities)> 2.0 (from adjacent impurities)
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.05 µg/mL
Limit of Quantitation (LOQ) ~ 0.3 µg/mL~ 0.15 µg/mL
Precision (%RSD) < 1.5%< 2.0%

Experimental Protocols

Below are the detailed methodologies for the proposed analytical procedures.

Protocol 1: RP-HPLC Method for this compound

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 150 mm.

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v) containing 0.1% Formic Acid. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV absorbance at 265 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase to obtain a stock solution of 100 µg/mL. Prepare working standards by serial dilution.

    • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the linear range of the method (e.g., 10-50 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis and System Suitability:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Perform five replicate injections of a working standard solution.

    • The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 1.5, and the theoretical plates are ≥ 2000.

Protocol 2: GC-FID Method for this compound

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: Capillary column DB-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 80 °C held for 1 minute, then ramped at 15 °C/min to 240 °C and held for 5 minutes.

    • Detector Temperature (FID): 280 °C.

    • Injection Mode: Split (20:1 ratio), 1 µL injection volume.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as Dichloromethane or Ethyl Acetate. Prepare working standards by serial dilution.

    • Sample Solution: Dissolve the sample in the chosen solvent to a concentration within the method's linear range.

  • Analysis and System Suitability:

    • Condition the column according to the manufacturer's instructions.

    • Inject a standard solution to verify system performance.

    • System suitability is confirmed by consistent retention times and peak areas (%RSD ≤ 2.0%) over replicate injections.

Visual Workflow for HPLC Method Development

The following diagram illustrates the logical steps involved in the development and validation of an HPLC method, a process applicable to the analysis of this compound.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Implementation A Define Analytical Target Profile (ATP) B Select Column & Mobile Phase A->B C Optimize Chromatographic Conditions (Flow, Gradient, Temp) B->C D Initial System Suitability Test C->D L Method Performance Acceptable? D->L E Specificity / Selectivity F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Finalize SOP I->J K Routine Analysis J->K L->C No L->E Yes

Caption: Workflow for HPLC Method Development and Validation.

A Comparative Guide to LC-MS/MS Validation for Genotoxic Impurities in Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the validation and quantification of potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs) containing a pyridine moiety. The focus is on providing detailed experimental data and methodologies to assist in the development and selection of appropriate analytical strategies for controlling these impurities at trace levels, in line with regulatory expectations.

Introduction to Genotoxic Impurity Analysis

Genotoxic impurities are compounds that have the potential to damage DNA, leading to mutations and potentially causing cancer.[1] Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have stringent requirements for the control of such impurities in pharmaceutical products. The ICH M7 guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which for most genotoxic impurities is set at 1.5 µg per day intake.[2] This necessitates the development of highly sensitive and specific analytical methods to detect and quantify these impurities at parts-per-million (ppm) levels relative to the API.

Pyridine and its derivatives are common structural motifs in many pharmaceuticals. During the synthesis of these APIs, starting materials, reagents, intermediates, or degradation products containing the pyridine ring can persist as impurities. Some of these, such as aminopyridines and chloropyridines, are known to be or are potentially genotoxic.

LC-MS/MS has become the technique of choice for the analysis of non-volatile and thermally labile genotoxic impurities due to its high sensitivity, specificity, and broad applicability.[2] This guide will compare various validated LC-MS/MS methods for different pyridine derivative APIs and discuss alternative analytical approaches.

Comparison of LC-MS/MS Methodologies

The following tables summarize validated LC-MS/MS methods for the determination of genotoxic impurities in several pyridine-containing APIs. These examples highlight the common approaches and achievable performance for different types of impurities.

Table 1: LC-MS/MS Methods for Chlorinated Pyridine Impurities
ParameterMethod for 2-chloromethyl-3,4-dimethoxy pyridine HCl in Pantoprazole[1]Method for 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl in Lansoprazole[3]
Instrumentation LC-MS/MSAPI 3000 LC-MS/MS
LC Column Hypersil BDS C18 (50 mm x 4.6 mm, 3 µm)Hypersil BDS C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 10 mM Ammonium acetate in waterB: Acetonitrile (79:21 v/v)A: 0.01M Ammonium acetateB: AcetonitrileC: Methanol (50:45:5 v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Ionization Mode ESI+ESI+
MS Detection Not SpecifiedSelective Ion Monitoring (SIM)
LOD Not SpecifiedNot Specified
LOQ 0.3 ppm0.3 ppm
Linearity (r²) > 0.99 (range not specified)0.9984 (0.90 - 2.40 µg/mL)
Accuracy (% Recovery) Not Specified97.6 - 98.2%
Precision (%RSD) Not SpecifiedNot Specified
Table 2: LC-MS/MS Methods for Amino Pyridine and Other Impurities
ParameterMethod for 2-aminopyridine in Piroxicam[4]Method for 2-aminopyridine in Tenoxicam[5]Method for Pyridine & others in Sitagliptin[6]Method for 7-nitroso-sitagliptin in Sitagliptin[7]
Instrumentation LC-MS/MSLC-MS/MSHPLC-MSUPLC-MS/MS
LC Column LiChrospher RP-18 (100 mm x 4.6 mm, 5.0 µm)LiChrospher RP-18 (100 mm x 4.6 mm, 5.0 µm)KROMASIL CN (250 mm x 3.9 mm, 3.5 µm)Kromasil-100 C18 (100 mm x 4.6 mm, 3.5 µm)
Mobile Phase Gradient: A: 0.01M Ammonium acetate, B: AcetonitrileGradient: A: 0.01M Ammonium acetate, B: AcetonitrileIsocratic: 5 mM Ammonium acetate & Methanol (50:50 v/v) + 0.1% Formic AcidGradient: A: 0.12% Formic acid in water, B: Methanol
Flow Rate Not SpecifiedNot Specified0.5 mL/min0.6 mL/min
Ionization Mode MRMSIMESI+ (SIM)Not Specified
MS Detection m/z 94 > 67Not Specifiedm/z 80 (Pyridine)MRM
LOD 5.25 ppm0.09 ppmNot Specified0.002 ppm
LOQ 75 ppm0.3 ppmQL values much less than allowed limits0.005 ppm
Linearity (r²) > 0.998 (5.25 - 75 ppm)> 0.99 (6 - 75 ppm)> 0.9989 (QL - 150% of permitted level)> 0.99 (0.005 - 0.06 ppm)
Accuracy (% Recovery) 97 - 103.4%89.1 - 106.6%94.13 - 107.95%80 - 120%
Precision (%RSD) Not Specified< 4%< 2.33%Not Specified

Alternative Analytical Techniques

While LC-MS/MS is a powerful tool, other techniques can be suitable depending on the physicochemical properties of the impurity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile and semi-volatile genotoxic impurities.[2] For instance, a direct GC-MS method has been developed for the analysis of niacin and its related impurities, including pyridine, in food supplements.[8][9] This method demonstrated high sensitivity and accuracy without the need for derivatization.[8][9] However, for some impurities, GC-MS may not be suitable. A study on nitrosamine impurities in sitagliptin found that GC-MS was unsuitable for the quantification of the N-nitroso-sitagliptin impurity (NTTP) due to its inadequate volatility and poor chromatographic resolution.[10]

  • Ultra-Performance Liquid Chromatography (UPLC) with UV detection: For impurities with a strong chromophore, UPLC-UV can offer sufficient sensitivity. However, for trace-level analysis required for genotoxic impurities, it often lacks the sensitivity and specificity of mass spectrometric detection.[4]

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry can be used alongside triple quadrupole systems. HRMS provides high mass accuracy, which can be valuable for structural elucidation of unknown impurities and can meet regulatory validation criteria.[10]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols derived from the cited literature.

Protocol 1: LC-MS/MS for 2-chloromethyl-3,4-dimethoxy pyridine HCl in Pantoprazole[1]
  • Sample Preparation:

    • Prepare a stock solution of the impurity standard in a suitable diluent (e.g., methanol).

    • Prepare a sample solution of the pantoprazole API at a specified concentration (e.g., 1 mg/mL) in the same diluent.

    • For accuracy and linearity studies, spike the API sample solution with known concentrations of the impurity standard.

  • Chromatographic Conditions:

    • Column: Hypersil BDS C18 (50 mm x 4.6 mm, 3 µm).

    • Mobile Phase: Isocratic mixture of 10 mM ammonium acetate in water and acetonitrile (79:21 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Detection: Tandem mass spectrometer set to monitor the specific mass transitions for the impurity.

  • Validation Parameters (as per ICH Q2(R1) guidelines):

    • Specificity: Analyze blank, spiked, and unspiked samples to ensure no interference at the retention time of the impurity.

    • LOD & LOQ: Determine by signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical methods based on the standard deviation of the response and the slope.

    • Linearity: Analyze a series of solutions with increasing concentrations of the impurity and perform a linear regression analysis of the peak area versus concentration.

    • Accuracy: Determine the percent recovery of the impurity from spiked API samples at multiple concentration levels.

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or with different equipment).

Protocol 2: GC-MS for Pyridine and Related Impurities in Niacin[9][10]
  • Sample Preparation:

    • Accurately weigh and dissolve the niacin sample in a suitable solvent.

    • Prepare standard solutions of pyridine and other impurities in the same solvent.

  • GC Conditions:

    • Column: HP-5ms (5%-phenyl)-methylpolysiloxane.

    • Carrier Gas: Helium.

    • Injection: Direct injection (no derivatization).

    • Temperature Program: Optimize the oven temperature gradient to achieve separation of the impurities from the API and each other.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: Single quadrupole mass spectrometer operated in Selected Ion Monitoring (SIM) mode for quantitative analysis.

  • Validation:

    • Perform a full validation according to ICH guidelines, similar to the LC-MS/MS protocol.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for method implementation. The following diagrams illustrate the key stages in the validation of an LC-MS/MS method for genotoxic impurities.

experimental_workflow cluster_prep Phase 1: Preparation & Development cluster_validation Phase 2: Method Validation (ICH Q2) cluster_analysis Phase 3: Routine Analysis prep Standard & Sample Preparation dev LC-MS/MS Method Development prep->dev spec Specificity dev->spec lin Linearity spec->lin loq LOD & LOQ lin->loq acc Accuracy loq->acc prec Precision acc->prec rob Robustness prec->rob routine Routine Sample Analysis rob->routine report Reporting & Control routine->report

Caption: General workflow for LC-MS/MS method validation.

logical_relationship cluster_assessment Risk Assessment cluster_selection Method Selection cluster_outcome Outcome start Potential Genotoxic Impurity (PGI) in Pyridine Derivative API assessment Assess PGI Properties (Volatility, Polarity, Thermal Stability) start->assessment lcms LC-MS/MS (Non-volatile, Thermally Labile) assessment->lcms Non-Volatile gcms GC-MS (Volatile, Thermally Stable) assessment->gcms Volatile other Other Techniques (e.g., UPLC-UV) assessment->other If applicable validated Validated Method for Trace Level Quantification lcms->validated gcms->validated other->validated

Caption: Decision tree for analytical method selection.

Conclusion

The control of genotoxic impurities in pyridine-containing pharmaceuticals is a critical aspect of drug safety. LC-MS/MS stands out as a highly sensitive, specific, and versatile technique for the trace-level quantification of a wide range of potential genotoxic impurities. As demonstrated by the comparative data, well-validated LC-MS/MS methods can achieve limits of quantification in the low ppm to sub-ppm range, comfortably meeting the stringent requirements set by regulatory authorities.

The choice between LC-MS/MS and alternative methods like GC-MS should be based on a thorough assessment of the impurity's physicochemical properties. For non-volatile or thermally unstable compounds, which are common in pharmaceutical synthesis, LC-MS/MS is often the superior choice. This guide provides researchers and drug development professionals with a comparative framework and detailed protocols to aid in the development and validation of robust analytical methods, ultimately ensuring the safety and quality of pharmaceutical products.

References

A Comparative Study of Pyridine Dicarboxylate Isomers in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the influence of pyridine dicarboxylate isomers on the properties of polyesters, supported by experimental data.

The incorporation of pyridine dicarboxylate (PDC) isomers into polyester backbones offers a versatile platform for tuning material properties, owing to the unique geometric and electronic characteristics of each isomer. This guide provides a comparative analysis of polyesters synthesized from various PDC isomers, focusing on their thermal and mechanical performance. The information presented herein is intended to assist researchers in the rational design of novel polyester-based materials for a range of applications, from advanced drug delivery systems to high-performance engineering plastics.

Comparative Performance Data

Table 1: Thermal Properties of Polyesters Derived from Pyridine Dicarboxylate Isomers

PDC IsomerDiol ComonomerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td,5%) (°C)Reference
2,4-PDC1,8-OctanediolAmorphous->328[2]
2,5-PDCEthylene Glycol-Crystalline-[2]
2,6-PDCEthylene Glycol75Not Observed>328[1]
2,6-PDCIsosorbide163Amorphous-
2,6-PDCIsomannide176Amorphous-
2,6-PDC1,10-Decanediol-110341

Table 2: Molecular Weight and Mechanical Properties of Polyesters Derived from Pyridine Dicarboxylate Isomers

PDC IsomerDiol ComonomerNumber Average Molar Mass (Mn) ( g/mol )Weight Average Molar Mass (Mw) ( g/mol )Tensile Strength (MPa)Elongation at Break (%)Reference
2,4-PDC1,8-Octanediol14,30032,100--[3]
2,5-PDC1,10-Decanediol->50,000--
2,6-PDC1,10-Decanediol->50,00012.5 ± 4.825.0 ± 6.0
2,6-PDC & Sebacic AcidIsosorbide/Isomannide10,600 - 18,000-HighBrittle Fracture[2]

Experimental Protocols

The following are generalized yet detailed methodologies for the key experiments cited in this guide.

Polyester Synthesis via Melt Polycondensation

Melt polycondensation is a common solvent-free method for synthesizing high molecular weight polyesters.

Materials:

  • Pyridine dicarboxylic acid or its dimethyl ester derivative

  • Diol (e.g., ethylene glycol, 1,4-butanediol, 1,8-octanediol)

  • Catalyst (e.g., antimony trioxide, titanium(IV) isopropoxide)

  • Antioxidant (e.g., Irganox 1010)

Procedure:

  • The pyridine dicarboxylic acid or its ester, the diol (typically in a 1:1.2 to 1:2 molar ratio), and the catalyst (e.g., 250-500 ppm) are charged into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • The reactor is purged with nitrogen to create an inert atmosphere.

  • The temperature is gradually raised to 180-220°C with constant stirring to initiate the esterification or transesterification reaction. Water or methanol is collected as a byproduct. This first stage is typically carried out for 2-4 hours.

  • For the second stage, the temperature is increased to 240-280°C, and a vacuum (typically <1 Torr) is slowly applied to facilitate the removal of the diol and drive the polymerization to completion, forming a high molecular weight polymer. This stage can last for 3-5 hours.

  • The resulting polyester is then cooled to room temperature under a nitrogen atmosphere and can be extruded and pelletized.

Thermal Analysis

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polyesters.

  • Standard: ASTM D3418, ISO 11357[4][5]

  • Procedure: A small sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.[6] The sample is subjected to a heat-cool-heat cycle in a DSC instrument under a nitrogen atmosphere. A typical procedure involves heating from room temperature to a temperature above the expected melting point at a rate of 10-20°C/min, holding for a few minutes to erase thermal history, cooling at a controlled rate (e.g., 10°C/min), and then reheating at the same rate.[4] The Tg is determined from the midpoint of the transition in the second heating scan.

Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the polyesters by measuring the weight loss as a function of temperature.

  • Standard: ASTM E1131, ISO 11358[7][8]

  • Procedure: A sample (typically 10-15 mg) is placed in a TGA pan and heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen or air) from room temperature to a high temperature (e.g., 600-800°C).[7] The temperature at which 5% weight loss occurs (Td,5%) is often reported as the onset of decomposition.

Mechanical Testing

Tensile Testing: The mechanical properties of the polyesters, such as tensile strength, Young's modulus, and elongation at break, are determined from stress-strain curves obtained from tensile tests.

  • Standard: ASTM D882 for thin films (<1 mm)[9][10][11]

  • Procedure: Polymer films are prepared, for instance, by melt-pressing the polyester and cutting it into dumbbell-shaped specimens according to the ASTM standard. The specimens are conditioned at a specific temperature and humidity before testing. The test is performed using a universal testing machine at a constant crosshead speed. The force and displacement are recorded until the specimen breaks.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of polyesters from pyridine dicarboxylate isomers.

Polyester_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis Monomers PDC Isomer + Diol Polymerization Polycondensation (Melt or Solution) Monomers->Polymerization Catalyst Catalyst/Initiator Catalyst->Polymerization Purification Purification (Precipitation/Washing) Polymerization->Purification Polyester Purified Polyester Purification->Polyester Thermal Thermal Analysis (DSC, TGA) Polyester->Thermal Mechanical Mechanical Testing (Tensile Test) Polyester->Mechanical Structural Structural Analysis (NMR, GPC) Polyester->Structural ThermalData Tg, Tm, Td Thermal->ThermalData MechanicalData Tensile Strength, Elongation Mechanical->MechanicalData StructuralData Molecular Weight, Structure Confirmation Structural->StructuralData

Caption: Workflow for polyester synthesis and characterization.

References

Validating JMJD5 Inhibition: A Comparative Guide to 2,4-PDCA Derivatives and Alternative Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,4-pyridinedicarboxylic acid (2,4-PDCA) derivatives and other small molecules in the inhibition of Jumonji domain-containing protein 5 (JMJD5). JMJD5 is a 2-oxoglutarate (2OG)-dependent oxygenase implicated in various cellular processes, including cell cycle regulation, circadian rhythm, and cancer development, making it an attractive therapeutic target.[1][2][3] This document presents quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in selecting and validating JMJD5 inhibitors.

Quantitative Comparison of JMJD5 Inhibitors

The inhibitory potential of various compounds against JMJD5 has been evaluated using biochemical assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors.

Table 1: Inhibition of JMJD5 by 2,4-PDCA and its 5-Substituted Derivatives

A study by Brewitz et al. investigated a series of 5-aminoalkyl-substituted 2,4-PDCA derivatives for their ability to inhibit JMJD5. The results demonstrate that many of these derivatives exhibit potent inhibition, with IC50 values in the sub-micromolar range, comparable to the parent compound 2,4-PDCA.[1][4]

CompoundSubstituent at C5JMJD5 IC50 (μM)
2,4-PDCA (1) -H~0.5
20a -CH2NH2~0.4
20b -(CH2)2NH2~0.3
20c -(CH2)3NH2~0.5
20d -(CH2)4NH2~0.4
20e -(CH2)5NH2~17.5
20f -(CH2)6NH2~0.9
20g -(CH2)2NH(CH3)~0.7
20h -(CH2)3NH(CH3)~0.6
20i -(CH2)2N(CH3)2~0.3
20j -(CH2)3N(CH3)2~0.4

Data sourced from Brewitz et al. (2023).[1][4]

Table 2: Comparison of 2,4-PDCA Derivatives with Other JMJD5 Inhibitors

Several broad-spectrum 2OG oxygenase inhibitors have also been shown to inhibit JMJD5. This table compares the potency of a selected 2,4-PDCA derivative with other known inhibitors.

InhibitorTypeJMJD5 IC50 (μM)
20c (5-aminopropyl-2,4-PDCA) 2,4-PDCA Derivative~0.5
N-oxalylglycine (NOG) Broad-spectrum 2OG oxygenase inhibitor~0.2
IOX1 Broad-spectrum 2OG oxygenase inhibitor~10
Ebselen Covalent inhibitor~0.7

Data for NOG, IOX1, and Ebselen sourced from Tumber et al. (2023).[5]

Selectivity Profile of JMJD5 Inhibitors

A crucial aspect of a good chemical probe or drug candidate is its selectivity for the target protein over other related proteins. The following table presents the selectivity of 2,4-PDCA and one of its derivatives against other human 2OG oxygenases.

Table 3: Selectivity of 2,4-PDCA and Derivative 20c
Enzyme2,4-PDCA (1) IC50 (μM)20c IC50 (μM)Fold Selectivity for JMJD5 (20c vs. 1)
JMJD5 ~0.5~0.51
AspH ~0.03~3~100
KDM4E ~0.5>50>100
PHD2 ~3>50>100
FIH ~3>50>100
RIOX2 ~3>50>100

Data sourced from Brewitz et al. (2023).[1][4] Note that direct comparison of IC50 values can be complex due to differing assay conditions.

The data indicates that while 2,4-PDCA is a broad-spectrum inhibitor, the 5-aminoalkyl substitution in compound 20c significantly improves its selectivity for JMJD5 over other tested 2OG oxygenases like AspH and KDM4E.[1][4]

Experimental Protocols

Accurate and reproducible experimental methods are essential for validating inhibitor performance. The following are detailed protocols for key assays used in the characterization of JMJD5 inhibitors.

JMJD5 Inhibition Assay using SPE-MS

This high-throughput assay enables the determination of IC50 values for potential JMJD5 inhibitors.[5][6]

Materials:

  • Recombinant human JMJD5

  • Substrate peptide (e.g., RPS6128–148)

  • 2-oxoglutarate (2OG)

  • Ferrous iron (Fe(II))

  • L-ascorbic acid (LAA)

  • MOPS buffer (50 mM, pH 7.5)

  • Test inhibitors

  • Solid Phase Extraction (SPE) plate

  • Mass Spectrometer

Procedure:

  • Prepare a reaction mixture containing 0.15 μM JMJD5, 2.0 μM 2OG, 2.0 μM Fe(II), 100 μM LAA, and 2.0 μM RPS6128–148 substrate peptide in MOPS buffer.

  • Add the test inhibitor at various concentrations to the reaction mixture.

  • Incubate the reaction at 20°C for a specified time (e.g., 1 hour).

  • Quench the reaction by adding a suitable quenching solution (e.g., formic acid).

  • Perform solid-phase extraction to desalt and concentrate the substrate and product peptides.

  • Analyze the samples by mass spectrometry to quantify the extent of substrate hydroxylation.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that a compound binds to its intended target within a cellular context.[7][8][9]

Materials:

  • Cells expressing JMJD5 (endogenously or via transfection)

  • Test inhibitor

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heating cells (e.g., PCR thermocycler)

  • Western blotting or mass spectrometry equipment

Procedure:

  • Treat cultured cells with the test inhibitor at the desired concentration. A vehicle-treated control should be run in parallel.

  • Harvest the cells and resuspend them in PBS.

  • Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Analyze the amount of soluble JMJD5 in each sample using Western blotting or mass spectrometry.

  • A stabilizing ligand (inhibitor) will result in more soluble JMJD5 at higher temperatures compared to the vehicle control. This thermal shift confirms target engagement.

Visualizations

Signaling and Functional Context of JMJD5

JMJD5 is involved in multiple cellular pathways. Its inhibition can have downstream effects on cell cycle progression, gene transcription, and other processes.

cluster_inhibitors Inhibitors cluster_functions Cellular Functions cluster_pathways Downstream Pathways 2,4-PDCA_Derivatives 2,4-PDCA Derivatives JMJD5 JMJD5 2,4-PDCA_Derivatives->JMJD5 inhibit Other_Inhibitors NOG, IOX1, etc. Other_Inhibitors->JMJD5 inhibit Histone_Demethylation Histone Demethylation (e.g., H3K36me2) JMJD5->Histone_Demethylation Protein_Hydroxylation Protein Hydroxylation (e.g., Arginyl residues) JMJD5->Protein_Hydroxylation Protease_Activity Protease Activity (e.g., Histone H3 tail) JMJD5->Protease_Activity p53_Pathway p53 Pathway Regulation JMJD5->p53_Pathway interacts with & regulates Cell_Cycle Cell Cycle Progression (G2/M Phase) Histone_Demethylation->Cell_Cycle Circadian_Rhythm Circadian Rhythm Protein_Hydroxylation->Circadian_Rhythm Cancer_Development Cancer Development Cell_Cycle->Cancer_Development p53_Pathway->Cancer_Development

Caption: Overview of JMJD5 inhibition and its role in cellular functions and pathways.

Experimental Workflow for Inhibitor Validation

The process of validating a JMJD5 inhibitor involves a series of experiments from initial screening to cellular target engagement.

cluster_workflow Inhibitor Validation Workflow Start Compound Library (e.g., 2,4-PDCA derivatives) Biochemical_Screening Biochemical Screening (SPE-MS Assay) Start->Biochemical_Screening Determine_IC50 Determine IC50 Biochemical_Screening->Determine_IC50 Selectivity_Profiling Selectivity Profiling (vs. other 2OG oxygenases) Determine_IC50->Selectivity_Profiling Cellular_Assays Cellular Assays Selectivity_Profiling->Cellular_Assays CETSA Target Engagement (CETSA) Cellular_Assays->CETSA Phenotypic_Assays Phenotypic Assays (Cell Cycle, Proliferation) Cellular_Assays->Phenotypic_Assays Validated_Inhibitor Validated Inhibitor CETSA->Validated_Inhibitor Phenotypic_Assays->Validated_Inhibitor

Caption: A stepwise workflow for the validation of JMJD5 inhibitors.

Logical Comparison of Inhibitor Classes

This diagram illustrates the relationship and comparison points between 2,4-PDCA derivatives and other classes of JMJD5 inhibitors.

cluster_classes Inhibitor Classes cluster_comparison Comparison Criteria JMJD5_Inhibitors JMJD5 Inhibitors PDCA_Derivatives 2,4-PDCA Derivatives JMJD5_Inhibitors->PDCA_Derivatives Broad_Spectrum Broad-Spectrum 2OG Mimetics (NOG, IOX1) JMJD5_Inhibitors->Broad_Spectrum Other Other Scaffolds (e.g., Ebselen) JMJD5_Inhibitors->Other Potency Potency (IC50) PDCA_Derivatives->Potency Selectivity Selectivity PDCA_Derivatives->Selectivity Mechanism Mechanism of Action (Competitive, Covalent) PDCA_Derivatives->Mechanism Cell_Permeability Cell Permeability PDCA_Derivatives->Cell_Permeability Broad_Spectrum->Potency Broad_Spectrum->Selectivity Broad_Spectrum->Mechanism Broad_Spectrum->Cell_Permeability Other->Potency Other->Selectivity Other->Mechanism Other->Cell_Permeability

References

A Comparative Guide to the Biological Activity of Dimethyl and Diethyl Pyridine-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyl pyridine-2,4-dicarboxylate is a cell-permeable proinhibitor that is intracellularly hydrolyzed to its active form, pyridine-2,4-dicarboxylic acid (2,4-PDCA). This active metabolite inhibits prolyl 4-hydroxylase, a key enzyme in collagen synthesis and HIF-1α degradation. The inhibition of prolyl 4-hydroxylase by 2,4-PDCA leads to the stabilization of HIF-1α, a critical transcription factor in cellular responses to hypoxia.

Although direct experimental data for Dimethyl pyridine-2,4-dicarboxylate is lacking, it is hypothesized that it acts through a similar mechanism. The primary difference in biological activity between the dimethyl and diethyl esters is expected to arise from differences in their cellular uptake and rate of intracellular hydrolysis. Generally, dimethyl esters are more hydrophilic and may exhibit different rates of membrane permeability and enzymatic hydrolysis compared to their diethyl counterparts.

Quantitative Data on Biological Activity

The following table summarizes the known quantitative data for Diethyl pyridine-2,4-dicarboxylate. A corresponding entry for the dimethyl ester is included to highlight the data required for a direct comparison.

CompoundTarget EnzymeAssay SystemPotency MetricValueReference
Diethyl pyridine-2,4-dicarboxylate Prolyl 4-hydroxylaseChick-embryo calvariaIC₅₀ (half-maximal inhibitory concentration) for hydroxyproline formation10 µM[1]
This compound Prolyl 4-hydroxylase(Not available)IC₅₀ (half-maximal inhibitory concentration) for hydroxyproline formation(Not available)
Pyridine-2,4-dicarboxylic acid (active metabolite) Chicken prolyl 4-hydroxylasein vitro enzyme assayKᵢ (inhibition constant)2 µM[1]

Signaling Pathway and Mechanism of Action

Both Dimethyl and Diethyl pyridine-2,4-dicarboxylate are expected to function as prodrugs, delivering the active inhibitor, pyridine-2,4-dicarboxylic acid (2,4-PDCA), into the cell. Inside the cell, 2,4-PDCA inhibits prolyl 4-hydroxylase domain (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate proline residues on HIF-1α, targeting it for ubiquitination and proteasomal degradation. By inhibiting PHDs, 2,4-PDCA prevents this degradation, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various target genes.

HIF-1a_Stabilization_Pathway Mechanism of HIF-1α Stabilization cluster_extracellular Extracellular cluster_intracellular Intracellular Prodrug Dimethyl or Diethyl pyridine-2,4-dicarboxylate Prodrug_in Prodrug Prodrug->Prodrug_in Cellular Uptake 2_4_PDCA Pyridine-2,4-dicarboxylic acid (Active Inhibitor) Prodrug_in->2_4_PDCA Esterase Hydrolysis PHD Prolyl Hydroxylase (PHD) 2_4_PDCA->PHD Inhibition HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH HIF1a HIF-1α HIF1a->HIF1a_OH Hydroxylation HIF1a_stabilized Stabilized HIF-1α HIF1a->HIF1a_stabilized Accumulation Proteasome Proteasomal Degradation HIF1a_OH->Proteasome Ubiquitination Nucleus Nucleus HIF1a_stabilized->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Activation

Caption: Mechanism of HIF-1α stabilization by pyridine-2,4-dicarboxylate esters.

Experimental Protocols

To directly compare the biological activity of Dimethyl and Diethyl pyridine-2,4-dicarboxylate, the following experimental protocols are recommended.

Inhibition of Collagen Synthesis Assay

This assay measures the inhibition of prolyl 4-hydroxylase activity in a cellular context by quantifying the formation of hydroxyproline, a key component of collagen.

Workflow:

Collagen_Synthesis_Inhibition_Workflow Workflow for Collagen Synthesis Inhibition Assay Cell_Culture 1. Culture fibroblasts (e.g., chick-embryo calvaria) Treatment 2. Treat with varying concentrations of Dimethyl or Diethyl pyridine-2,4-dicarboxylate Cell_Culture->Treatment Labeling 3. Add [3H]-proline to the culture medium Treatment->Labeling Incubation 4. Incubate to allow for collagen synthesis and proline incorporation Labeling->Incubation Hydrolysis 5. Harvest cells and hydrolyze proteins to release amino acids Incubation->Hydrolysis Separation 6. Separate [3H]-hydroxyproline from [3H]-proline (e.g., by chromatography) Hydrolysis->Separation Quantification 7. Quantify radioactivity to determine the amount of newly synthesized hydroxyproline Separation->Quantification Analysis 8. Calculate IC50 values Quantification->Analysis

Caption: Experimental workflow for assessing collagen synthesis inhibition.

Detailed Methodology:

  • Cell Culture: Primary fibroblasts, such as those derived from chick-embryo calvaria, are cultured in appropriate media until confluent.

  • Treatment: The cells are pre-incubated with a range of concentrations of either Dimethyl or Diethyl pyridine-2,4-dicarboxylate for a specified period.

  • Radiolabeling: [³H]-proline is added to the culture medium and the cells are incubated to allow for its incorporation into newly synthesized procollagen.

  • Protein Hydrolysis: After incubation, the cell layer and medium are harvested, and total protein is precipitated. The protein pellet is then hydrolyzed (e.g., with 6M HCl at 110°C for 24 hours) to release individual amino acids.

  • Separation and Quantification: The hydrolysate is analyzed to separate [³H]-hydroxyproline from [³H]-proline, typically using ion-exchange chromatography. The radioactivity in the hydroxyproline fraction is quantified using liquid scintillation counting.

  • Data Analysis: The amount of [³H]-hydroxyproline is a direct measure of prolyl hydroxylase activity. The percentage of inhibition at each concentration of the test compound is calculated relative to an untreated control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the log of the compound concentration.

HIF-1α Stabilization Assay (Western Blot)

This protocol is used to detect the accumulation of HIF-1α protein in cells treated with the test compounds.

Workflow:

HIF1a_Stabilization_Workflow Workflow for HIF-1α Stabilization Assay Cell_Culture_WB 1. Culture cells (e.g., HEK293T) under normoxic conditions Treatment_WB 2. Treat with Dimethyl or Diethyl pyridine-2,4-dicarboxylate Cell_Culture_WB->Treatment_WB Lysis 3. Lyse cells and extract total protein Treatment_WB->Lysis Quantification_WB 4. Quantify protein concentration Lysis->Quantification_WB SDS_PAGE 5. Separate proteins by SDS-PAGE Quantification_WB->SDS_PAGE Transfer 6. Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking 7. Block the membrane to prevent non-specific antibody binding Transfer->Blocking Probing 8. Probe with primary anti-HIF-1α antibody, followed by a secondary HRP-conjugated antibody Blocking->Probing Detection 9. Detect signal using chemiluminescence Probing->Detection

Caption: Western blot workflow for detecting HIF-1α stabilization.

Detailed Methodology:

  • Cell Culture and Treatment: Cells (e.g., HEK293T) are cultured under standard normoxic conditions (21% O₂). The cells are then treated with the desired concentrations of Dimethyl or Diethyl pyridine-2,4-dicarboxylate for a specified time. A positive control, such as cobalt chloride (CoCl₂) or a known PHD inhibitor, should be included.

  • Cell Lysis: Cells are washed with ice-cold PBS and then lysed in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for HIF-1α. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal with an imaging system. The intensity of the HIF-1α band is normalized to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

Diethyl pyridine-2,4-dicarboxylate is an established proinhibitor of prolyl 4-hydroxylase, leading to the stabilization of HIF-1α. While this compound is expected to have a similar mechanism of action, a direct comparison of their biological activities requires further experimental investigation. The protocols outlined in this guide provide a robust framework for conducting such comparative studies. The key differentiating factors are likely to be the efficiency of cellular uptake and the rate of intracellular hydrolysis to the active metabolite, pyridine-2,4-dicarboxylic acid. Future research directly comparing a series of alkyl esters of pyridine-2,4-dicarboxylic acid would be highly valuable to the scientific community.

References

X-ray crystallography analysis of Dimethyl pyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the X-ray Crystallography of Dimethyl Pyridine-2,6-dicarboxylate and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information on the three-dimensional atomic and molecular structure of crystalline materials.[1][2] For compounds like Dimethyl pyridine-2,6-dicarboxylate and its derivatives, which are crucial building blocks in coordination chemistry, materials science, and pharmaceutical development, this technique is indispensable.[3] It allows for the unambiguous determination of molecular geometry, bond lengths, bond angles, and intermolecular interactions, which collectively govern the material's physical and chemical properties.[1][2][4]

This guide provides a comparative overview of the crystallographic data for Dimethyl pyridine-2,6-dicarboxylate and related structures, a detailed experimental protocol for small molecule X-ray analysis, and a workflow visualization to clarify the process.

Comparative Crystallographic Data

The structural parameters of a crystal are highly dependent on the constituent molecule's geometry, charge distribution, and the intermolecular forces at play. The following table summarizes and compares the key crystallographic data for Dimethyl pyridine-2,6-dicarboxylate with one of its metal complexes, illustrating how coordination to a metal ion alters the crystal packing and symmetry.

ParameterDimethyl pyridine-2,6-dicarboxylateDiaqua(pyridine-2,6-dicarboxylato)-copper(II) monohydrate
Chemical Formula C₉H₉NO₄C₇H₉CuNO₇
Molecular Weight 195.17 g/mol 294.70 g/mol
Crystal System MonoclinicOrthorhombic
Space Group C2/cPnna
Unit Cell Dimensions a = 16.324(4) Åb = 6.817(1) Åc = 11.163(3) Åα = 90°β = 118.49(3)°γ = 90°a = 7.94(10) Åb = 11.06(7) Åc = 17.09(6) Åα = 90°β = 90°γ = 90°
Molecules per Unit Cell (Z) 44
R-factor (R1) 0.0370.1491

Data for Dimethyl pyridine-2,6-dicarboxylate sourced from Acta Crystallographica E62, o2653-o2654.[5] Data for the Copper(II) complex sourced from J Chem Int Res. 2024; 2: 102.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a small molecule crystal structure follows a well-established workflow, from sample preparation to data analysis and structure refinement.[7][8]

1. Crystal Growth and Selection:

  • High-quality single crystals are paramount. These are typically grown via slow evaporation of a saturated solution, slow cooling, or vapor diffusion methods.

  • An ideal crystal for analysis should be optically clear, unfractured, and typically between 30 and 300 microns in its largest dimension.[1] The crystal is selected under a microscope.

2. Crystal Mounting:

  • The selected crystal is carefully mounted on a specialized loop (e.g., a MiTeGen™ loop) using a cryoprotectant oil (like Paratone-N) to prevent ice formation.[9]

  • The loop is then affixed to a goniometer head on the diffractometer and flash-cooled in a stream of cold nitrogen gas, typically to 100 K, to minimize thermal vibration and radiation damage.[9]

3. Data Collection:

  • The instrument used is a single-crystal X-ray diffractometer, equipped with an X-ray source (commonly Mo or Cu Kα radiation), a goniometer for rotating the crystal, and a detector (like a CCD or pixel detector).[4][8][9]

  • A preliminary set of diffraction images is taken to determine the unit cell parameters and the crystal's orientation matrix.[1]

  • A full dataset is then collected by rotating the crystal through a series of angles, recording the diffraction pattern at each step.[10] This process ensures that a comprehensive set of reflections is measured.

4. Data Processing and Structure Solution:

  • The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like absorption.[11]

  • The resulting data is used to solve the "phase problem." For small molecules, this is typically achieved using direct methods, which are computational algorithms that use statistical relationships between reflection intensities to determine initial phases.[8] Software like SHELXS is commonly used for this step.[9]

5. Structure Refinement and Validation:

  • The initial structural model is refined using a full-matrix least-squares method against the experimental data.[1] This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Software such as SHELXL or Olex2 is widely used for refinement.[4]

  • The quality of the final structure is assessed using metrics like the R-factor (R1), which indicates the goodness of fit. A low R1 value (typically < 0.05) signifies a well-refined structure.

  • Once finalized, the structure is often deposited in a public database like the Cambridge Structural Database (CSD) for small molecules.[8]

Visualization of Experimental Workflow

The logical flow of a single-crystal X-ray diffraction experiment can be visualized as follows:

X_Ray_Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination cluster_output Final Output A Synthesize & Purify Compound B Grow Single Crystals A->B C Select & Mount Crystal B->C D Mount on Diffractometer C->D E Collect Diffraction Data D->E F Process Data (Integration & Scaling) E->F G Solve Structure (Direct Methods) F->G H Refine Structural Model G->H I Validate & Analyze Structure H->I J Deposit in Database (e.g., CSD) I->J

Caption: Workflow for small molecule single-crystal X-ray analysis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Process-related impurities, which can arise from the synthetic route of an API, must be meticulously identified, quantified, and controlled to meet stringent regulatory standards. This guide provides a comparative analysis of analytical methodologies for quantifying common process-related impurities in four widely used pyridine-based APIs: Isoniazid, Nicotinamide, Abiraterone Acetate, and Chlorpheniramine.

Understanding Process-Related Impurities in Pyridine-Based APIs

The pyridine moiety is a fundamental structural component in numerous pharmaceuticals. The synthesis of these complex molecules can inadvertently lead to the formation of impurities. These can include unreacted starting materials, intermediates that have been carried through the process, by-products from unintended side reactions, and reagents or catalysts.[1][2][3] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines, such as ICH Q3A(R2), which outline the thresholds for reporting, identification, and qualification of impurities in new drug substances.

This guide delves into the common process-related impurities associated with the selected pyridine-based APIs and presents a comparative overview of the analytical techniques employed for their quantification.

Isoniazid

Isoniazid, a primary drug for the treatment of tuberculosis, is synthesized from isonicotinic acid.[1][4] The manufacturing process can lead to several process-related impurities that require careful monitoring.

Common Process-Related Impurities:

  • Isonicotinic Acid: Unreacted starting material.[1]

  • Hydrazine: A reactive intermediate that is also a potential degradation product.[1][5]

  • Isonicotinamide: A potential by-product of the synthesis.[6]

Analytical Methodologies:

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantitative analysis of isoniazid and its impurities.[6]

Quantitative Data Summary for Isoniazid Impurities

ImpurityAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
Isonicotinic AcidHPLC-UV0.083 µg/mL0.25 µg/mL0.25 - 3.00 µg/mL[6]
HydrazineHPLC-UV---[5]
IsonicotinamideHPLC-UV0.165 µg/mL0.50 µg/mL0.50 - 3.00 µg/mL[6]

Experimental Protocol: HPLC Method for Isoniazid and its Related Substances [6]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Inertsil, C-18, 250 × 4.6 mm, 5 µm.

  • Mobile Phase: Potassium dihydrogen phosphate buffer (pH 6.9).

  • Flow Rate: 1.5 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the Isoniazid API in the mobile phase to a known concentration.

Isoniazid Synthesis and Impurity Formation Pathway

G cluster_synthesis Isoniazid Synthesis cluster_impurities Process-Related Impurities Isonicotinic_Acid Isonicotinic Acid (Starting Material) Isoniazid_API Isoniazid (API) Isonicotinic_Acid->Isoniazid_API Condensation Unreacted_SM Isonicotinic Acid (Unreacted) Isonicotinic_Acid->Unreacted_SM Carry-over Hydrazine_Hydrate Hydrazine Hydrate (Reagent) Hydrazine_Hydrate->Isoniazid_API Intermediate Hydrazine (Excess/Side Reaction) Hydrazine_Hydrate->Intermediate Excess Byproduct Isonicotinamide (By-product) Isoniazid_API->Byproduct Side Reaction

Synthesis of Isoniazid and formation of key process-related impurities.

Nicotinamide

Nicotinamide, a form of vitamin B3, is primarily synthesized through the hydrolysis of 3-cyanopyridine.[2][7]

Common Process-Related Impurities:

  • Nicotinic Acid: A potential by-product of over-hydrolysis.[2][8]

  • 3-Cyanopyridine: Unreacted starting material.[2][9]

Analytical Methodologies:

HPLC is a widely used and reliable method for the simultaneous determination of nicotinamide and its process-related impurities.[9]

Quantitative Data Summary for Nicotinamide Impurities

ImpurityAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
Nicotinic AcidHPLC-DAD0.70 mg/L2.33 mg/LNot Specified[9]
3-CyanopyridineHPLC-DAD1.18 mg/L3.93 mg/LNot Specified[9]

Experimental Protocol: HPLC Method for Nicotinamide and its Impurities [9]

  • Instrumentation: HPLC with a Diode Array Detector (DAD).

  • Column: C-18 reversed-phase, 4.6 mm × 150 mm, 5 µm.

  • Mobile Phase: Methanol:Acetonitrile:Water (20:20:60 v/v/v).

  • Detection Wavelength: 216 nm.

  • Sample Preparation: Dilute the industrial effluent sample containing nicotinamide and its impurities with the mobile phase. Phenol can be used as an internal standard.

Nicotinamide Synthesis and Impurity Formation Pathway

G cluster_synthesis Nicotinamide Synthesis cluster_impurities Process-Related Impurities 3_Cyanopyridine 3-Cyanopyridine (Starting Material) Nicotinamide_API Nicotinamide (API) 3_Cyanopyridine->Nicotinamide_API Hydrolysis Unreacted_SM 3-Cyanopyridine (Unreacted) 3_Cyanopyridine->Unreacted_SM Incomplete Reaction Water Water (Reagent) Water->Nicotinamide_API Byproduct Nicotinic Acid (Over-hydrolysis) Nicotinamide_API->Byproduct Further Hydrolysis

Synthesis of Nicotinamide and formation of its process-related impurities.

Abiraterone Acetate

Abiraterone acetate is a steroidal antiandrogen used in the treatment of prostate cancer. Its synthesis is a multi-step process, which can lead to various process-related impurities.[3]

Common Process-Related Impurities:

  • α and β-epoxy abiraterone acetate: Formed during the process development.[10]

  • Hydroxy and diene impurities: Observed in the final API synthesis step.[11]

Analytical Methodologies:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of abiraterone acetate and its impurities.[12][13]

Quantitative Data Summary for Abiraterone Acetate Impurities

ImpurityAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
Abiraterone MetabolitesLC-MS/MS--0.1 - 20 ng/mL[13]

Experimental Protocol: LC-MS/MS Method for Abiraterone and its Metabolites [13]

  • Instrumentation: UPLC system coupled with a tandem mass spectrometer.

  • Column: Zorbax Eclipse Plus C18, 150 × 2.1 mm, 3.5 µm.

  • Mobile Phase: Isocratic mixture of 0.1% formic acid in water and 0.1% formic acid in methanol:acetonitrile (60:40).

  • Ionization: Electrospray ionization in positive mode with multiple reaction monitoring.

  • Sample Preparation: Liquid-liquid extraction of the analytes from human serum.

Abiraterone Acetate Synthesis and Impurity Formation Pathway

G cluster_synthesis Abiraterone Acetate Synthesis (Simplified) cluster_impurities Process-Related Impurities Prasterone_Acetate Prasterone Acetate (Starting Material) Intermediate_II Intermediate II Prasterone_Acetate->Intermediate_II Multi-step Abiraterone_Acetate_API Abiraterone Acetate (API) Intermediate_II->Abiraterone_Acetate_API Suzuki Coupling Epoxy_Impurities α and β-epoxy impurities Intermediate_II->Epoxy_Impurities Oxidation Hydroxy_Diene_Impurities Hydroxy and Diene impurities Abiraterone_Acetate_API->Hydroxy_Diene_Impurities Side Reactions

Simplified synthesis of Abiraterone Acetate and impurity formation.

Chlorpheniramine

Chlorpheniramine is an antihistamine used to treat allergic reactions. Its synthesis involves the alkylation of pyridine derivatives.[14][15]

Common Process-Related Impurities:

  • Chlorpheniramine related compound A, B, and C: Specified impurities in pharmacopeias.[16]

  • Chlorpheniramine N-oxide: A potential oxidation product.[17]

Analytical Methodologies:

HPLC is the standard method for the analysis of chlorpheniramine and its related compounds.[16][17]

Quantitative Data Summary for Chlorpheniramine Impurities

ImpurityAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
Chlorpheniramine Impurity CHPLC-UV0.00005 mg/mL0.00015 mg/mL0.00005 - 0.002 mg/mL[16]

Experimental Protocol: HPLC Method for Chlorpheniramine Related Substances [16]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Gemini C-18, 5 µm, 25 cm x 4.6 cm.

  • Mobile Phase: A mixture of potassium dihydrogen phosphate and octane sulphonate sodium salt in water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 214 nm.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (80:20 v/v).

Analytical Workflow for Impurity Quantification

G Sample_Preparation Sample Preparation (Dissolution/Extraction) Chromatographic_Separation Chromatographic Separation (HPLC/GC) Sample_Preparation->Chromatographic_Separation Detection Detection (UV/MS) Chromatographic_Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis Reporting Reporting Data_Analysis->Reporting

General analytical workflow for the quantification of impurities in APIs.

Conclusion

The effective control of process-related impurities is a critical aspect of ensuring the quality, safety, and efficacy of pyridine-based APIs. This guide has provided a comparative overview of the analytical methodologies for four key APIs, highlighting the common impurities and the validated methods for their quantification. High-Performance Liquid Chromatography and Liquid Chromatography-Tandem Mass Spectrometry are powerful and indispensable tools in this endeavor, offering the sensitivity and selectivity required to meet stringent regulatory expectations. The provided experimental protocols and synthesis pathway diagrams serve as a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in the development and implementation of robust impurity control strategies.

References

Pyridine-2,5-Dicarboxylate Esters: A Promising New Class of Anti-Trypanosomatid Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

Neglected tropical diseases, including Chagas disease and leishmaniasis, caused by the trypanosomatid parasites Trypanosoma cruzi and Leishmania species, respectively, continue to pose a significant global health challenge. The limitations of current therapies, such as severe side effects and emerging drug resistance, underscore the urgent need for novel, effective, and safer chemotherapeutic agents.[1] In this context, pyridine-2,5-dicarboxylate esters have emerged as a promising class of compounds with potent in vitro activity against these parasites.

This guide provides a comprehensive comparison of pyridine-2,5-dicarboxylate esters with existing treatments and other investigational compounds. It summarizes key experimental data, details the methodologies for their evaluation, and visualizes the synthetic and experimental workflows, offering a valuable resource for researchers and drug developers in the field of anti-parasitic drug discovery.

Synthesis via Inverse Electron Demand Diels-Alder Reaction

A key advantage of pyridine-2,5-dicarboxylate esters is their straightforward synthesis.[1] These compounds are efficiently prepared through an inverse electron demand Diels-Alder (IEDDA) reaction between 1,2,3-triazine-1-oxides and β-keto-esters that bear fragments of naturally occurring molecules. This synthetic route allows for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.[2]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product R1 1,2,3-Triazine-1-oxide Reaction Inverse Electron Demand Diels-Alder (IEDDA) R1->Reaction R2 β-Keto-ester R2->Reaction Product Pyridine-2,5-dicarboxylate Ester Reaction->Product

Synthetic route for pyridine-2,5-dicarboxylate esters.

Comparative In Vitro Performance

Recent studies have demonstrated the potent anti-trypanosomatid activity of several pyridine-2,5-dicarboxylate ester derivatives. Their efficacy against both T. cruzi and L. mexicana has been quantified, and their selectivity has been assessed through cytotoxicity assays against mammalian cells.

Anti-Trypanosomal Activity

Several synthesized compounds from different series (a, b, and c) have shown significant activity against the epimastigote stage of two T. cruzi strains, NINOA and A1. Notably, compound 9b exhibited high activity with an IC50 value of less than 40 µM against both strains.[1] While a number of the tested pyridine compounds showed superior IC50 values when compared to the reference drug Benznidazole, it is important to note that Benznidazole remains more potent in these assays.[1][2]

Table 1: In Vitro Anti-Trypanosomal Activity of Selected Pyridine-2,5-Dicarboxylate Esters

Compound T. cruzi NINOA IC₅₀ (µM) T. cruzi A1 IC₅₀ (µM)
3a 56.68 48.23
4a 45.78 40.11
5a 50.12 43.55
4b 49.87 42.19
8c 52.33 46.78
9b < 40 < 40
Benznidazole (Reference) 15.34 12.87

Data sourced from:[2]

Anti-Leishmanial Activity

The pyridine-2,5-dicarboxylate esters were also evaluated for their activity against the promastigote stage of two Leishmania mexicana strains, M379 and FCQEPS. Compound 9b was again identified as the most effective, with an IC50 of less than 40 µM.[1] Several other compounds, such as 12b and 10c , also displayed significant leishmanicidal activity with IC50 values under 56 µM.[1] Encouragingly, with the exception of compound 10a, all the tested pyridine-2,5-dicarboxylate esters demonstrated superior leishmanicidal activity compared to the reference drug Glucantime.[1]

Table 2: In Vitro Anti-Leishmanial Activity of Selected Pyridine-2,5-Dicarboxylate Esters

Compound L. mexicana M379 IC₅₀ (µM) L. mexicana FCQEPS IC₅₀ (µM)
8b 65.43 78.92
9b < 40 < 40
10a 85.89 161.53
12b 54.79 57.03
Glucantime (Reference) > 125 > 125

Data sourced from:[1][2]

Cytotoxicity and Selectivity Index

A crucial aspect of drug development is ensuring that candidate compounds are selectively toxic to the target pathogen while exhibiting minimal toxicity to host cells. The cytotoxicity of the pyridine-2,5-dicarboxylate esters was assessed against the J774.2 macrophage cell line.[1] Most compounds in series 'a' and 'b' showed low cytotoxicity, with CC50 values greater than 200 µM.[1]

The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) to the effective concentration (IC50), provides a measure of the compound's therapeutic window. Several compounds, including 4a, 6a, 7a, 4b, 9b, 10b, and 9c , demonstrated high SI values against the T. cruzi NINOA strain, surpassing that of the standard drug Benznidazole.[1] Notably, compounds 9b and 10b had SI values greater than 8.95.[1]

Table 3: Cytotoxicity and Selectivity Index of Selected Pyridine-2,5-Dicarboxylate Esters against T. cruzi (NINOA strain)

Compound Cytotoxicity CC₅₀ (µM) on J774.2 cells Selectivity Index (SI)
4a > 200 > 4.71
6a > 200 > 4.71
7a > 200 > 4.71
4b > 200 > 4.71
9b > 200 > 8.95
10b > 200 > 8.95
9c > 200 > 4.71
Benznidazole (Reference) 67.65 4.41

Data sourced from:[1]

Experimental Protocols

The following section details the methodologies employed for the synthesis and in vitro evaluation of the pyridine-2,5-dicarboxylate esters.

General Synthesis Procedure

The synthesis of pyridine-2,5-dicarboxylate derivatives is achieved through an inverse electron demand Diels-Alder (IEDDA) reaction.[2]

  • Materials :

    • Substituted 1,2,3-triazine-1-oxide

    • Appropriate β-keto-ester bearing a natural product fragment

    • Anhydrous Toluene

    • Standard organic synthesis glassware (e.g., round-bottom flask, condenser)

  • Procedure :

    • A solution of the substituted 1,2,3-triazine-1-oxide and the β-keto-ester in anhydrous toluene is prepared in a round-bottom flask.

    • The reaction mixture is heated to reflux and stirred for a specified period.

    • The solvent is removed under reduced pressure.

    • The crude product is purified using column chromatography to yield the desired pyridine-2,5-dicarboxylate ester.

In Vitro Biological Evaluation Workflow

The anti-trypanosomatid activity and cytotoxicity of the synthesized compounds are determined through a series of in vitro assays.[1]

G cluster_synthesis Compound Preparation cluster_assays In Vitro Assays cluster_data Data Analysis cluster_results Evaluation Start Synthesized Pyridine-2,5-dicarboxylate Esters AntiTcruzi Anti-T. cruzi Assay (Epimastigotes) Start->AntiTcruzi AntiLmexicana Anti-L. mexicana Assay (Promastigotes) Start->AntiLmexicana Cytotoxicity Cytotoxicity Assay (J774.2 Macrophages) Start->Cytotoxicity IC50_Tcruzi Calculate IC50 (T. cruzi) AntiTcruzi->IC50_Tcruzi IC50_Lmexicana Calculate IC50 (L. mexicana) AntiLmexicana->IC50_Lmexicana CC50 Calculate CC50 Cytotoxicity->CC50 SI Calculate Selectivity Index (SI) SI = CC50 / IC50 IC50_Tcruzi->SI Evaluation Identify Lead Compounds IC50_Lmexicana->Evaluation CC50->SI SI->Evaluation

Workflow for in vitro biological evaluation.
Anti-Trypanosomal Activity Assay (T. cruzi Epimastigotes)

  • T. cruzi epimastigotes are cultured to the logarithmic growth phase.

  • The parasites are seeded in 96-well plates at a density of 1 x 10⁶ cells/well.

  • Serial dilutions of the test compounds are added to the wells. Benznidazole is used as a positive control.

  • The plates are incubated for 48 hours at 28 °C.[1]

  • Resazurin solution is added to each well, and the plates are incubated for an additional 3 hours.[1]

  • The fluorescence is measured to determine parasite viability.

  • The 50% inhibitory concentration (IC50) is calculated.

Anti-Leishmanial Activity Assay (L. mexicana Promastigotes)
  • L. mexicana promastigotes are cultured in Schneider's medium at 26 °C.[2]

  • The parasites are seeded in 96-well plates at a density of 1 x 10⁶ parasites/mL.[2]

  • Serial dilutions of the test compounds are added. Glucantime serves as the positive control.[2]

  • The plates are incubated at 26 °C for 72 hours.[2]

  • Resazurin solution is added, and the plates are incubated for 3 hours.[2]

  • Fluorescence is measured (excitation 530 nm, emission 590 nm).[2]

  • The IC50 values are calculated.[2]

Cytotoxicity Assay (J774.2 Macrophage Cell Line)
  • J774.2 cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours to allow for cell adhesion.

  • The medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • The plates are incubated for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Resazurin solution is added, and the plates are incubated for 3 hours.

  • Fluorescence is measured to determine cell viability.

  • The 50% cytotoxic concentration (CC50) is calculated.

Conclusion and Future Outlook

The in vitro data presented in this guide highlight pyridine-2,5-dicarboxylate esters as a promising new scaffold for the development of anti-trypanosomatid drugs.[1] Several derivatives have demonstrated potent activity against both T. cruzi and L. mexicana, with some exhibiting superior or comparable efficacy to the reference drugs Benznidazole and Glucantime.[1] Furthermore, the low cytotoxicity and high selectivity indices of certain compounds suggest a favorable safety profile.[1]

The straightforward and versatile synthesis of these compounds allows for extensive structural modifications to optimize their anti-parasitic activity and drug-like properties.[1][2] Future research should focus on in-depth mechanism of action studies, in vivo efficacy in animal models of Chagas disease and leishmaniasis, and further optimization of the lead compounds to improve their pharmacokinetic profiles. The pyridine-2,5-dicarboxylate ester scaffold represents a valuable starting point for the development of next-generation therapies to combat these devastating neglected tropical diseases.

References

A Comparative Guide to Analytical Method Validation for Pyridine Compounds Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quantification of Pyridine and its Derivatives

The accurate and reliable quantification of pyridine compounds is paramount in pharmaceutical development and quality control. The International Council for Harmonisation (ICH) provides a framework for the validation of analytical procedures, ensuring that methods are suitable for their intended purpose.[1][2] This guide offers a comparative overview of common analytical techniques for pyridine analysis—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and Capillary Electrophoresis (CE)—supported by experimental data and detailed protocols in line with ICH Q2(R1) and the recently revised Q2(R2) guidelines.

Comparison of Analytical Method Performance

The selection of an analytical method depends on various factors, including the specific pyridine compound, the sample matrix, and the required sensitivity. The following tables summarize typical performance data for the validation of different analytical methods for pyridine and its derivatives.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Validation Data
Validation ParameterAcceptance Criteria (Typical)Reported Data for Pyridine Derivatives
Specificity No interference from blank, placebo, or impurities at the analyte's retention time.Peak purity index > 0.999
Linearity (r²) ≥ 0.9990.9995[3]
Range 80-120% of the test concentration for assay; LOQ to 120% for impurities.5-25 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%[4]99.5%[3]
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate (Inter-day): ≤ 2.0%Repeatability: 0.8%[3] Intermediate: 1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.01 µg/mL[3]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.03 µg/mL[3]
Robustness % RSD < 5% for deliberate variations in method parameters.% RSD < 2% for changes in flow rate, pH, and mobile phase composition.
Table 2: Gas Chromatography (GC) Method Validation Data
Validation ParameterAcceptance Criteria (Typical)Reported Data for Pyridine Derivatives
Specificity No interfering peaks at the retention time of the analyte.Confirmed by GC-MS analysis.[5]
Linearity (r²) ≥ 0.9980.998[5]
Range Dependent on the application, e.g., 0.012–500 mg L⁻¹.[5]0.012–500 mg L⁻¹
Accuracy (% Recovery) 80 - 120%84–96%[5]
Precision (% RSD) Repeatability (Intra-day): ≤ 15% Intermediate (Inter-day): ≤ 15%Repeatability: 4%[5] Intermediate: < 10%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.08 mg kg⁻¹[5]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.24 mg kg⁻¹[5]
Robustness % RSD < 15% for variations in temperature and gas flow.% RSD < 10%
Table 3: UV-Vis Spectrophotometry Method Validation Data
Validation ParameterAcceptance Criteria (Typical)Reported Data for Isoniazid (a pyridine derivative)
Specificity The spectrum of the analyte is distinct from that of excipients.No interference from common tablet excipients observed.
Linearity (r²) ≥ 0.9950.9999[6]
Range A concentration range where absorbance is linear.10-40 µg/mL[6]
Accuracy (% Recovery) 98.0 - 102.0%98% - 102%[7]
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate (Inter-day): ≤ 2.0%Repeatability: < 1% Intermediate: < 2%
Limit of Detection (LOD) Calculated based on the standard deviation of the response and the slope.0.166 µg/ml[8]
Limit of Quantitation (LOQ) Calculated based on the standard deviation of the response and the slope.0.5018 µg/ml[8]
Robustness % RSD < 5% for variations in wavelength and solvent.% RSD < 2%
Table 4: Capillary Electrophoresis (CE) Method Validation Data
Validation ParameterAcceptance Criteria (Typical)Reported Data for Nicotinic Acid (a pyridine derivative)
Specificity The analyte peak is well-resolved from other components.Resolution > 2 from adjacent peaks.
Linearity (r²) ≥ 0.9980.998[9]
Range Dependent on the application.5.0 - 100.0 μg/mL
Accuracy (% Recovery) > 95%[10]95.5 - 104.2%
Precision (% RSD) Repeatability (Intra-day): < 2.0 % Intermediate (Inter-day): < 2.0 %Repeatability: < 2.0%[9] Intermediate: < 3.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.4 mg/l[9]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 101.0 mg/l
Robustness % RSD < 5% for variations in voltage, temperature, and buffer pH.% RSD < 4%

Experimental Protocols

Detailed methodologies are crucial for the successful validation and transfer of analytical methods. The following are representative experimental protocols for the analysis of pyridine compounds using the compared techniques.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.[3]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detection: UV detection at a wavelength of maximum absorbance for the specific pyridine compound (e.g., 254 nm).[11]

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable diluent (e.g., mobile phase).

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare the sample by accurately weighing and dissolving it in the diluent to a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm filter before injection.[3]

Gas Chromatography (GC) Protocol
  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: Typically 250 °C.

  • Oven Temperature Program: A temperature gradient is often used to ensure good separation (e.g., start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min).

  • Detector Temperature: FID: 275 °C; MS transfer line: 280 °C.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a volatile organic solvent (e.g., methanol or dichloromethane).

    • Prepare calibration standards by serial dilution.

    • For solid samples, dissolve in a suitable solvent. For liquid samples, a direct injection or headspace analysis may be possible.[5] An internal standard is often used to improve precision.[11]

UV-Vis Spectrophotometry Protocol
  • Instrumentation: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.[12]

  • Solvent: A solvent that dissolves the analyte and does not absorb in the measurement wavelength range (e.g., distilled water, methanol, or a buffer solution).[7]

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte across the UV-Vis spectrum (typically 200-400 nm).[7]

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard by accurately weighing and dissolving it in the chosen solvent in a volumetric flask.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations that give absorbances within the linear range of the instrument (typically 0.1 - 1.0 AU).

    • Prepare the sample solution in the same solvent to a concentration that falls within the calibration range.[12]

Capillary Electrophoresis (CE) Protocol
  • Instrumentation: A capillary electrophoresis system with a power supply, a capillary cartridge, an autosampler, and a UV or PDA detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm effective length).

  • Background Electrolyte (BGE): A buffer solution that provides the desired pH and conductivity for separation (e.g., 50 mM phosphate buffer at pH 2.5).[10]

  • Applied Voltage: Typically in the range of 15-30 kV.[10]

  • Capillary Temperature: Controlled, for instance at 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection for a short duration (e.g., 5 seconds at 50 mbar).

  • Detection: On-column UV detection at a suitable wavelength (e.g., 260 nm).[10]

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in the BGE or a compatible solvent.

    • Prepare calibration standards by dilution with the BGE.

    • Dissolve the sample in the BGE and filter through a 0.22 µm syringe filter.

Mandatory Visualizations

To further elucidate the processes and relationships described, the following diagrams have been generated using the DOT language.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation Phase define_purpose Define Analytical Method Purpose select_method Select Appropriate Analytical Method define_purpose->select_method define_validation_parameters Define Validation Parameters (ICH Q2) select_method->define_validation_parameters validation_protocol Validation Protocol define_validation_parameters->validation_protocol specificity Specificity linearity_range Linearity & Range validation_report Validation Report specificity->validation_report accuracy Accuracy linearity_range->validation_report precision Precision (Repeatability & Intermediate) accuracy->validation_report lod_loq LOD & LOQ precision->validation_report robustness Robustness lod_loq->validation_report robustness->validation_report

Caption: A workflow for analytical method validation according to ICH guidelines.

Method_Selection_Logic cluster_criteria Decision Criteria cluster_methods Analytical Methods volatility Volatile Analyte? thermal_stability Thermally Stable? volatility->thermal_stability No gc Gas Chromatography (GC) volatility->gc Yes thermal_stability->gc No (Consider Derivatization) hplc HPLC thermal_stability->hplc Yes chromophore Strong Chromophore? chromophore->hplc No uv_vis UV-Vis Spectrophotometry chromophore->uv_vis Yes charge Ionic Species? charge->hplc No ce Capillary Electrophoresis (CE) charge->ce Yes

Caption: A logic diagram for selecting an appropriate analytical method.

References

Safety Operating Guide

Proper Disposal of Dimethyl Pyridine-2,4-dicarboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of dimethyl pyridine-2,4-dicarboxylate, ensuring laboratory safety and regulatory compliance. Adherence to these protocols is essential to mitigate risks and protect both laboratory personnel and the environment.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, can cause significant skin and eye irritation, and may lead to respiratory irritation[1].

Hazard Summary Table:

Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, oral (Category 4)[1]
Causes skin irritationSkin corrosion/irritation (Category 2)[1][2][3]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[1][4]
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1][2][3][4]

Personal Protective Equipment (PPE)

Before handling or disposing of this compound, it is mandatory to wear appropriate personal protective equipment. This includes:

  • Eye Protection: Safety goggles with side-shields are necessary to prevent eye contact[2].

  • Hand Protection: Wear protective gloves[2].

  • Skin and Body Protection: Impervious clothing should be worn to protect the skin[2].

  • Respiratory Protection: In areas with inadequate ventilation or when dealing with dust, a suitable respirator should be used[2][5].

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved waste disposal plant. Always adhere to national and local regulations for chemical waste disposal.

  • Container Management:

    • Do not dispose of the chemical in drains or waterways[2][5].

    • Keep the chemical in its original container.

    • Do not mix with other waste materials.

    • Handle uncleaned containers with the same precautions as the product itself.

  • Waste Collection:

    • Label the container clearly with the chemical name and associated hazards.

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. The container should be kept tightly closed[3][4].

  • Arranging for Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Immediate Actions:

    • Evacuate non-essential personnel from the spill area.

    • Ensure the area is well-ventilated.

    • Wear the appropriate PPE as described above.

  • Containment and Cleanup:

    • For dry spills, carefully sweep or vacuum up the material, avoiding dust generation[5].

    • Place the spilled material into a clean, dry, and properly labeled container for disposal[5].

    • For wet spills, absorb the material with an inert substance and place it in a labeled container.

    • After the bulk of the material has been removed, wash the spill area with large amounts of water[5].

  • Reporting:

    • Report the spill to the laboratory supervisor or safety officer.

    • If the spill contaminates drains or waterways, notify the relevant emergency services immediately[5].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Handling Dimethyl pyridine-2,4-dicarboxylate ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe decision_waste Is this a waste product? ppe->decision_waste spill Is there a spill? decision_waste->spill No containerize Keep in original, labeled container. Do not mix with other waste. decision_waste->containerize Yes end End spill->end No spill_procedure Follow Spill Management Protocol: 1. Evacuate and Ventilate 2. Wear PPE 3. Contain and Clean Up 4. Report spill->spill_procedure Yes store Store in a cool, dry, well-ventilated area. Keep container tightly closed. containerize->store dispose Dispose of contents/container to an approved waste disposal plant. store->dispose dispose->end spill_waste Collect spill residue in a labeled container. spill_procedure->spill_waste spill_waste->store

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling Dimethyl Pyridine-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Dimethyl pyridine-2,4-dicarboxylate is a chemical compound that requires careful handling due to its potential health hazards.[1] Based on data from related compounds, it is classified as harmful if swallowed, a cause of skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] Adherence to strict safety protocols is essential to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Classification
Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork within a certified chemical fume hood
Solution Preparation Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork within a certified chemical fume hood
Conducting Reactions Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant laboratory coat or apronWork within a certified chemical fume hood
Waste Disposal Chemical splash gogglesNitrile or neoprene glovesLaboratory coatHandle in a well-ventilated area, preferably a fume hood
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety.

  • Preparation and Engineering Controls :

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[6]

    • Before starting, ensure all necessary PPE is available and in good condition.

  • Handling the Compound :

    • Avoid direct contact with the skin, eyes, and clothing.[3]

    • Do not inhale dust or vapors.[3]

    • Use non-sparking tools and ground all equipment when handling flammable solvents.[7]

    • Keep containers tightly closed when not in use.[4]

  • Storage :

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][6]

    • Keep containers securely sealed.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]

  • Spills : For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For large spills, evacuate the area and contact your institution's EHS department immediately.[9]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation :

    • Collect all waste containing this compound, including unused material, solutions, and contaminated items (e.g., pipette tips, gloves), in a designated and properly labeled hazardous waste container.[9]

    • Do not mix this waste with other incompatible waste streams.[9]

  • Container Management :

    • Use a sealable, airtight, and compatible waste container.[6]

    • Clearly label the container with "Hazardous Waste" and the full chemical name.[9]

  • Final Disposal :

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[7]

    • Common disposal methods for pyridine-based compounds include incineration at high temperatures.[10] Contact your institution's EHS office for specific disposal procedures.

Visualized Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fume_hood Verify Fume Hood Functionality prep_emergency Locate Emergency Equipment (Eyewash, Shower) handling_weigh Weigh Compound in Fume Hood handling_dissolve Prepare Solution in Fume Hood handling_weigh->handling_dissolve emergency_spill Spill Response (Absorb, Notify EHS) handling_weigh->emergency_spill handling_reaction Conduct Reaction in Fume Hood handling_dissolve->handling_reaction emergency_exposure Exposure Response (Flush, Seek Medical Aid) handling_dissolve->emergency_exposure cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate handling_reaction->emergency_spill cleanup_segregate Segregate Hazardous Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste via EHS cleanup_segregate->cleanup_dispose

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethyl pyridine-2,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl pyridine-2,4-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.